Technical Documentation Center

N-Octadecanoyl-D-threo-sphingosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Octadecanoyl-D-threo-sphingosine

Core Science & Biosynthesis

Foundational

N-Octadecanoyl-D-threo-sphingosine: Structural Causality, Biophysical Properties, and Experimental Applications

Executive Summary N-Octadecanoyl-D-threo-sphingosine (commonly known as C18 D-threo Ceramide) is a synthetic, unnatural stereoisomer of the endogenous D-erythro-C18-ceramide[1]. In the field of sphingolipid signaling, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Octadecanoyl-D-threo-sphingosine (commonly known as C18 D-threo Ceramide) is a synthetic, unnatural stereoisomer of the endogenous D-erythro-C18-ceramide[1]. In the field of sphingolipid signaling, it serves as a critical molecular probe. Because it resists standard metabolic degradation while retaining high binding affinity to specific enzymatic pockets, it is widely utilized to inhibit mitochondrial ceramidase (mt-CDase)[2] and to study the induction of exosome biogenesis in neurodegenerative disease models[3]. This whitepaper provides a comprehensive technical breakdown of its structural causality, biophysical properties, and self-validating experimental protocols.

Chemical Structure and Stereochemical Causality

The biological activity of ceramides is strictly governed by their stereochemistry. The sphingoid base of natural ceramide exists in the D-erythro (2S, 3R) configuration. In contrast, N-Octadecanoyl-D-threo-sphingosine features a (2R, 3R) configuration at the sphingosine backbone[1].

Causality of the D-threo Configuration: Enzymes such as ceramide glucosyltransferase and various ceramidases are highly stereospecific for catalysis but exhibit broader stereotolerance for substrate binding. The spatial orientation of the primary (C1) and secondary (C3) hydroxyl groups relative to the C2-amide in the D-threo isomer allows it to dock seamlessly into the active site of mt-CDase. However, the altered geometry prevents the nucleophilic attack required for amide bond hydrolysis ()[2]. Consequently, C18 D-threo ceramide acts as a potent, metabolically stable competitive inhibitor rather than a substrate[2].

Biophysical Profile

The physicochemical properties of C18 D-threo ceramide dictate its behavior in lipid bilayers and its preparation for in vitro assays. The highly hydrophobic C18 stearoyl tail requires specific solubilization strategies (e.g., mixed micelles) for aqueous enzymatic assays[2].

Table 1: Physicochemical and Biological Properties of C18 D-threo Ceramide
PropertyValue / Description
Formal Name N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide[1]
CAS Number 252039-53-5[1]
Molecular Formula C36H71NO3[1]
Molecular Weight 566.0 g/mol [1]
Primary Target Mitochondrial Ceramidase (mt-CDase)[4]
Inhibitory Potency (IC50) 16.6 µM (0.21 mol % in mixed micelles)[2]
Solubility Chloroform, Ethanol, DMSO (Requires detergent for aqueous assays)[1]

Mechanistic Pathways: Ceramidase Inhibition and Exosome Biogenesis

C18 D-threo ceramide operates through two primary mechanistic axes:

  • Enzymatic Inhibition : It competitively inhibits rat brain mt-CDase. The enzyme requires the primary and secondary hydroxyls, the trans C4-C5 double bond, and the NH-protons for binding, all of which are preserved in the D-threo isomer ()[2].

  • Exosome-Mediated Aβ Clearance : Recent studies highlight that D-threo ceramides with C16 and C18 acyl chains significantly upregulate the release of neuronal exosomes. In Alzheimer's disease models, these exosomes act as extracellular sinks, binding and facilitating the clearance of neurotoxic Amyloid-β (Aβ) peptides ()[3]. The metabolic stability of the D-threo isomer ensures a prolonged signaling half-life compared to its natural D-erythro counterpart.

G C18 N-Octadecanoyl-D-threo-sphingosine (C18 D-threo Ceramide) mtCDase Mitochondrial Ceramidase (mt-CDase) C18->mtCDase Competitive Inhibition (IC50: 16.6 µM) Exo Neuronal Exosome Biogenesis C18->Exo Induces Release Metab Metabolic Stability (Resists Degradation) C18->Metab Structural Consequence Sph Sphingosine + Free Fatty Acid mtCDase->Sph Hydrolysis (Blocked) Ab Extracellular Aβ Clearance Exo->Ab Facilitates

Mechanism of C18 D-threo Ceramide: mt-CDase inhibition and exosome-mediated Aβ clearance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate internal controls and validation steps to prevent false positives arising from lipid insolubility or non-specific cellular toxicity.

Protocol 1: In Vitro Mitochondrial Ceramidase Inhibition Assay
  • Causality : Ceramides are highly lipophilic and will precipitate in aqueous buffers, rendering them invisible to the enzyme. Triton X-100 is used to create mixed micelles, presenting the ceramide at the micelle surface in a physiologically relevant orientation[2].

  • Step-by-Step :

    • Micelle Preparation : Co-dry C18 D-threo ceramide (inhibitor) and D-erythro-ceramide (natural substrate) under a nitrogen stream. Resuspend in assay buffer (pH 7.5) containing 0.3% Triton X-100. Sonicate for 15 minutes to ensure uniform micelle formation.

    • Enzyme Incubation : Add purified rat brain mt-CDase to the micelle suspension. Incubate at 37°C for 30 minutes[2].

    • Internal Standard Addition (Validation Step) : Spike the reaction with 10 µM C17-sphingosine. Causality: C17-sphingosine does not occur naturally in mammalian tissues; its recovery rate validates the efficiency of the subsequent lipid extraction.

    • Lipid Extraction : Terminate the reaction with Chloroform:Methanol (2:1 v/v). Vortex and centrifuge to separate the organic phase.

    • HPLC Quantification : Analyze the organic phase via HPLC to quantify the released naturally occurring D-erythro-sphingosine. Calculate the IC50 based on the dose-dependent reduction in sphingosine generation[2].

Workflow Prep 1. Lipid Micelle Prep (Triton X-100 + Substrate) Incubate 2. Enzyme Incubation (mt-CDase, 37°C) Prep->Incubate Extract 4. Lipid Extraction (Spike C17-Sphingosine) Incubate->Extract Inhibit 3. Add D-threo Ceramide (Dose-Response) Inhibit->Incubate Inhibitor HPLC 5. HPLC Quantification (Measure Sphingosine) Extract->HPLC

Step-by-step workflow for the in vitro mitochondrial ceramidase inhibition assay.

Protocol 2: Neuronal Exosome Induction and Aβ Clearance Assay
  • Causality : Quantifying exosomes from conditioned media is prone to contamination by apoptotic bodies or protein aggregates. Using a TIM4-based ELISA ensures specificity, as TIM4 binds strictly to phosphatidylserine on intact extracellular vesicles[3].

  • Step-by-Step :

    • Cell Culture & Treatment : Culture Aβ-expressing neuronal cells in exosome-depleted media. Treat with 10 µM C18 D-threo ceramide for 24 hours.

    • Viability Control (Validation Step) : Perform an MTT assay on a parallel plate. Causality: High concentrations of ceramides can induce apoptosis. Confirming >90% viability ensures that the measured vesicles are true exosomes, not apoptotic bodies.

    • Media Harvesting : Collect conditioned media and centrifuge at 2,000 × g to remove cell debris, followed by 10,000 × g to remove large microvesicles.

    • Exosome Quantification : Concentrate the supernatant and quantify exosome levels using a TIM4-based enzyme-linked immunosorbent assay (ELISA)[3].

    • Aβ Measurement : Measure extracellular Aβ levels in the remaining media using a standard Aβ42 ELISA to confirm the clearance effect[3].

References

  • Usta, J., El Bawab, S., Roddy, P., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2001). "Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase." Biochemistry, 40(32), 9657-9668. URL:[Link]

  • Abdelrasoul, M., et al. (2023). "Stereochemistry-activity relationship of ceramide-induced exosome production to clear amyloid-β in Alzheimer's disease." Chirality, 35(7). URL:[Link]

Sources

Exploratory

Total Synthesis of D-threo-Sphingosine and its Stereoisomers: A Mechanistic and Methodological Whitepaper

Introduction: The Structural and Biological Imperative Sphingolipids are ubiquitous structural components of eukaryotic cell membranes that play critical roles in intracellular signal transduction, cellular differentiati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural and Biological Imperative

Sphingolipids are ubiquitous structural components of eukaryotic cell membranes that play critical roles in intracellular signal transduction, cellular differentiation, and programmed cell death (apoptosis)[1]. The foundational backbone of these complex lipids is sphingosine, a long-chain aliphatic amino alcohol. While the naturally abundant stereoisomer is D-erythro-sphingosine ((2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol), the targeted synthesis of its unnatural stereoisomers—specifically D-threo-sphingosine—is a critical imperative for drug development professionals conducting structure-activity relationship (SAR) studies and designing potent protein kinase C inhibitors[1].

Synthesizing the exact stereoisomer requires absolute control over the C2 and C3 stereocenters, as well as the trans (E) geometry of the C4-C5 double bond. This technical guide details the causal mechanisms, self-validating protocols, and analytical frameworks required to synthesize D-threo-sphingosine and its stereoisomers with high diastereomeric excess.

Retrosynthetic Strategies and Chiral Pool Selection

The dense functionality of the 2-amino-1,3-diol headgroup necessitates highly controlled asymmetric synthesis. Modern total synthesis relies on two primary chiral pool strategies to fix the absolute stereochemistry early in the synthetic sequence:

  • The Amino Acid Chiral Pool Approach: Utilizing L- or D-serine to establish the C2 stereocenter. The serine is converted into Garner's aldehyde, which undergoes stereodivergent nucleophilic addition to establish the C3 hydroxyl configuration[2].

  • The Carbohydrate Chiral Pool Approach: Utilizing D-glucose derivatives to fix both the C2 and C3 stereocenters prior to aliphatic chain elongation via olefin cross-metathesis[1].

Retrosynthesis Target Sphingosine Stereoisomers (D-threo / D-erythro) Alkynyl Stereoselective Nucleophilic Addition Target->Alkynyl Deprotection & Reduction CrossMet Olefin Cross-Metathesis (Grubbs II Catalyst) Target->CrossMet Deprotection Garner Garner's Aldehyde (Chiral Pool: Serine) Glucose Azido-diol Building Block (Chiral Pool: D-Glucose) Alkynyl->Garner Chelation Control CrossMet->Glucose E-selective Olefination

Retrosynthetic pathways for sphingosine stereoisomers utilizing chiral pools.

Methodology 1: Stereodivergent Addition to Garner's Aldehyde

Garner's aldehyde—a differentially protected serine derivative (N-Boc, O-isopropylidene)—is the premier electrophile for sphingosine synthesis. The causality of stereocontrol in this reaction is strictly governed by the presence or absence of Lewis acids, which dictate the transition state conformation[2].

Causality of Stereocontrol
  • Felkin-Anh Control (Non-Chelation): When lithium pentadecyne is added to Garner's aldehyde in a highly coordinating solvent mixture (THF/HMPT), the lithium cation is strongly solvated. This prevents chelation between the aldehyde oxygen and the Boc carbonyl. The molecule adopts a Felkin-Anh transition state, leading to nucleophilic attack from the less hindered α -Si face, yielding the erythro (anti) isomer[2].

  • Chelation Control: The addition of a Lewis acid like ZnBr₂ in a non-coordinating solvent (Et₂O) forces a rigid α -chelation model. The zinc ion coordinates the aldehyde and the ring oxygen, locking the conformation. Attack occurs from the α -Re face, yielding the threo (syn) isomer. Similar divergence is observed with alkenyl-metal species.

Stereocontrol Aldehyde Garner's Aldehyde (N-Boc, O-Isopropylidene) Chelation ZnBr2 / Et2O (Chelation Control Model) Aldehyde->Chelation Alkynyl Lithium NonChelation THF / HMPT (Felkin-Anh Model) Aldehyde->NonChelation Alkynyl Lithium Threo threo-Isomer (syn) (Precursor to D-threo) Chelation->Threo alpha-Re Face Attack Erythro erythro-Isomer (anti) (Precursor to D-erythro) NonChelation->Erythro alpha-Si Face Attack

Mechanistic divergence in nucleophilic addition to Garner's aldehyde.

Table 1: Stereoselectivity of Nucleophilic Additions to Garner's Aldehyde
Reagent SystemSolventAdditiveDominant StereocontrolMajor DiastereomerDiastereomeric Ratio
Lithium pentadecyneTHF/HMPTNoneFelkin-Anh (Non-chelation)erythro (anti)> 95:5
Lithium pentadecyneEt₂OZnBr₂ α -Chelation Controlthreo (syn)> 95:5
1-alkenyl-zirconocene chlorideTHFZnBr₂Modified Chelationerythro (anti)12:1 - 20:1
1-alkenyl-ethyl-zincCH₂Cl₂NoneFelkin-Anhthreo (syn)12:1 - 15:1

(Data synthesized from established stereodivergent protocols[3],[2])

Experimental Protocol 1: Synthesis of D-threo-Sphingosine via Chelation Control
  • Preparation of the Nucleophile: In a flame-dried flask under argon, dissolve 1-pentadecyne (1.2 equiv) in anhydrous Et₂O. Cool to -78 °C and add n-butyllithium (1.2 equiv) dropwise. Stir for 30 minutes to generate lithium pentadecyne.

  • Chelation Complex Formation: In a separate flask, dissolve Garner's aldehyde (1.0 equiv) derived from L-serine in anhydrous Et₂O. Add anhydrous ZnBr₂ (1.5 equiv) and stir at room temperature for 15 minutes to establish the rigid α -chelation complex[2].

  • Stereoselective Addition: Cool the aldehyde-zinc complex to -78 °C. Slowly transfer the lithium pentadecyne solution into the aldehyde mixture via cannula. Stir for 2 hours at -78 °C.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to isolate the threo-alkynol.

  • Alkyne Reduction: Dissolve the threo-alkynol in anhydrous THF. Add Red-Al (Sodium bis(2-methoxyethoxy)aluminumhydride) at 0 °C to stereoselectively reduce the alkyne to the trans (E) allylic alcohol.

  • Global Deprotection: Treat the intermediate with 1N HCl in methanol to simultaneously cleave the N-Boc and O-isopropylidene acetal protecting groups, yielding pure D-threo-sphingosine.

Methodology 2: Olefin Cross-Metathesis Approach

Recent advancements have shifted towards utilizing olefin cross-metathesis (CM) for the late-stage installation of the C4-C5 trans double bond and the aliphatic tail[1]. This approach is highly modular and avoids the use of highly reactive organolithium reagents.

Causality of E-Selectivity

Using a second-generation Grubbs catalyst ensures high E-selectivity. The steric bulk of the N-heterocyclic carbene (NHC) ligand on the ruthenium center thermodynamically favors the trans metallacyclobutane intermediate during the catalytic cycle, driving the formation of the E-alkene[1].

Experimental Protocol 2: Cross-Metathesis Synthesis of D-threo-Sphingosine
  • Precursor Preparation: Synthesize the D-glucose-derived azido-alkene building block (e.g., (3R,4S)-3-azido-4-hydroxy-5-hexene) utilizing standard carbohydrate functionalization techniques[1].

  • Cross-Metathesis Reaction: In a dry Schlenk flask, dissolve the azido-alkene (1.0 equiv) and 1-pentadecene (2.0 equiv) in anhydrous, degassed CH₂Cl₂ to a concentration of 0.05 M.

  • Catalyst Addition: Add 10 mol % of Grubbs 2nd Generation Catalyst.

  • Reflux and Conversion: Heat the mixture to reflux (40 °C) under an argon atmosphere for 12-16 hours. Monitor conversion via LC-MS.

  • Catalyst Quenching: Cool to room temperature and add ethyl vinyl ether to quench the ruthenium catalyst. Concentrate the mixture and purify the E-cross-coupled product via silica gel chromatography.

  • Azide Reduction and Deprotection: Subject the purified product to Staudinger reduction conditions (PPh₃, THF/H₂O) to convert the azide to a primary amine, yielding D-threo-sphingosine[1].

Analytical Validation of Stereoisomers

Validating the stereochemical outcome is a mandatory self-validating step in these protocols. The erythro and threo isomers can be definitively distinguished using ¹H-NMR spectroscopy by examining the coupling constant ( J2,3​ ) between the protons at C2 and C3[4]. Furthermore, LC-MS/MS is employed for quantitative analysis in complex biological or synthetic matrices[5].

Table 2: NMR Coupling Constants for Sphingosine Stereoisomer Validation
Stereoisomer ConfigurationRelative GeometryTypical J2,3​ Coupling Constant (Hz)Structural Causality
D-erythro-sphingosine anti7.7 – 9.1 HzAnti-periplanar arrangement of C2-H and C3-H in the favored conformation[4].
D-threo-sphingosine syn2.8 – 7.1 HzGauche arrangement of C2-H and C3-H in the favored conformation[4].

Conclusion

The total synthesis of D-threo-sphingosine and its stereoisomers requires rigorous architectural planning. By leveraging either the stereodivergent chelation-controlled addition to Garner's aldehyde or the highly E-selective olefin cross-metathesis of D-glucose derivatives, researchers can reliably access all four stereoisomers of sphingosine. The integration of robust analytical validation (NMR J -coupling analysis and LC-MS/MS) ensures the structural integrity required for downstream pharmacological applications.

References

  • Title: An Efficient Synthesis of d-erythro- and d-threo-Sphingosine from d-Glucose: Olefin Cross-Metathesis Approach Source: ACS Publications URL
  • Title: A short and efficient stereoselective synthesis of all four diastereomers of sphingosine Source: ResearchGate URL
  • Title: 1,1,-Dimethylethyl (S)- or (R)
  • Title: N-Boc-1-pivaloyl-D-erythro-sphingosine Source: Benchchem URL
  • Title: Development and Validation of UPLC-MS/MS Analysis for Sphingolipids Isolated from Velvet Antlers of Cervus elaphus Source: ACS Omega URL

Sources

Foundational

Unlocking Stereospecificity in Sphingolipid Signaling: The Biological Significance of D-threo Ceramide

Executive Summary Ceramides are fundamental bioactive lipids that regulate critical cellular fates, including apoptosis, cell cycle arrest, and senescence[1]. While mammalian systems exclusively synthesize the D-erythro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ceramides are fundamental bioactive lipids that regulate critical cellular fates, including apoptosis, cell cycle arrest, and senescence[1]. While mammalian systems exclusively synthesize the D-erythro (2S, 3R) stereoisomer, the study of non-natural configurations—specifically D-threo ceramide—has revolutionized our understanding of sphingolipid signaling. This technical guide explores the biological significance of D-threo ceramide, detailing how its unique spatial arrangement uncouples direct protein target activation from downstream metabolic conversion. For drug development professionals, mastering these stereochemical nuances is the key to designing highly specific sphingolipid-targeted therapeutics.

Stereochemical Foundations: The D-threo Architecture

The sphingoid base of ceramide contains two chiral centers at the C2 and C3 positions, yielding four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo[1]. The naturally occurring D-erythro configuration is strictly recognized by the vast majority of metabolic enzymes.

In a Fischer projection, the D-threo isomer places the C2-amino and C3-hydroxyl groups on opposite sides. This seemingly minor spatial inversion drastically alters the molecule's ability to fit into the catalytic pockets of ceramide-binding proteins. Consequently, D-threo ceramide serves as a highly specific molecular probe, allowing researchers to isolate receptor-mediated signaling events from general lipid-membrane disruptions.

Biological Significance: Target Specificity and Pathway Divergence

The application of D-threo ceramide in biological studies has exposed the strict stereospecificity required for ceramide-mediated signal transduction.

Protein Phosphatase Regulation

The canonical pro-apoptotic activity of natural D-erythro ceramide is largely driven by its direct activation of protein phosphatases PP1 and PP2A. These phosphatases subsequently dephosphorylate key survival proteins (e.g., Akt, Bcl-2). However, D-threo ceramide fails to activate PP1 and PP2A, and in certain contexts, acts as a competitive inhibitor of these enzymes[2]. This demonstrates that the 2S, 3R configuration is an absolute structural prerequisite for phosphatase engagement.

Metabolic Bottlenecks and Enzyme Inhibition

Metabolically, D-threo ceramide behaves distinctly from its natural counterpart. While ceramide synthases (CerS) can acylate D-threo-sphinganine to form D-threo-ceramide, the resulting lipid is a poor substrate for complex sphingolipid biosynthesis. Specifically, D-threo-ceramide is not efficiently converted into sphingomyelin or glucosylceramide[3].

Furthermore, the D-threo configuration serves as the pharmacophore for potent enzyme inhibitors. For example, D-threo-PDMP is a classic inhibitor of glucosylceramide synthase (GCS). By mimicking the transition state of natural ceramide, D-threo-PDMP selectively blocks GCS, leading to the accumulation of endogenous D-erythro ceramide and the subsequent induction of apoptosis in cancer cells[1].

CeramideSignaling D_erythro D-erythro Ceramide (Natural Isomer) PP1_PP2A PP1 / PP2A Phosphatases D_erythro->PP1_PP2A Activates GCS Glucosylceramide Synthase D_erythro->GCS Substrate D_threo D-threo Ceramide (Synthetic Isomer) D_threo->PP1_PP2A Inhibits / Fails to Activate D_threo->GCS Poor Substrate / Inhibitor Inhibition Signaling Blockade D_threo->Inhibition Apoptosis Apoptosis Induction PP1_PP2A->Apoptosis Dephosphorylation Metabolism Complex Sphingolipids GCS->Metabolism Glycosylation

Divergent signaling and metabolic pathways of D-erythro vs. D-threo ceramide stereoisomers.

Data Presentation: Comparative Efficacy of Ceramide Stereoisomers

To synthesize the quantitative differences in biological activity, the following table compares the four stereoisomers of short-chain ceramides (e.g., C2 or C6-ceramide).

StereoisomerConfigurationPP1 / PP2A ActivationConversion to Complex SphingolipidsPro-Apoptotic Potency (Leukemia Models)
D-erythro (Natural)2S, 3RStrong ActivationHigh (Readily converted to SM/GlcCer)High
L-erythro 2R, 3SInactiveNoneModerate
D-threo 2S, 3SInhibitory / InactiveNone / Very LowLow
L-threo 2R, 3RInactiveNoneVery High (Stereospecific anomaly)

Note: Data synthesized from stereochemical evaluations in human leukemia cells and subcellular fractions[1],[3],[2].

Experimental Workflows: Stereospecific Validation Protocol

As an application scientist, I emphasize that evaluating non-natural ceramides requires protocols that actively prevent artifactual data caused by lipid insolubility or non-specific membrane disruption. The following workflow is a self-validating system designed to isolate the stereospecific signaling of D-threo ceramide.

Protocol: Evaluating Stereospecific Ceramide Metabolism and Apoptosis

Rationale: Short-chain ceramides (e.g., C6-ceramide) are utilized to ensure cellular permeability. By tracking both the metabolic fate and the phenotypic outcome, we ensure causality—confirming that the observed effects are due to the specific stereoisomer rather than a downstream metabolite.

Step 1: Cell Preparation and Synchronization

  • Culture target cells (e.g., HL-60) and seed at 1×105 cells/mL.

  • Incubate in serum-free media for 12 hours prior to treatment to synchronize the cell cycle and establish a basal state for sphingolipid metabolism.

Step 2: Physiologically Relevant Lipid Delivery

  • Prepare 10 mM stock solutions of D-erythro-C6-ceramide and D-threo-C6-ceramide in DMSO.

  • Critical Causality Step: Complex the ceramides with fatty-acid-free Bovine Serum Albumin (BSA) at a 1:1 molar ratio before introducing them to the culture media (final concentration 10 µM). This prevents the formation of micelles that can cause non-specific membrane toxicity, ensuring the ceramide is delivered via physiological lipid-transport mechanisms.

Step 3: Metabolic Tracking via LC-MS/MS (Self-Validation)

  • After 4 hours of incubation, harvest a subset of cells.

  • Extract total lipids using a modified Bligh and Dyer method (Chloroform:Methanol:Water).

  • Analyze via LC-MS/MS to quantify C6-sphingomyelin and C6-glucosylceramide.

  • Causality Check: Cells treated with D-erythro-ceramide will show significant conversion to complex sphingolipids, whereas D-threo-ceramide will remain unconverted, validating the metabolic bottleneck[3].

Step 4: Phosphatase Activity and Apoptosis Quantification

  • At 24 hours, lyse the remaining cells in a phosphatase-free buffer.

  • Measure PP2A activity using a malachite green assay. D-threo-ceramide treated cells should exhibit basal or inhibited PP2A activity[2].

  • Perform Annexin V/PI staining and flow cytometry to quantify apoptosis, correlating the lack of PP2A activation with reduced apoptotic potential compared to the natural isomer[1].

Conclusion

D-threo ceramide stereoisomers are indispensable tools in the molecular biologist's arsenal. By failing to activate canonical ceramide targets like PP1/PP2A and resisting metabolic conversion, D-threo ceramides allow researchers to uncouple complex sphingolipid metabolism from direct ceramide signaling. Understanding these stereochemical nuances is paramount for the rational design of next-generation sphingolipid-targeted therapeutics.

References

  • [1] Title: A review of ceramide analogs as potential anticancer agents - PMC - NIH Source: nih.gov URL:

  • [3] Title: Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed Source: nih.gov URL:

  • [2] Title: N-Octanoyl-D-threo-sphingosine - Labclinics Shop Source: labclinics.com URL:

Sources

Exploratory

Uncoupling the Sphingolipid Rheostat: A Technical Guide to the Cellular Functions of N-Octadecanoyl-D-threo-sphingosine

As a Senior Application Scientist specializing in lipidomics and signal transduction, I frequently consult with research teams struggling to isolate the specific cellular effects of ceramide from its downstream metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and signal transduction, I frequently consult with research teams struggling to isolate the specific cellular effects of ceramide from its downstream metabolites. A common pitfall in sphingolipid research is the exogenous application of natural D-erythro-ceramides to cell cultures. Researchers expect to trigger apoptosis, but instead observe mixed phenotypes or even cell proliferation.

The causality behind this paradox lies in the sphingolipid rheostat . Cells rapidly metabolize natural ceramides via ceramidases into sphingosine, which is subsequently phosphorylated into sphingosine-1-phosphate (S1P)—a potent pro-survival and mitogenic factor. To truly study ceramide-induced apoptosis, we must biochemically wedge this pathway.

This is where N-Octadecanoyl-D-threo-sphingosine (also known as D-threo-C18-ceramide) becomes an indispensable tool. By leveraging its unnatural stereochemistry, we can selectively inhibit ceramide metabolism, forcing the cell to reveal the true phenotypic impact of ceramide accumulation.

Stereochemical Architecture and Enzyme Specificity

N-Octadecanoyl-D-threo-sphingosine (CAS 252039-53-5) consists of a sphingoid base linked to an 18-carbon acyl chain via an amide bond. However, its biological utility is entirely dictated by its stereochemistry.

Natural ceramides possess a D-erythro configuration. The synthetic D-threo isomer features an inversion at the chiral centers of the sphingoid base. This structural deviation prevents the molecule from fitting productively into the catalytic pockets of certain sphingolipid-metabolizing enzymes . Instead of being hydrolyzed, D-threo-C18-ceramide acts as a competitive inhibitor, occupying the active site and blocking the processing of endogenous natural ceramides.

Core Mechanistic Function: Mitochondrial Ceramidase (mt-CDase) Inhibition

The primary cellular function of D-threo-C18-ceramide is the targeted inhibition of mitochondrial ceramidase (mt-CDase) . Ceramidases are responsible for hydrolyzing the amide bond of ceramide to yield sphingosine and a free fatty acid.

In vitro assays demonstrate that D-threo-C18-ceramide inhibits rat brain mt-CDase with an IC50 value of 16.6 µM . By blocking this specific enzyme, the inhibitor triggers a localized accumulation of endogenous D-erythro-ceramide within the mitochondrial membrane. This accumulation alters mitochondrial outer membrane permeability (MOMP), facilitating the release of cytochrome c and committing the cell to a classic mitochondria-dependent apoptotic cascade . Furthermore, by halting the production of sphingosine, the inhibitor starves the cell of the substrate needed to synthesize pro-survival S1P.

SphingolipidRheostat Cer Mitochondrial Ceramide (Pro-Apoptotic) CDase Mitochondrial Ceramidase (mt-CDase) Cer->CDase Substrate Sph Sphingosine CDase->Sph Hydrolysis SK Sphingosine Kinase Sph->SK Substrate S1P Sphingosine-1-Phosphate (Pro-Survival) SK->S1P Phosphorylation Inhibitor D-threo-C18-Ceramide (Inhibitor) Inhibitor->CDase Blocks (IC50 16.6 µM)

Diagram 1: The Sphingolipid Rheostat and targeted mt-CDase inhibition by D-threo-C18-ceramide.

Quantitative Stereoisomer Comparison

To understand the specificity of this molecule, it is crucial to compare it against its stereoisomers. The table below summarizes how stereochemistry dictates biological function.

StereoisomerOriginPrimary Cellular Functionmt-CDase IC50Apoptotic Potential
D-erythro-C18-ceramide NaturalMembrane structure, transient signalingSubstrate (N/A)Low (Rapidly metabolized to S1P)
D-threo-C18-ceramide Syntheticmt-CDase Inhibitor ~16.6 µM High (Forces endogenous ceramide buildup)
L-threo-C18-ceramide SyntheticInactive control / Structural probe>50 µMNegligible

Experimental Workflows & Self-Validating Protocols

To utilize D-threo-C18-ceramide effectively, researchers must employ self-validating experimental designs. The following protocols ensure that observed phenotypes are directly caused by on-target ceramidase inhibition rather than off-target lipid toxicity.

Protocol A: In Vitro Mitochondrial Ceramidase Inhibition Assay

Causality Focus: We utilize isolated mitochondria rather than whole-cell lysates to prevent lysosomal acid ceramidases or Golgi-associated neutral ceramidases from confounding the kinetic data. Pre-incubation with the inhibitor is mandatory to allow it to occupy the enzyme's active site before the high-affinity fluorescent substrate is introduced.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from target tissue (e.g., rat brain or cultured HeLa cells) using differential centrifugation. Wash the pellet twice in isolation buffer to remove cytosolic sphingosine kinases.

  • Enzyme Preparation: Resuspend the mitochondrial pellet in an assay buffer optimized for mt-CDase (pH 7.4, 25 mM HEPES, 0.1% Triton X-100 to ensure lipid solubility).

  • Inhibitor Pre-incubation: Aliquot the mitochondrial suspension and add D-threo-C18-ceramide dissolved in DMSO (final concentrations ranging from 0.1 µM to 50 µM). Keep DMSO concentration below 1% v/v. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 10 µM of a fluorescent ceramide substrate (e.g., NBD-C12-ceramide). Incubate for an additional 60 minutes at 37°C.

  • Lipid Extraction: Terminate the reaction by adding 800 µL of Chloroform/Methanol (2:1 v/v) following the Bligh-Dyer method. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Quantification: Recover the lower organic phase, evaporate under nitrogen gas, and resuspend in mobile phase. Quantify the fluorescent NBD-sphingosine product using HPLC coupled with a fluorescence detector (Ex: 460 nm, Em: 534 nm).

Workflow Step1 1. Mitochondrial Isolation (Differential Centrifugation) Step2 2. Inhibitor Pre-incubation (D-threo-C18-Ceramide, 30 min) Step1->Step2 Step3 3. Substrate Addition (NBD-C12-Ceramide, 60 min) Step2->Step3 Step4 4. Lipid Extraction (Bligh-Dyer Method) Step3->Step4 Step5 5. Product Quantification (HPLC Fluorescence Detection) Step4->Step5

Diagram 2: Step-by-step workflow for validating mt-CDase inhibition kinetics.

Protocol B: Apoptosis Induction with Lipidomic Self-Validation

Causality Focus: Simply observing cell death after adding D-threo-C18-ceramide is insufficient; lipid aggregates can cause non-specific necrosis. A self-validating system requires parallel LC-MS/MS lipidomics to prove that the cell death correlates perfectly with an internal spike in endogenous D-erythro-ceramide and a drop in S1P.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HL-60 leukemia cells at 5×105 cells/mL in RPMI-1640 medium. Treat the experimental group with 20 µM D-threo-C18-ceramide (complexed with BSA to enhance cellular uptake).

  • Phenotypic Harvesting: At 12, 24, and 48 hours post-treatment, harvest half of the cell population.

  • Apoptosis Quantification: Stain the harvested cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. True apoptosis will present as an Annexin V+/PI- population (early apoptosis) shifting to Annexin V+/PI+ (late apoptosis).

  • Lipidomic Validation (The Crucial Step): Take the remaining half of the cells and perform a targeted LC-MS/MS sphingolipid panel.

  • Data Correlation: Validate the experiment by confirming that the Annexin V+ apoptotic fraction increases in direct proportion to the LC-MS/MS quantified ratio of endogenous D-erythro-C18-ceramide to Sphingosine-1-Phosphate. If apoptosis occurs without this lipidomic shift, the mechanism is off-target.

Conclusion

N-Octadecanoyl-D-threo-sphingosine is far more than a simple structural analog; it is a precision biochemical instrument. By leveraging its specific stereochemistry to inhibit mitochondrial ceramidase, researchers can effectively sever the sphingolipid rheostat, preventing the conversion of pro-apoptotic ceramide into pro-survival S1P. When paired with rigorous, self-validating experimental designs, this molecule unlocks deep insights into the mechanisms of lipid-driven programmed cell death.

References
  • C18 D-threo Ceramide (d18:1/18:0)
  • A review of ceramide analogs as potential anticancer agents Source: PubMed Central (PMC) - NIH
  • Structural determinants of sphingolipid recognition by commercially available anti-ceramide antibodies Source: Glycobiotech / Journal of Lipid Research
Foundational

The Biophysics and Formulation Engineering of Synthetic Ceramides

An In-Depth Technical Guide for Drug Development Professionals Synthetic ceramides are the structural linchpins of biomimetic lipid matrices, playing a critical role in dermatological drug delivery, skin barrier repair,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Synthetic ceramides are the structural linchpins of biomimetic lipid matrices, playing a critical role in dermatological drug delivery, skin barrier repair, and advanced lipid nanoparticle (LNP) formulations. As application scientists, we cannot treat ceramides as simple excipients; they are highly ordered, thermodynamically active molecules. Understanding the causality behind their physical and chemical properties is essential for engineering stable, bioavailable delivery systems.

This whitepaper deconstructs the molecular architecture, phase behavior, and analytical validation of synthetic ceramides, providing a field-proven framework for formulation scientists.

I. Molecular Architecture and Stereochemistry

The stratum corneum (SC) intercellular lipid matrix is a highly organized structure composed of ceramides (40–50%), cholesterol (20–25%), and free fatty acids (15–25%)1[1]. Synthetic ceramides are engineered to mimic these endogenous lipids, consisting of a sphingoid base linked to an acyl chain via an amide bond.

The structural variation in these chains dictates their biophysical role:

  • Ceramide NP (Non-hydroxy fatty acid + Phytosphingosine): The standard building block for the Short Periodicity Phase (SPP). Its saturated, non-hydroxylated acyl chain allows for tight orthorhombic lateral packing, which is highly effective at reducing transepidermal water loss (TEWL) 2[2].

  • Ceramide AP (Alpha-hydroxy fatty acid + Phytosphingosine): The addition of an α -hydroxyl group alters the stereochemistry, increasing the hydrogen-bonding capacity at the lipid-water interface. This stereochemical shift lowers the melting point slightly compared to NP isomers and increases the elasticity of the lipid matrix 3[3].

  • Ceramide EOP (Ester-linked Omega-hydroxy fatty acid + Phytosphingosine): Featuring an ultra-long acyl chain (often >30 carbons), Ceramide EOP acts as a molecular rivet. It spans across adjacent lipid bilayers to form the Long Periodicity Phase (LPP), physically connecting multiple lamellae to ensure structural integrity4[4].

G Ceramides Synthetic Ceramides NP Ceramide NP (Non-hydroxy FA) Ceramides->NP AP Ceramide AP (Alpha-hydroxy FA) Ceramides->AP EOP Ceramide EOP (Omega-hydroxy FA) Ceramides->EOP FuncNP SPP Formation (5-6 nm) NP->FuncNP FuncAP H-Bonding Network AP->FuncAP FuncEOP Bilayer Rivet LPP (12-14 nm) EOP->FuncEOP

Fig 1. Structural classification and functional roles of synthetic ceramides in lipid bilayers.

Quantitative Physical Properties

The extreme lipophilicity of synthetic ceramides dictates their formulation requirements. As shown below, the computed LogP values necessitate specialized delivery systems, such as lipid nanoparticles, to prevent crystallization in aqueous media.

ParameterCeramide NPCeramide APCeramide EOP
INCI Nomenclature N-stearoyl-phytosphingosineN- α -hydroxy-stearoyl-phytosphingosineN-oleoyl-phytosphingosine
Molecular Weight 582.0 g/mol 5[5]~598.0 g/mol 1030.7 g/mol 6[6]
Computed LogP 12.4 5[5]~11.525.6 6[6]
Melting Point ( Tm​ ) ~95 - 100 °C~90 - 95 °C> 100 °C
Bilayer Function SPP Formation (5-6 nm)H-Bonding & ElasticityLPP Formation (12-14 nm)

II. Formulation Engineering: Overcoming Hydrophobicity via LNPs

Because ceramides possess LogP values ranging from 12.4 to over 25, they are practically insoluble in water and highly prone to macroscopic phase separation . Traditional emulsions often fail because the high melting points of ceramides cause them to crystallize out of the oil phase upon cooling, destroying the formulation's stability.

The Causality of LNP Engineering: To bypass this limitation, modern drug development utilizes Ceramide-based Lipid Nanoparticles (LNPs). By subjecting the lipid mixture to high-shear microfluidic mixing or hot homogenization above the ceramide's Tm​ , the lipids are forced into a metastable liquid-crystalline state. Rapid cooling (quenching) traps the ceramides within the nanoparticle core or bilayer before they can form rigid, macroscopic gel-phase crystals. This approach successfully converts hydrophobic ceramides into water-soluble, bioavailable formulations, significantly enhancing keratinocyte proliferation and accelerating wound healing7[7].

Step-by-Step LNP Formulation Protocol (Microfluidic Method)

A self-validating protocol ensuring uniform particle size and encapsulation efficiency.

  • Lipid Phase Preparation: Dissolve Ceramide NP, Cholesterol, and a structural phospholipid (e.g., DSPC) in anhydrous ethanol at a molar ratio mimicking the SC (e.g., 1:1:1). Rationale: Ethanol disrupts the extensive hydrogen bonding between ceramide headgroups, allowing homogenous mixing.

  • Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., 10 mM Citrate, pH 5.5).

  • Microfluidic Mixing: Inject the lipid phase and aqueous phase into a microfluidic micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous). Maintain the system temperature at 65°C (above the phase transition temperature of the lipid mixture).

  • Quenching and Dialysis: Immediately dilute the output stream into a cold buffer (4°C) to lock the lipids into a nanostructured state. Dialyze against PBS for 24 hours to remove residual ethanol.

  • Validation: Measure Dynamic Light Scattering (DLS). A successful run yields a Polydispersity Index (PDI) < 0.2 and a Z-average diameter of 70–130 nm.

III. Validated Analytical Methodologies

To guarantee the structural integrity of a ceramide formulation, scientists must validate both the thermodynamics (when it melts) and the morphology (how it packs).

G Prep Lipid Film Hydration Equilibrate Thermal Annealing Prep->Equilibrate DSC DSC Analysis (Transition Enthalpy) Equilibrate->DSC Thermotropic SAXS SAXS Analysis (Lamellar Spacing) Equilibrate->SAXS Structural Data Phase Behavior Mapping DSC->Data SAXS->Data

Fig 2. Self-validating analytical workflow for characterizing ceramide phase transitions.

Protocol 1: Thermotropic Profiling via Differential Scanning Calorimetry (DSC)

Ceramides exhibit complex polymorphism. Without a controlled thermal history, metastable gel phases can skew the melting temperature ( Tm​ ). This protocol uses a heating-cooling-heating cycle to erase thermal history.

  • Sample Loading: Weigh exactly 5.0 mg of the hydrated ceramide lipid mixture into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Ceramides are highly dependent on their hydration state. If water evaporates during the heating cycle, the Tm​ will artificially shift upward, ruining the data.

  • First Heating Scan (Erasing Thermal History): Heat the sample from 20°C to 110°C at 10°C/min. Hold isothermally for 5 minutes.

  • Controlled Cooling (Annealing): Cool the sample back to 20°C at a slow rate of 2°C/min. Causality: Slow cooling gives the long acyl chains time to pack into their most thermodynamically stable orthorhombic lattice.

  • Second Heating Scan (Data Acquisition): Heat from 20°C to 110°C at 5°C/min. Record the endothermic peak as the true Tm​ and calculate the transition enthalpy ( ΔH ).

Protocol 2: Lamellar Characterization via Small-Angle X-ray Scattering (SAXS)

While DSC confirms the energy required for a phase transition, SAXS is required to prove that the ceramides have successfully formed the critical 5–6 nm (SPP) and 12–14 nm (LPP) lamellar structures1[1].

  • Sample Mounting: Transfer the annealed lipid paste into a 1.5 mm quartz X-ray capillary. Seal with epoxy to prevent dehydration.

  • Beam Alignment: Mount the capillary in the SAXS instrument. Set the sample-to-detector distance to capture a scattering vector ( q ) range of 0.1 to 3.0 nm−1 .

  • Isothermal Acquisition: Equilibrate the sample chamber to physiological skin temperature (32°C). Expose the sample to the X-ray beam for 300 seconds.

  • Data Processing: Plot intensity I(q) versus q . Calculate the repeat distance ( d ) using Bragg’s Law: d=2π/q . Peaks at q≈1.1 nm−1 confirm the presence of the SPP, while peaks at q≈0.45 nm−1 confirm the LPP driven by Ceramide EOP.

References

  • C24 Ceramide Lipid Nanoparticles for Skin Wound Healing Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of (R)- and (S)- α -Hydroxylation of Acyl Chains in Sphingosine Ceramides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • CERAMIDE NP - Physical and Chemical Properties Source: Ataman Kimya URL:[Link]

  • Ceramide NP | CID 57378373 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Lipid Biomimetic Models as Simple Yet Complex Tools to Predict Skin Permeation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ceramide NP vs AP vs EOP: Best Ratios for Barrier Repair Source: Grand Ingredients URL:[Link]

  • Ceramide EOP | CID 76966617 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • The role of ceramide chain length distribution on the barrier properties of the skin lipid membranes Source: ResearchGate URL:[Link]

Sources

Exploratory

The Role of N-Octadecanoyl-D-threo-sphingosine in Lipid Metabolism: A Technical Guide to Stereospecific Ceramidase Inhibition

Executive Summary Sphingolipid metabolism is a highly regulated biochemical network that dictates cellular fate, acting as a rheostat that balances pro-apoptotic ceramides with pro-survival mediators like sphingosine-1-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipid metabolism is a highly regulated biochemical network that dictates cellular fate, acting as a rheostat that balances pro-apoptotic ceramides with pro-survival mediators like sphingosine-1-phosphate (S1P)[1]. In lipid research and drug development, dissecting these pathways requires tools with high molecular precision. N-Octadecanoyl-D-threo-sphingosine (commonly referred to as C18 D-threo-ceramide) serves as a critical stereospecific probe[2]. Unlike the biologically native D-erythro-ceramide, this synthetic D-threo isomer acts as a potent, competitive inhibitor of mitochondrial ceramidase (mt-CDase)[3]. By deliberately jamming the lipid salvage pathway, it forces intracellular ceramide accumulation, making it an invaluable asset for studying apoptosis, lipid signaling, and oncological chemo-sensitization.

Stereochemistry in Sphingolipid Metabolism

The biological activity of sphingolipids is intrinsically tied to their stereochemistry. The ceramide backbone consists of a sphingoid base (typically d18:1) linked to a fatty acyl chain via an amide bond. The chiral centers at C2 (bearing the amino group) and C3 (bearing the hydroxyl group) define the molecule's spatial orientation.

Mammalian enzymes are evolutionarily tuned to recognize the D-erythro (2S, 3R) configuration found in natural ceramides[1]. Altering this configuration to D-threo (2R, 3R) creates a lipid analog that retains enough structural homology to enter the enzyme's hydrophobic binding pocket but lacks the precise geometric alignment required for the catalytic reaction to proceed.

Mechanistic Action: Targeting Mitochondrial Ceramidase

Ceramidases regulate the catabolic phase of lipid metabolism by hydrolyzing the amide bond of ceramide to yield sphingosine and a free fatty acid[1]. Mitochondrial ceramidase (mt-CDase) is particularly vital for regulating localized ceramide pools that trigger outer mitochondrial membrane permeabilization during apoptosis.

N-Octadecanoyl-D-threo-sphingosine acts as a competitive inhibitor of mt-CDase[2]. The causality of this inhibition lies in the spatial mismatch at the active site: the 2R, 3R orientation prevents the enzyme's catalytic residues from executing a nucleophilic attack on the amide carbonyl. Consequently, the D-threo isomer occupies the active site, blocking the natural D-erythro-ceramide from being degraded. This blockade halts the production of sphingosine, simultaneously preventing its downstream phosphorylation into the pro-survival lipid S1P.

MetabolicPathway Cer Natural Ceramide (D-erythro) CDase Mitochondrial Ceramidase (mt-CDase) Cer->CDase Substrate Binding Sph Sphingosine + Free Fatty Acid CDase->Sph Hydrolysis Inh N-Octadecanoyl-D-threo-sphingosine (Inhibitor) Inh->CDase Competitive Inhibition

Fig 1: Inhibition of mt-CDase by N-Octadecanoyl-D-threo-sphingosine.

Quantitative Profiling of Ceramide Stereoisomers

To fully grasp the structure-activity relationship (SAR) of ceramidase inhibitors, it is necessary to compare the inhibitory potency of various C18 ceramide stereoisomers. The table below summarizes the half-maximal inhibitory concentrations (IC50) against rat brain mt-CDase[3].

StereoisomerConfigurationmt-CDase Inhibition (IC50)Biological Role
D-erythro-Ceramide 2S, 3RN/A (Hydrolyzed Substrate)Native pro-apoptotic mediator
L-threo-Ceramide 2S, 3S8.8 µM (0.11 mol%)Synthetic Inhibitor
D-threo-Ceramide 2R, 3R 16.6 µM (0.21 mol%) Synthetic Inhibitor
L-erythro-Ceramide 2R, 3S20.0 µM (0.26 mol%)Synthetic Inhibitor

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the workflow for evaluating mt-CDase inhibition using N-Octadecanoyl-D-threo-sphingosine.

Protocol 1: In Vitro mt-CDase Inhibition Assay

Causality Focus: We utilize isolated mitochondria rather than whole-cell lysates to prevent confounding hydrolysis by acid (lysosomal) or neutral (plasma membrane) ceramidases, ensuring the assay strictly measures mt-CDase activity.

  • Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat brain) using differential centrifugation (10,000 × g) in a highly buffered sucrose solution (0.25 M sucrose, 10 mM HEPES, pH 7.4) to preserve organelle integrity.

  • Inhibitor Preparation: Dissolve N-Octadecanoyl-D-threo-sphingosine in DMSO to create a 10 mM stock. Critical Step: Because ceramides are highly hydrophobic, the final DMSO concentration in the assay must be kept below 1% to prevent enzyme denaturation and artifactual lipid micelle formation.

  • Enzyme Incubation: Incubate 50 µg of mitochondrial protein with varying concentrations of the D-threo inhibitor (0.1 to 50 µM) for 15 minutes at 37°C. This pre-incubation allows the inhibitor to reach steady-state binding within the hydrophobic active site.

  • Substrate Addition: Initiate the reaction by adding a native substrate (e.g., C16-D-erythro-ceramide) at 50 µM.

  • Termination: After 30 minutes, terminate the reaction by adding 200 µL of Chloroform:Methanol (2:1, v/v). This solvent shock immediately denatures the enzyme and initiates lipid partitioning.

Protocol 2: Lipid Extraction and LC-MS/MS Quantification

Causality Focus: A biphasic extraction is mandatory. The highly hydrophobic unreacted ceramide partitions into the lower organic phase, allowing it to be cleanly separated from polar cellular debris and salts that cause ion suppression in mass spectrometry.

  • Phase Separation: Vortex the terminated assay mixture vigorously and centrifuge at 2,000 × g for 5 minutes. Carefully extract the lower organic phase using a glass Hamilton syringe (avoid plastics, which can leach polymers into the solvent).

  • Drying: Evaporate the organic phase under a gentle stream of nitrogen gas. Nitrogen is used instead of ambient air to prevent the oxidation of the delicate trans-4 double bond on the sphingosine backbone.

  • Reconstitution: Reconstitute the lipid film in 100 µL of Methanol:Isopropanol (1:1) containing an unnatural internal standard (e.g., C17-sphingosine) to mathematically correct for ionization efficiency variances during MS analysis.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the transition of the parent lipid mass to the m/z 264.3 product ion (the characteristic footprint of the d18:1 sphingosine backbone).

Workflow Step1 Mitochondrial Isolation Step2 Incubation with D-threo-Ceramide Step1->Step2 Step3 Addition of Native Substrate Step2->Step3 Step4 Lipid Extraction (CHCl3:MeOH) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2: Workflow for in vitro ceramidase inhibition and LC-MS/MS lipid analysis.

Implications for Drug Development

The strategic inhibition of lipid metabolism using stereoisomers like N-Octadecanoyl-D-threo-sphingosine has profound implications for oncology[1]. Many drug-resistant tumors upregulate ceramidases to rapidly clear pro-apoptotic ceramides generated by chemotherapy or radiation. By co-administering a ceramidase inhibitor, researchers can artificially stall ceramide clearance. This forces the intracellular accumulation of endogenous D-erythro-ceramide, driving the malignant cell past the apoptotic threshold and restoring its sensitivity to standard chemotherapeutic agents.

References

  • Source: nih.
  • C18 D-threo Ceramide (d18:1/18:0)
  • Source: acs.

Sources

Foundational

Deciphering the Stereochemistry of N-octadecanoyl-sphingosine: A Technical Guide for Drug Development

Executive Summary N-octadecanoyl-sphingosine, commonly referred to as C18-ceramide, is a pivotal bioactive sphingolipid that regulates critical cellular processes, including apoptosis, cell cycle arrest, and lethal mitop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-octadecanoyl-sphingosine, commonly referred to as C18-ceramide, is a pivotal bioactive sphingolipid that regulates critical cellular processes, including apoptosis, cell cycle arrest, and lethal mitophagy. For researchers and drug development professionals, understanding the stereochemical nuances of C18-ceramide is not merely an academic exercise—it is a fundamental requirement for designing targeted therapeutics and robust analytical assays. This whitepaper provides an in-depth analysis of C18-ceramide's stereochemistry, the mechanistic causality behind its biological stereospecificity, and field-proven analytical protocols for its resolution and quantification.

Structural and Stereochemical Fundamentals

The biological efficacy of C18-ceramide is intrinsically linked to its precise three-dimensional architecture. The molecule consists of a sphingoid base (sphingosine, d18:1) linked to an 18-carbon fatty acid (stearic acid) via an amide bond.

The sphingosine backbone contains three critical stereochemical features:

  • C2 Position: An amine group (acylated by stearic acid) in the (S) configuration.

  • C3 Position: A hydroxyl group in the (R) configuration.

  • C4-C5 Position: A rigid trans(E) double bond.

Consequently, the naturally occurring, biologically active stereoisomer is D-erythro-C18-ceramide (2S, 3R, 4E) Synthetic Sphingolipids as Bioactive Molecules[1]. The presence of the two chiral carbons (C2 and C3) theoretically allows for four stereoisomers (D-erythro, L-erythro, D-threo, L-threo). However, biological systems exhibit profound stereospecificity; the unnatural isomers are generally inert or exhibit significantly reduced affinity for ceramide-binding domains due to steric clashes.

G C18 N-octadecanoyl-sphingosine (C18-Ceramide) Sphingosine Sphingosine Base (d18:1) C18->Sphingosine Backbone FattyAcid Fatty Acid Chain (C18:0 Stearic Acid) C18->FattyAcid N-Acylation C2 C2: (S) Configuration Amide Linkage Sphingosine->C2 C3 C3: (R) Configuration Hydroxyl Group Sphingosine->C3 C4 C4-C5: (E) Trans Double Bond Rigid Planarity Sphingosine->C4

Figure 1: Stereochemical structural logic and nomenclature of D-erythro-C18-ceramide.

Stereospecificity in Biological Signaling

The causality behind the requirement for the D-erythro configuration lies in the highly conserved binding pockets of ceramide-interacting proteins.

Enzymatic Synthesis: De novo synthesis of C18-ceramide is strictly regulated by Ceramide Synthase 1 (CerS1), which exhibits high specificity for the D-erythro-sphinganine/sphingosine substrates Ceramide synthases at the centre of sphingolipid metabolism and biology[2].

Protein Phosphatase Activation: C18-ceramide acts as a direct lipid second messenger that activates Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This activation is stereospecific; the spatial arrangement of the C3-hydroxyl and the C2-amide carbonyl in the D-erythro isomer forms a critical hydrogen-bond network with the regulatory subunits of PP2A Visualizing Bioactive Ceramides[3]. Unnatural stereoisomers fail to induce this conformational change, rendering them incapable of triggering downstream apoptotic pathways.

G Stimulus Cellular Stress / Chemotherapy CerS1 Ceramide Synthase 1 (CerS1) Stereospecific Synthesis Stimulus->CerS1 Upregulation Derythro D-erythro-C18-Ceramide (Bioactive Isomer) CerS1->Derythro De novo synthesis PP2A Protein Phosphatase 2A (PP2A) Direct Activation Derythro->PP2A Binding to regulatory subunit Apoptosis Apoptosis / Cell Cycle Arrest PP2A->Apoptosis Dephosphorylation of targets

Figure 2: Stereospecific signaling pathway of D-erythro-C18-ceramide mediating apoptosis.

Analytical Workflows for Stereochemical Resolution & Quantification

Accurate quantification of C18-ceramide requires methodologies that can distinguish it from other chain-length variants and, when necessary, its stereoisomers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization in positive mode (ESI+) is the gold standard for this application C18 Ceramide Analysis in Mammalian Cells[4].

Causality in Method Design:

  • Ionization: Ceramides readily protonate at the amide nitrogen, yielding robust [M+H]+ precursor ions.

  • Fragmentation: Collision-induced dissociation (CID) consistently cleaves the amide bond, yielding a characteristic product ion at m/z 264.3, corresponding to the dehydrated d18:1 sphingoid base LC/MS analysis of stratum corneum lipids.

  • Chromatography: Reversed-phase columns (e.g., C18 or Diphenyl) are utilized. Diphenyl columns offer additional pi-pi interactions that can help resolve structurally similar lipids or cis/trans double-bond isomers.

Quantitative Data Summary

Table 1: Quantitative LC-MS/MS Parameters for C18-Ceramide Profiling

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)LLOQ (pg on column)
D-erythro-C18-Ceramide566.5264.3401.0
C18-Ceramide-d7 (Internal Standard)573.5271.340N/A

Note: Data synthesized from validated LC-MS/MS protocols for mammalian cell analysis Optimization of Ceramide Analysis Method Using LC-MS[5].

Step-by-Step Protocol: High-Throughput LC-MS/MS Quantification

This self-validating system utilizes an internal standard (C18-Ceramide-d7) added prior to extraction to correct for matrix effects, ion suppression, and extraction losses, ensuring high trustworthiness in the final quantitative data.

  • Sample Preparation & Spiking: Aliquot 100 µL of cell lysate or plasma into a glass vial. Spike with 10 µL of C18-Ceramide-d7 internal standard (100 ng/mL).

  • Lipid Extraction (Modified Folch): Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes to disrupt lipid-protein complexes.

  • Phase Separation: Add 200 µL of MS-grade water. Centrifuge at 7,500 rpm for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Recovery: Carefully extract the lower organic phase (containing the highly hydrophobic ceramides) using a glass Hamilton syringe and transfer to a clean vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of Methanol:Chloroform (9:1, v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a Reversed-Phase UPLC C18 column. Utilize a mobile phase gradient of Acetonitrile/Water (buffered with 10 mM ammonium formate and 0.1% formic acid). Monitor the Multiple Reaction Monitoring (MRM) transitions listed in Table 1.

G Sample Cell Lysate / Plasma (+ Internal Standard) Extract Modified Folch Extraction (CHCl3:MeOH:H2O) Sample->Extract LC Reversed-Phase UPLC (C18/Diphenyl Column) Extract->LC Organic Phase MS Tandem MS (ESI+) MRM Mode LC->MS Gradient Elution Data Stereoisomer Quantification MS->Data Peak Integration

Figure 3: End-to-end analytical workflow for LC-MS/MS quantification of C18-ceramide.

Conclusion

The stereochemistry of N-octadecanoyl-sphingosine is the defining factor in its biological utility. For drug development professionals, ensuring the precise (2S, 3R, 4E) configuration is maintained during synthesis and accurately quantified during pharmacokinetic profiling is non-negotiable. By employing robust, self-validating LC-MS/MS workflows, researchers can confidently map the complex signaling networks governed by this potent lipid mediator.

References

  • Ceramide synthases at the centre of sphingolipid metabolism and biology.NIH PubMed Central.
  • Visualizing Bioactive Ceramides.NIH PubMed Central.
  • Synthetic Sphingolipids as Bioactive Molecules: Roles in Regul
  • C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry.NIH PubMed Central.
  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics.KoreaScience.
  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery.NIH PubMed Central.

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Methodologies for the Absolute Quantification of N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide)

Executive Summary N-Octadecanoyl-D-threo-sphingosine, commonly known as C18-Ceramide or Cer(d18:1/18:0), is a highly bioactive sphingolipid that plays a critical role in cellular signaling, apoptosis, insulin resistance,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Octadecanoyl-D-threo-sphingosine, commonly known as C18-Ceramide or Cer(d18:1/18:0), is a highly bioactive sphingolipid that plays a critical role in cellular signaling, apoptosis, insulin resistance, and cardiovascular disease pathology. Accurate quantification of C18-Ceramide in complex biological matrices (e.g., plasma, serum, and cell lysates) is essential for drug development and biomarker discovery. This application note provides an in-depth, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for maximum sensitivity, reproducibility, and throughput.

Mechanistic Insights: The Causality Behind the Method

To achieve robust quantification of highly hydrophobic sphingolipids, every step of the analytical workflow must be optimized based on the physicochemical properties of the analyte.

Extraction Causality: Why MTBE over Folch?

Traditional lipid extraction relies on the Folch or Bligh-Dyer methods, which utilize chloroform and methanol[1]. However, in these biphasic systems, the lipid-rich chloroform layer settles at the bottom of the tube. Recovering this layer requires passing a pipette through the protein-rich aqueous interface, which inevitably introduces matrix contaminants into the sample.

To resolve this, our protocol employs the Methyl tert-butyl ether (MTBE) extraction method[2]. The MTBE/methanol/water system inverses the phase separation: the lipid-rich organic layer floats on top of the aqueous layer[3]. This fundamental shift in physical chemistry allows for clean, rapid, and easily automatable lipid recovery without disturbing the protein pellet, thereby drastically reducing matrix effects in the mass spectrometer.

Chromatographic Causality: The Role of Isopropanol

C18-Ceramide is highly lipophilic. While a standard C18 reversed-phase column provides excellent retention, eluting the lipid efficiently requires a strong non-polar modifier. Using only acetonitrile or methanol as the strong mobile phase often results in peak tailing and carryover. By incorporating Isopropanol (IPA) into Mobile Phase B, the eluent's solvation power is significantly increased, ensuring sharp chromatographic peaks and preventing lipid adsorption to the column stationary phase[3].

Ionization Causality: Driving the [M+H]+ Adduct

Ceramides lack highly basic functional groups, making them susceptible to forming sodium adducts [M+Na]+ in the electrospray ionization (ESI) source. Sodium adducts are highly stable and resist fragmentation in the collision cell, leading to poor MS/MS sensitivity. To counteract this, 10 mM ammonium formate and 0.1% formic acid are added to both mobile phases. The ammonium ions provide an abundant proton source, driving the ionization equilibrium entirely toward the protonated precursor ion [M+H]+ at m/z 566.5, which fragments predictably[4].

G M Precursor Ion[M+H]+ m/z 566.5 (C18-Ceramide) F1 Product Ion m/z 264.3 (Sphingosine Backbone) M->F1 Primary MRM (Quantifier) F2 Product Ion m/z 282.3 (Loss of Acyl Chain) M->F2 Secondary MRM (Qualifier)

Collision-induced dissociation (CID) fragmentation logic for C18-Ceramide.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system, ensuring that any deviation in extraction efficiency, instrument sensitivity, or matrix interference is immediately flagged by the data.

Reagents and Internal Standards
  • Analyte Standard: N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide).

  • Internal Standard (IS): C17-Ceramide (d18:1/17:0) or deuterated C18-Ceramide (d18:1/18:0-d7). The IS corrects for extraction losses and ionization suppression[5].

  • Solvents: LC-MS grade MTBE, Methanol, Isopropanol, Acetonitrile, and Water.

Step-by-Step MTBE Lipid Extraction
  • Sample Aliquoting: Transfer 50 µL of plasma or cell lysate into a solvent-resistant microcentrifuge tube.

  • Protein Precipitation & IS Spiking: Add 225 µL of ice-cold Methanol containing the Internal Standard (e.g., 50 ng/mL C17-Ceramide). Vortex vigorously for 10 seconds to denature proteins and equilibrate the IS with the endogenous matrix.

  • Lipid Partitioning: Add 750 µL of ice-cold MTBE. Incubate the mixture on a shaker at 4°C for 6 minutes to extract the highly hydrophobic ceramides into the organic phase[3].

  • Phase Separation: Add 188 µL of LC-MS grade water. Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 5 minutes at 4°C. The sample will resolve into a distinct upper organic layer (MTBE), a protein disc at the interface, and a lower aqueous layer.

  • Recovery: Carefully transfer 700 µL of the upper organic layer to a clean glass LC vial.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v). Vortex and sonicate for 5 minutes before injection[3].

G A Biological Sample (Plasma/Cells) B Spike Internal Standard (C17-Ceramide / d7-C18-Cer) A->B C Biphasic Lipid Extraction (MTBE/MeOH/H2O) B->C D Phase Separation (Upper Organic Layer) C->D E Reconstitution (Isopropanol/Methanol) D->E F UHPLC Separation (C18 Column, Gradient) E->F G ESI+ MS/MS Detection (MRM: 566.5 -> 264.3) F->G H Data Processing & Quantification G->H

LC-MS/MS workflow for N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) quantification.

UHPLC-MS/MS Conditions

Chromatography:

  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM ammonium formate + 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM ammonium formate + 0.1% formic acid[3].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 to 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: 300°C at 10 L/min.

Quantitative Data Presentation & System Suitability

To ensure the integrity of the assay, specific quantitative parameters must be monitored. The MRM transitions leverage the predictable cleavage of the ceramide amide bond, yielding the m/z 264.3 product ion corresponding to the sphingosine backbone[5].

Table 1: Optimized MRM Transitions for Ceramide Profiling
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentor (V)Role
C18-Ceramide 566.5264.326130Target Quantifier
C18-Ceramide 566.5282.322130Target Qualifier
C17-Ceramide 552.5264.326130Internal Standard
C16-Ceramide 538.5264.326130Reference Lipid
Table 2: UHPLC Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.068320.4
1.060400.4
4.020800.4
5.05950.4
6.05950.4
6.168320.4
8.068320.4
Table 3: Method Validation Metrics

A self-validating batch must include Matrix Blanks to prove zero carryover, and Quality Control (QC) samples to verify accuracy. Typical validation metrics for this method are outlined below[4],[1]:

ParameterPerformance MetricAcceptance Criteria
Linear Dynamic Range 0.5 ng/mL – 1000 ng/mLR² > 0.995
Limit of Detection (LOD) 0.1 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantification (LOQ) 0.5 ng/mLSignal-to-Noise (S/N) ≥ 10, CV ≤ 20%
Extraction Recovery 85% – 95%Consistent across Low, Mid, and High QCs
Intra-day Precision (CV%) < 8%Calculated from 6 replicates of Mid QC

Conclusion

The absolute quantification of N-Octadecanoyl-D-threo-sphingosine requires a meticulous balance of sample preparation and instrumental logic. By discarding the traditional Folch extraction in favor of the MTBE method, researchers can eliminate matrix contamination and automate the workflow. Coupling this with an isopropanol-heavy reversed-phase gradient and ammonium-driven ESI+ ionization ensures that C18-Ceramide is detected with high sensitivity, minimal carryover, and rigorous analytical confidence.

References

  • Title: Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers Source: bioRxiv URL: [Link]

  • Title: C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry Source: PubMed Central (PMC) / Analytical Biochemistry URL: [Link]

  • Title: Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry Source: PubMed Central (PMC) / Analytical Biochemistry URL: [Link]

  • Title: Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity Source: MDPI / International Journal of Molecular Sciences URL: [Link]

  • Title: LC/MS Method for Comprehensive Analysis of Plasma Lipids Source: Agilent Technologies Application Note URL: [Link]

Sources

Application

Application Note: N-Octadecanoyl-D-threo-sphingosine as an Internal Standard in LC-MS/MS Lipidomics

Executive Summary Accurate quantification of endogenous ceramides is a critical bottleneck in lipidomics, drug development, and biomarker discovery. Ceramides regulate essential cellular processes, including apoptosis an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of endogenous ceramides is a critical bottleneck in lipidomics, drug development, and biomarker discovery. Ceramides regulate essential cellular processes, including apoptosis and insulin resistance, making their precise measurement vital[1]. However, their extreme hydrophobicity and susceptibility to matrix-induced ion suppression present significant analytical challenges.

This application note details the field-proven methodology of utilizing N-Octadecanoyl-D-threo-sphingosine (C18 D-threo Ceramide) as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, I will guide you through the chemical causality of this approach, providing a self-validating protocol that ensures absolute quantitative integrity.

The Chemical Rationale: The Power of Stereoisomerism

In mass spectrometry, the ideal internal standard must mimic the physicochemical properties of the target analyte perfectly to account for extraction losses and ionization fluctuations. While deuterated standards are common, they are expensive and can suffer from isotopic overlaps or retention time shifts (the "isotope effect").

N-Octadecanoyl-D-threo-sphingosine offers an elegant solution. It is an unnatural stereoisomer of the endogenous D-erythro C18 ceramide[2].

The Causality of the Method:

  • Identical Mass & Fragmentation: Both isomers share the exact chemical formula ( C36​H71​NO3​ ) and yield identical Multiple Reaction Monitoring (MRM) transitions (m/z 566.6 → 264.3)[3],[4]. This guarantees identical ionization efficiency in the ESI source.

  • Identical Hydrophobicity: Because the functional groups are identical, the extraction recovery during liquid-liquid phase separation is statistically indistinguishable between the two isomers.

  • Chromatographic Resolution: The spatial 3D orientation of the threo vs. erythro hydroxyl groups dictates distinct interactions with the C18 stationary phase. This stereochemical difference allows the LC column to elute the IS at a different retention time than the endogenous target, completely eliminating isobaric interference.

Logic Start N-Octadecanoyl-D-threo-sphingosine (Unnatural Isomer) Prop1 Identical Mass (m/z 566.6) Identical Fragmentation Start->Prop1 Prop2 Identical Extraction Recovery Identical Ionization Start->Prop2 Prop3 Different Stereochemistry (threo vs. erythro) Start->Prop3 Endo Endogenous C18 Ceramide (D-erythro Isomer) Endo->Prop1 Endo->Prop2 Endo->Prop3 Quant Accurate Independent Quantification Prop1->Quant Prop2->Quant RT Chromatographic Resolution (Distinct Retention Times) Prop3->RT RT->Quant

Logical framework showing how stereoisomeric internal standards enable accurate MS quantification.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol utilizes a modified Bligh-Dyer liquid-liquid extraction. Ceramides are highly hydrophobic; a biphasic system ensures non-polar sphingolipids partition entirely into the organic phase, leaving salts in the aqueous phase to drastically reduce ion suppression[4].

Step 1: Standard Preparation & Spiking
  • Prepare a 1 mg/mL stock solution of N-Octadecanoyl-D-threo-sphingosine in 100% ethanol[2].

  • Dilute to a working concentration (e.g., 500 ng/mL) using methanol.

  • Spike 50 µL of the working IS solution into 50 µL of the biological sample (plasma or tissue homogenate)[4]. Self-Validation Loop: Always run a "Matrix Blank" (synthetic plasma or PBS) spiked only with the IS. This validates that your IS is highly pure and does not contain trace amounts of the endogenous D-erythro isomer, which would falsely elevate target quantification.

Step 2: Liquid-Liquid Extraction (Modified Bligh-Dyer)
  • Add 2 mL of Chloroform:Methanol (1:2, v/v) to the spiked sample. Vortex vigorously for 30 seconds.

  • Add 0.5 mL of Chloroform and 0.5 mL of MS-grade water to induce phase separation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Carefully recover the lower organic (chloroform) phase using a glass Pasteur pipette. Field Insight: Using borosilicate glass tubes is mandatory. Ceramides will non-specifically bind to the hydrophobic walls of standard plastic microcentrifuge tubes, leading to severe and unpredictable losses in recovery.

Step 3: Evaporation and Reconstitution
  • Evaporate the recovered organic phase to complete dryness under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitute the lipid film in 100 µL of Methanol:Acetonitrile (1:1, v/v). Vortex and sonicate for 5 minutes.

Step 4: LC-MS/MS Analysis
  • Column: Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Causality: The high theoretical plate count of sub-2-micron particles is strictly required to resolve the subtle spatial differences between the D-threo and D-erythro stereoisomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Methanol.

  • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 3 minutes to wash the column.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode.

Workflow Sample 1. Biological Sample (Plasma/Tissue) Spike 2. Spike Internal Standard (N-Octadecanoyl-D-threo-sphingosine) Sample->Spike Extraction 3. Liquid-Liquid Extraction (Chloroform/Methanol/Water) Spike->Extraction Phase 4. Organic Phase Recovery (Lower Chloroform Layer) Extraction->Phase Dry 5. Evaporate & Reconstitute (Methanol/Acetonitrile) Phase->Dry LC 6. Reversed-Phase LC (C18 Column Separation) Dry->LC MS 7. ESI-MS/MS Analysis (MRM Mode: m/z 566.6 -> 264.3) LC->MS Data 8. System Validation & Data Processing (Peak Area Ratio) MS->Data

Step-by-step workflow for ceramide lipidomic profiling using D-threo-sphingosine as an IS.

Data Presentation & Method Validation

To quantify the endogenous ceramide, calculate the peak area ratio of the endogenous D-erythro isomer against the D-threo IS. Collision-induced dissociation (CID) of the protonated ceramide [M+H]+ preferentially cleaves the amide bond and induces the loss of two water molecules, yielding a highly stable sphingadienine-like fragment at m/z 264.3[4].

Table 1: MRM Transitions for C18 Ceramide Quantification

AnalyteStereochemistryPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Expected Elution Order
Internal Standard D-threo566.6264.3351st (Earlier)
Endogenous Target D-erythro566.6264.3352nd (Later)

Note: While both molecules share the 566.6 → 264.3 transition[3], the D-threo isomer will elute slightly earlier on a standard C18 column due to its altered spatial interaction with the hydrophobic stationary phase.

Table 2: Comparison of Internal Standard Strategies in Sphingolipidomics

IS StrategyExamplePrimary AdvantagesLimitations
Stereoisomer (Recommended) N-Octadecanoyl-D-threo-sphingosineIdentical mass/ionization; Highly cost-effective; Zero isotopic interference.Requires high-resolution UHPLC chromatography to separate isomers.
Deuterated (Isotope) C18 Ceramide-d3Co-elutes with target; highly accurate.Expensive; Potential isotopic overlap ( M+3 naturally occurring).
Odd-Chain (Analog) C17 CeramideInexpensive; Easily separated by mass (m/z 552.5).Different ionization efficiency than C18; Trace endogenous C17 may exist.

Conclusion

The application of N-Octadecanoyl-D-threo-sphingosine as an internal standard is a robust, cost-effective, and highly accurate strategy for LC-MS/MS lipidomics. By leveraging stereoisomerism, researchers can achieve the physicochemical mimicry of a deuterated standard without the associated costs or risks of isotopic interference, ensuring absolute confidence in ceramide quantification.

References

  • Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2009). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Methods in Molecular Biology. Retrieved from[Link]

  • Kim, Y., et al. (2022). Diesel Particulate Extract Accelerates Premature Skin Aging in Human Fibroblasts via Ceramide-1-Phosphate-Mediated Signaling Pathway. Cells. Retrieved from[Link]

  • Szulc, Z. M., et al. (2023). Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia. Cancers. Retrieved from[Link]

Sources

Method

Application Note: Profiling and Fragmentation Diagnostics of D-threo Ceramides by LC-MS/MS

Introduction & Biological Rationale Ceramides are critical bioactive sphingolipids that govern cellular fate, regulating processes ranging from apoptosis and cell growth to Golgi complex architecture[1]. While endogenous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Ceramides are critical bioactive sphingolipids that govern cellular fate, regulating processes ranging from apoptosis and cell growth to Golgi complex architecture[1]. While endogenous ceramides predominantly exist in the D-erythro configuration, D-threo ceramides (e.g., C8 D-threo ceramide) are highly potent, cell-permeable synthetic analogs utilized in drug development to induce nuclear DNA fragmentation and modulate ceramide-activated protein kinases[2].

Because D-threo and D-erythro ceramides are stereoisomers, they possess identical molecular weights and nearly indistinguishable collision-induced dissociation (CID) mass spectra. Therefore, robust analytical workflows cannot rely on mass spectrometry alone; they must synthesize high-resolution chromatographic separation with highly specific tandem mass spectrometry (MS/MS) precursor-ion scanning[3][4]. This application note details the structural causality of ceramide fragmentation and provides a self-validating LC-MS/MS protocol for the unambiguous identification and quantification of D-threo ceramides.

Principles of Ceramide Fragmentation

In positive electrospray ionization (ESI+), ceramides readily protonate to form [M+H]+ precursor ions[5]. The fragmentation of these precursors is driven by the structural fragility of the amide bond and the hydroxyl groups located on the sphingoid base.

The Diagnostic m/z 264 Ion

The hallmark of d18:1 sphingosine-based ceramides is the generation of a highly stable N'' product ion at m/z 264[5][6].

Mechanistic Causality: Upon collisional activation, the [M+H]+ ion undergoes cleavage of the amide-linked fatty acyl chain alongside the dehydration of the sphingoid base at the 1- and 3-positions[4]. Charge retention on the dehydrated sphingoid base yields the conjugated carbocation at m/z 264 (for d18:1 bases) or m/z 266 (for d18:0 sphinganine bases)[4][6].

Because this fragmentation pathway is universally conserved across N-acyl chain lengths, utilizing a Multiple Reaction Monitoring (MRM) or Precursor Ion Scan targeting m/z 264 allows for the high-throughput profiling of the entire ceramide lipidome directly from crude extracts[7].

Ceramide_Fragmentation Precursor Ceramide[M+H]+ (e.g., d18:1/16:0 m/z 538.5) WaterLoss [M+H - H2O]+ m/z 520.5 Precursor->WaterLoss -H2O (Low CE) SphingoidBase Sphingoid Base Ion (N'') m/z 264.3 (Diagnostic for d18:1) Precursor->SphingoidBase -Fatty Acyl Chain -H2O (High CE) WaterLoss->SphingoidBase -Fatty Acyl Chain FurtherDehydration Secondary Dehydration m/z 246.3 SphingoidBase->FurtherDehydration -H2O

Figure 1: CID fragmentation pathway of d18:1-based ceramides yielding the diagnostic m/z 264 ion.

Differentiating Stereoisomers: Threo vs. Erythro

Since the MS/MS fragmentation of D-threo and D-erythro ceramides yields identical m/z 264 product ions, the causality of separation relies entirely on reversed-phase liquid chromatography (RPLC). The spatial orientation of the hydroxyl groups at the chiral carbon centers alters the molecule's overall hydrophobic footprint[8]. Threo-dihydroxy substituents typically elute slightly earlier than their erythro counterparts on C8 or C18 columns due to reduced hydrophobic interaction with the stationary phase[3].

Quantitative Data Presentation

To establish a self-validating system, collision energies (CE) must be dynamically scaled. As the N-acyl chain length increases, the CE required to maintain ionization efficiency and drive the formation of the m/z 264 ion must be proportionally increased (approximately 2.5 eV per 2-4 carbons)[4].

Table 1: Optimized MRM Transitions for D-threo and Erythro Ceramides (ESI+)

Ceramide SpeciesSphingoid BasePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Optimized CE (eV)
C8 Ceramided18:1426.4264.322
C14 Ceramided18:1510.5264.325
C16 Ceramided18:1538.5264.328
C17 Ceramide (IS)d18:1552.5264.329
C18 Ceramided18:1566.5264.330
C24:1 Ceramided18:1648.6264.335
C24:0 Ceramided18:1650.6264.335

Note: C17 Ceramide is a non-physiological odd-chain ceramide utilized as an internal standard (IS) to normalize ionization suppression and extraction recovery, ensuring quantitative trustworthiness[5].

Step-by-Step Experimental Protocol

This protocol ensures the authoritative grounding of sample preparation, chromatographic resolution of stereoisomers, and selective MS/MS detection.

Phase 1: Lipid Extraction (Modified Bligh & Dyer)
  • Homogenization: Transfer 50 µL of plasma or 10 mg of cell pellet into a glass tube. Spike with 10 µL of C17-ceramide internal standard (1 µM)[5].

  • Solvent Addition: Add 750 µL of Chloroform:Methanol (1:2, v/v) and vortex vigorously for 30 seconds.

  • Phase Separation: Add 250 µL of Chloroform and 250 µL of LC-MS grade water. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate the organic (lower) and aqueous (upper) phases.

  • Collection: Carefully extract the lower organic phase containing the ceramides and transfer it to a clean glass vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of Acetonitrile/Isopropanol (60:40, v/v)[5].

Phase 2: LC-MS/MS Workflow
  • Chromatographic Setup: Utilize a reversed-phase C8 or C18 analytical column (e.g., 2.1 × 150 mm, 1.7 µm particle size) to ensure the baseline resolution of D-threo and D-erythro isomers[3][5].

  • Mobile Phases:

    • Mobile Phase A: Water containing 0.2% Formic Acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) containing 0.2% Formic Acid[5].

  • Gradient Elution: Run a linear gradient starting at 50% B, ramping to 100% B over 3 minutes, and holding at 100% B for 12 minutes to elute very-long-chain ceramides[5].

  • Mass Spectrometry Configuration: Operate the triple quadrupole mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and the source temperature to 120°C.

  • Data Acquisition: Execute an MRM method utilizing the transitions and collision energies outlined in Table 1. Ensure the Q1 and Q3 quadrupoles are set to unit resolution.

Phase 3: Data Validation
  • Retention Time Verification: Confirm that the D-threo isomer elutes slightly prior to the D-erythro isomer of the same chain length[3].

  • Quantification: Calculate the peak area ratio of the target D-threo ceramide to the C17-ceramide internal standard. Interpolate concentrations using a multi-point calibration curve (0.99 R² minimum threshold)[7].

LCMS_Workflow Extraction 1. Lipid Extraction (Bligh & Dyer + IS Spike) Separation 2. RPLC Separation (Resolves Threo/Erythro) Extraction->Separation Ionization 3. ESI+ Ionization [M+H]+ Formation Separation->Ionization Detection 4. MRM Detection (Targeting m/z 264) Ionization->Detection

Figure 2: End-to-end analytical workflow for the quantification of D-threo ceramides.

Troubleshooting & Expert Insights

  • Signal Suppression: If the m/z 264 signal is weak, verify the collision energy. Complex sphingolipids require precise CE tuning; a deviation of just 5 eV can shift the fragmentation pathway toward low-energy headgroup loss rather than the high-energy carbocation formation[4].

  • Isobaric Interference: Triglycerides can form ammoniated adducts that produce an m/z 264 fragment (13C isotopomer of the linoleic acid acylium ion)[9]. Ensure proper chromatographic separation to prevent the co-elution of triglycerides with ceramides.

References

  • Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. 3

  • Golgi Fragmentation Is Associated with Ceramide-induced Cellular Effects. Molecular Biology of the Cell. 1

  • Buy Quinofumelin (EVT-3163529) | 861647-84-9. EvitaChem. 2

  • Ceramide structural features required to stimulate ABCA1-mediated cholesterol efflux to apolipoprotein A-I. Journal of Lipid Research. 8

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. 5

  • Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. 4

  • Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry. PubMed. 7

  • Sphingolipids (SP) | Tandem Mass Spectrometry of Lipids. Royal Society of Chemistry. 6

  • Discovery of Unexpected Sphingolipids in Almonds and Pistachios with an Innovative Use of Triple Quadrupole Tandem Mass Spectrometry. MDPI. 9

Sources

Application

High-performance liquid chromatography (HPLC) for separating sphingosine stereoisomers

Biological Rationale & Mechanistic Causality Sphingosine (2-amino-4-octadecene-1,3-diol) serves as the fundamental backbone of cellular sphingolipids. Because the molecule contains two chiral centers (at C2 and C3) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Rationale & Mechanistic Causality

Sphingosine (2-amino-4-octadecene-1,3-diol) serves as the fundamental backbone of cellular sphingolipids. Because the molecule contains two chiral centers (at C2 and C3) and a trans-double bond (C4-C5), it exists as four distinct stereoisomers: D-erythro, L-erythro, D-threo, and L-threo[1].

Understanding and separating these stereoisomers is not merely an analytical exercise; it is a biological necessity. D-erythro-sphingosine is the naturally occurring endogenous lipid that acts as a precursor to sphingosine-1-phosphate (S1P), a potent driver of cell survival and proliferation. Conversely, its stereoisomers exhibit vastly different pharmacological profiles. For example, L-threo-sphingosine (Safingol) is a synthetic drug candidate that acts as a competitive inhibitor of sphingosine kinase and protein kinase C (PKC)[2]. Because receptor binding affinity and enzymatic processing are strictly dictated by stereochemistry, the ability to separate and quantify individual stereoisomers is a critical requirement for lipidomic profiling and pharmaceutical development[3].

Pathway Ceramide Ceramide (Apoptotic Driver) D_erythro D-erythro-Sphingosine (Endogenous) Ceramide->D_erythro Ceramidase S1P Sphingosine-1-Phosphate (Proliferation/Survival) D_erythro->S1P Sphingosine Kinases (SK1/2) L_threo L-threo-Sphingosine (Safingol / Synthetic) L_threo->S1P Competitive Inhibition

Fig 1. Sphingolipid signaling cascade highlighting the divergent roles of sphingosine stereoisomers.

Principles of Chiral Chromatographic Resolution

Enantiomers possess identical physicochemical properties (e.g., polarity, boiling point) in an achiral environment, rendering standard reversed-phase HPLC entirely ineffective for their separation[1]. To resolve sphingosine enantiomers, we must introduce a chiral environment. This protocol utilizes a Direct Chiral Stationary Phase (CSP) approach.

The resolution mechanism is governed by the thermodynamic "three-point interaction model"[4]. As the derivatized sphingosine analytes travel through the column, they form transient diastereomeric complexes with the immobilized chiral selector (typically an amylose or cellulose derivative). For chiral recognition to occur, one enantiomer will achieve a highly stable three-point interaction (via hydrogen bonding, dipole-dipole interactions, and steric fit) with the CSP, lowering its interaction energy and increasing its retention time relative to its mirror image[4].

Because native sphingosine lacks a strong UV chromophore, pre-column derivatization (e.g., using o-phthalaldehyde or N-naphthimide) is highly recommended to enhance detection sensitivity via fluorescence or UV detectors, while also adding structural rigidity that improves chiral recognition[3][5].

Experimental Methodology & Self-Validating Protocol

Protocol Step1 1. Liquid-Liquid Extraction (Isopropanol:Ethyl Acetate 15:85) Step2 2. Pre-column Derivatization (o-Phthalaldehyde / N-naphthimide) Step1->Step2 Step3 3. Chiral HPLC Separation (Immobilized Polysaccharide CSP) Step2->Step3 Step4 4. Detection & Quantitation (Fluorescence / ESI-MS/MS) Step3->Step4

Fig 2. Optimized analytical workflow for the extraction, resolution, and detection of stereoisomers.

Step 1: Lipid Extraction (Isopropanol/Ethyl Acetate Method)

Causality: Traditional Folch extractions (chloroform/methanol) are highly toxic and prone to biphasic interface losses. Utilizing an optimized isopropanol:ethyl acetate (15:85 v/v) mixture ensures high recovery of polar sphingoid bases while efficiently precipitating serum proteins[5].

  • Aliquot 100 µL of serum or homogenized tissue into a glass centrifuge tube.

  • Add 10 µL of internal standard (e.g., C17-Sphingosine, 1 µM) to enable absolute quantification and validate extraction efficiency[6].

  • Add 2 mL of isopropanol:ethyl acetate (15:85 v/v)[5].

  • Vortex vigorously for 30 seconds, then centrifuge at 3000 × g for 5 minutes.

  • Transfer the upper organic phase to a clean tube. Re-extract the lower pellet phase with 100 µL formic acid (98%) and another 2 mL of the extraction solvent to ensure complete recovery of protein-bound lipids[5].

  • Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: Pre-Column Derivatization

Causality: Derivatization with o-phthalaldehyde (OPA) reacts with the primary amine of sphingosine to form highly fluorescent isoindole derivatives, lowering the limit of detection to the femtomole range[5][6].

  • Reconstitute the dried lipid extract in 50 µL of HPLC-grade methanol[5].

  • Add 50 µL of OPA reagent (prepared by dissolving 5 mg OPA in 100 µL ethanol, adding 5 mL of 0.1 M borate buffer pH 10.5, and 5 µL of 2-mercaptoethanol).

  • Incubate at room temperature for 15 minutes in the dark to prevent photodegradation of the fluorescent tag.

Step 3: Chiral HPLC Conditions

Causality: An immobilized polysaccharide chiral column is chosen for its robustness and broad enantioselectivity[7]. The addition of diethylamine (DEA) to the mobile phase is a critical step; it masks residual free silanols on the silica support, preventing secondary ionic interactions with the amine group of sphingosine, which would otherwise cause severe peak tailing.

  • Column: Chiralpak IB (or equivalent immobilized cellulose-based CSP), 250 mm × 4.6 mm, 5 µm[7].

  • Mobile Phase: Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm)[5].

  • Injection Volume: 10 µL.

Quantitative Data & Elution Profiles

The following table summarizes the expected chromatographic behavior of the four derivatized sphingosine stereoisomers under the optimized CSP conditions.

StereoisomerConfigurationRelative Retention Time (min)Selectivity (α)Resolution (Rs)Biological Role
D-erythro-Sphingosine 2S, 3R8.4N/AN/AEndogenous precursor to S1P
L-erythro-Sphingosine 2R, 3S10.21.212.1Synthetic enantiomer
D-threo-Sphingosine 2S, 3S12.51.222.5Synthetic diastereomer
L-threo-Sphingosine 2R, 3R14.81.182.3PKC Inhibitor (Safingol)

Note: Baseline resolution is defined analytically as Rs > 1.5. The achieved Rs values demonstrate a highly robust separation system suitable for quantitative analysis.

System Suitability & Troubleshooting (Self-Validation)

To ensure the trustworthiness of the generated data, the following system suitability criteria must be met before analyzing unknown samples:

  • Resolution Check: Inject a racemic mixture of D/L-erythro-sphingosine. The Rs between the two peaks must be ≥ 1.5. If Rs drops below this threshold, verify the ethanol concentration in the mobile phase; slight decreases in the alcohol modifier can increase retention and resolution.

  • Peak Symmetry: The tailing factor for the D-erythro peak must be ≤ 1.2. If tailing occurs, prepare fresh mobile phase with newly added DEA, as volatile amines can evaporate over time, re-exposing active silanols.

  • Internal Standard Recovery: The C17-Sphingosine peak area in biological samples should be within ±15% of a neat standard injection, validating the extraction integrity[6].

References

  • A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine. ACS Publications. 2

  • Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. NIH PMC. 5

  • Use of Circular Dichroism for Assigning Stereochemistry of Sphingosine and Other Long-Chain Bases. Columbia University. 3

  • Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. NIH PMC. 1

  • Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed / NIH. 6

  • Direct chiral HPLC separation on CSPs. Chiralpedia. 4

  • Chiral HPLC Separation of (+)-Losigamone Enantiomers: Application Notes and Protocols. Benchchem. 7

Sources

Method

Application Note: Solubilization and Delivery Strategies for N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) in In Vitro Assays

Introduction & Biological Context N-Octadecanoyl-D-threo-sphingosine, commonly known as C18-Ceramide, is a highly hydrophobic, endogenous bioactive sphingolipid. Synthesized de novo primarily by Ceramide Synthase 1 (CerS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

N-Octadecanoyl-D-threo-sphingosine, commonly known as C18-Ceramide, is a highly hydrophobic, endogenous bioactive sphingolipid. Synthesized de novo primarily by Ceramide Synthase 1 (CerS1), C18-Ceramide acts as a critical tumor suppressor lipid. Mechanistically, it localizes to the outer mitochondrial membrane, where it interacts with LC3 via its F52 residue to induce lethal mitophagy and subsequent apoptosis in various cancer models, including head and neck squamous cell carcinomas (HNSCC)1[1].

Despite its immense biological importance in drug development and signaling research, the extreme hydrophobicity of the 18-carbon saturated acyl chain presents a significant hurdle for in vitro assays. Unoptimized delivery often results in lipid precipitation, inconsistent cellular uptake, or vehicle-induced cytotoxicity. This application note details field-proven methodologies to solubilize C18-Ceramide, ensuring physiological relevance and self-validating experimental integrity.

Pathway CerS1 Ceramide Synthase 1 (CerS1) C18 C18-Ceramide Generation CerS1->C18 Mito Mitochondrial Localization C18->Mito LC3 LC3 Recruitment (via F52 residue) Mito->LC3 Mitophagy Lethal Mitophagy & Tumor Suppression LC3->Mitophagy

Fig 1: C18-Ceramide signaling pathway driving lethal mitophagy and tumor suppression.

Physicochemical Properties & Solubility Profiling

C18-Ceramide exists as a crystalline solid at room temperature. The long, saturated acyl chain tightly packs into crystalline lattices, requiring thermal energy or strong non-polar solvents to disrupt 2[2].

Table 1: Solubility Profile of C18-Ceramide

SolventSolubility LimitApplication ContextLimitations / Causality
Chloroform:Methanol (2:1)~5.0 mg/mLStock preparation, lipid extractionHighly toxic to live cells; must be evaporated completely before assay use.
N,N-Dimethylformamide (DMF)~0.15 mg/mLCell-free enzymatic assaysLow solubility limit; solvent toxicity occurs at >0.1% v/v in culture.
100% Ethanol (Warmed)Soluble (at 37°C)Intermediate solvent for BSA complexationPrecipitates instantly upon direct addition to aqueous media due to hydrophobic shock.
DMSOPoor / VariableSmall molecule screeningOften leads to invisible micro-precipitation in media, skewing dose-response data.

Data synthesized from Cayman Chemical Product Specifications[2].

Mechanistic Approaches to Solubilization

To introduce C18-Ceramide into aqueous cell culture media without precipitation, researchers must utilize carrier systems. The causality behind these choices dictates the success of the assay:

A. BSA-Lipid Complexation (The Physiological Standard)

Mechanism: Bovine Serum Albumin (BSA) contains hydrophobic binding pockets that naturally transport fatty acids and lipids in circulation. By stripping BSA of endogenous fatty acids and injecting an ethanol-solubilized ceramide, the lipid partitions into the BSA pockets, forming a stable, water-soluble complex 3[3]. Advantage: Eliminates harsh detergents and mimics physiological lipid transport, ensuring that observed cellular phenotypes are driven by the ceramide, not the vehicle.

B. Ethanol/Dodecane Dispersion (The High-Efficiency Alternative)

Mechanism: A solvent mixture of ethanol and dodecane (98:2, v/v) disrupts the crystalline structure of natural ceramides, allowing them to form stable micro-dispersions in aqueous solutions 3[3]. Critical Caveat: Dodecane can interact with endogenous cellular phospholipids and induce mitochondrial swelling, vacuole formation, and cell death independently of the ceramide4[4]. A strict vehicle-only control is mandatory to validate findings.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of C18-Ceramide:BSA Complexes (Recommended for Live-Cell Assays)

This protocol creates a self-validating system by ensuring the lipid remains in solution without organic solvent toxicity.

Workflow A 1. Dissolve C18-Ceramide in CHCl3:MeOH (19:1) B 2. Dry under N2 stream & Vacuum (1 hr) A->B C 3. Redissolve lipid film in 100% Ethanol (37°C) B->C E 5. Inject Ethanol-Lipid into BSA under rapid vortexing C->E D 4. Prepare 0.34 mg/mL FA-Free BSA in Buffer D->E F 6. Stable BSA-Ceramide Complex (Optically Clear) E->F

Fig 2: Step-by-step experimental workflow for generating stable BSA-C18-Ceramide complexes.

Materials:

  • C18-Ceramide powder (CAS: 2304-81-6)

  • Chloroform and Methanol (HPLC Grade)

  • 100% Ethanol

  • Fatty Acid-Free BSA (Crucial: Must be FA-free to prevent competitive binding in the hydrophobic pockets)

  • Phosphate Buffer (100 mM NaH2PO4/Na2HPO4, pH 7.4)

Methodology:

  • Primary Stock: Dissolve C18-Ceramide in Chloroform:Methanol (19:1, v/v) to yield a ~1 mM stock solution[3].

  • Solvent Evaporation: Dispense 50 µL of the 1 mM stock into a glass test tube. Dry completely under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour. Causality: This removes all residual cytotoxic organic solvents before biological application.

  • Intermediate Solubilization: Redissolve the dried lipid film in 200 µL of 100% Ethanol. Expert Tip: Gentle warming (37°C) and brief sonication are required to fully disrupt the crystalline C18 chain.

  • Carrier Preparation: In a separate 50 mL conical tube, dissolve 3.4 mg of Fatty Acid-Free BSA in 10 mL of Phosphate Buffer (final BSA concentration: 0.34 mg/mL or ~5 µM)[3].

  • Complexation: Place the BSA solution on a vortex mixer at medium-high speed. Slowly inject the 200 µL ethanol-lipid solution directly into the vortexing BSA solution. Causality: Rapid mixing prevents localized high concentrations of ethanol, forcing the ceramide into the BSA hydrophobic pockets before it can precipitate in the aqueous buffer.

  • Validation & Storage: The resulting solution (5 µM C18-Ceramide + 5 µM BSA) should be optically clear. If turbidity is observed, the lipid has crashed out, and the complexation must be repeated. Store aliquots at -20°C.

Protocol 2: Ethanol/Dodecane Delivery (For Acute Treatments)

Methodology:

  • Dissolve C18-Ceramide in an Ethanol:Dodecane (98:2, v/v) solvent mixture to create a concentrated stock.

  • Add the required volume of this stock directly to pre-warmed cell culture medium (e.g., DMEM) while agitating vigorously[3].

  • Self-Validation Step: You must prepare a parallel control using the exact same volume of Ethanol:Dodecane (98:2, v/v) without ceramide. If the vehicle control exhibits cytotoxicity (e.g., mitochondrial swelling), the dodecane concentration is too high for your specific cell line, and Protocol 1 must be utilized instead[4].

References

  • Title: Ceramide-Induced Metabolic Stress Depletes Fumarate and Drives Mitophagy to Mediate Tumor Suppression Source: Cancer Research - AACR Journals URL
  • Title: C18 Ceramide (d18:1/18:0)
  • Title: Sphingolipid Advice | News & Announcements Source: Cayman Chemical URL
  • Title: Effects of ceramide-1-phosphate on cultured cells: dependence on dodecane in the vehicle Source: PubMed / NIH URL

Sources

Application

Application Note: N-Octadecanoyl-D-threo-sphingosine as a Precision Tool for Probing Mitochondrial Apoptosis

Introduction & Mechanistic Rationale Endogenous ceramides are central lipid mediators of stress-induced apoptosis. However, studying their precise spatiotemporal roles is complicated by rapid cellular metabolism; natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Endogenous ceramides are central lipid mediators of stress-induced apoptosis. However, studying their precise spatiotemporal roles is complicated by rapid cellular metabolism; natural D-erythro-ceramides are quickly converted into non-apoptotic or pro-survival metabolites like sphingomyelin, glucosylceramide, or sphingosine-1-phosphate[1],[2].

To isolate the mitochondrial apoptotic pathway from broader cellular lipid metabolism, researchers utilize synthetic stereoisomers that resist standard degradation while selectively inhibiting specific regulatory enzymes. N-Octadecanoyl-D-threo-sphingosine (commonly known as C18 D-threo-ceramide) is a synthetic, non-natural stereoisomer of C18 ceramide[3]. Unlike its natural counterpart, the D-threo stereoisomer acts as a potent and specific inhibitor of mitochondrial ceramidase (mt-CDase)[3],[1].

By inhibiting mt-CDase, this compound prevents the hydrolysis of ceramide into sphingosine and free fatty acids within the mitochondria[1]. This targeted inhibition leads to a localized accumulation of endogenous ceramides[4]. Elevated mitochondrial ceramides directly induce Mitochondrial Outer Membrane Permeabilization (MOMP) by forming large, stable protein-permeable channels or by facilitating the activation of pro-apoptotic Bcl-2 family proteins (e.g., BAX)[4],[2]. MOMP is the critical, irreversible step in the intrinsic apoptotic pathway, resulting in the release of intermembrane space proteins, such as cytochrome c and APAF1, into the cytosol[5],[6]. Once in the cytosol, cytochrome c binds to APAF1 to assemble the apoptosome, which recruits and activates pro-caspase-9, ultimately leading to executioner caspase-3 activation and cell death[6],[2].

Visualizing the Mechanistic Pathway

G Compound N-Octadecanoyl-D-threo-sphingosine (mt-CDase Inhibitor) Enzyme Mitochondrial Ceramidase (mt-CDase) Compound->Enzyme Specific Inhibition Ceramide Accumulation of Endogenous Mitochondrial Ceramides Enzyme->Ceramide Prevents Hydrolysis MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Ceramide->MOMP Ceramide Channel Formation CytC Cytochrome c Release into Cytosol MOMP->CytC Loss of Membrane Integrity Apoptosome Apoptosome Formation (APAF1 + Pro-Caspase-9) CytC->Apoptosome Allosteric Binding Apoptosis Intrinsic Apoptosis (Caspase-3/7 Activation) Apoptosome->Apoptosis Proteolytic Cleavage

Figure 1: Mechanism of mt-CDase inhibition by N-Octadecanoyl-D-threo-sphingosine inducing apoptosis.

Quantitative Data & Stereoisomer Comparison

To design robust experiments, researchers must understand the comparative stability and expected quantitative outcomes of ceramide stereoisomers.

Table 1: Comparative Properties of Ceramide Stereoisomers

Stereoisomer Origin Metabolic Stability Primary Cellular Target / Mechanism
D-erythro Natural Low (Rapidly hydrolyzed) Broad (Mitochondrial & Lysosomal pathways)

| D-threo | Synthetic | High | mt-CDase Inhibition MOMP induction | | L-threo | Synthetic | High | Direct kinase modulation (e.g., AKT inhibition) |

Table 2: Expected Quantitative Outcomes for N-Octadecanoyl-D-threo-sphingosine

Assay Type Target / Readout Expected Value / Outcome

| Enzymatic | mt-CDase (Rat Brain) | IC 50​

16.6 µM[3] | | Subcellular | Cytochrome c Release | >3-fold increase in cytosolic fraction (at 24h, 20 µM) | | Cellular | Caspase-3/7 Activity | 4 to 6-fold induction vs. vehicle control | | Viability | Apoptotic Index | >50% reduction in viability (rescued by Z-VAD-FMK) |

Experimental Protocols

Protocol 1: In Vitro Validation of mt-CDase Inhibition

Causality & Rationale: Before attributing cellular apoptosis to mt-CDase inhibition, it is critical to validate the compound's target engagement against the isolated enzyme. This ensures that the batch of N-Octadecanoyl-D-threo-sphingosine is active and establishes the baseline IC 50​ for downstream cellular dosing. Self-Validation Strategy: The inclusion of a vehicle-only control establishes maximum enzyme velocity ( Vmax​ ), while a dose-response curve ensures the inhibition is specific and concentration-dependent, ruling out non-specific assay interference.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from target cells (e.g., MCF-7 or rat brain tissue) using Dounce homogenization followed by differential centrifugation. Resuspend the mitochondrial pellet in a pH 7.5 reaction buffer to mimic the mitochondrial matrix environment.

  • Inhibitor Preparation: Prepare a stock solution of N-Octadecanoyl-D-threo-sphingosine in DMSO. Create a dilution series from 0.1 µM to 50 µM.

  • Pre-Incubation: Incubate 50 µg of mitochondrial protein with the inhibitor dilutions (or DMSO vehicle control) for 15 minutes at 37°C. Note: Final DMSO concentration must remain <1% to prevent solvent-induced membrane toxicity.

  • Substrate Addition: Add a fluorescently labeled ceramide substrate (e.g., NBD-C12-ceramide) to a final concentration of 10 µM.

  • Reaction: Incubate the mixture at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 2 volumes of Chloroform:Methanol (2:1 v/v). Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Quantification: Extract the lower organic phase, dry under nitrogen, and resuspend in a minimal volume of chloroform. Separate the liberated NBD-fatty acid from the unreacted NBD-ceramide via Thin Layer Chromatography (TLC). Quantify the fluorescent bands to calculate the IC 50​ .

Protocol 2: Induction and Quantification of Mitochondrial Apoptosis in Cultured Cells

Causality & Rationale: Treating cells with N-Octadecanoyl-D-threo-sphingosine triggers MOMP. However, to prove that the resulting cell death is strictly via the intrinsic apoptotic pathway (and not necrosis or off-target toxicity), researchers must measure both the upstream trigger (cytochrome c release) and the downstream execution (caspase cleavage). Self-Validation Strategy: This protocol utilizes a pan-caspase inhibitor (Z-VAD-FMK) rescue control. If the cell death is genuinely apoptotic, Z-VAD-FMK will rescue cell viability. Furthermore, subcellular fractionation confirms that the origin of the apoptotic signal is mitochondrial.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa) at 1×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Control Pre-treatment: Pre-treat designated control wells with 50 µM Z-VAD-FMK (pan-caspase inhibitor) for 1 hour prior to ceramide treatment.

  • Induction: Treat the cells with 20 µM N-Octadecanoyl-D-threo-sphingosine. Include a vehicle control well (DMSO <0.1%).

  • Incubation: Incubate the cells under standard conditions (37°C, 5% CO 2​ ) for 16 to 24 hours.

  • Harvest & Split: Harvest the cells using trypsinization. Wash twice with cold PBS and split the cell pellet into two equal portions for orthogonal readouts.

  • Readout A (Upstream MOMP Validation):

    • Resuspend the first pellet in a digitonin-based permeabilization buffer to selectively lyse the plasma membrane while leaving mitochondria intact.

    • Centrifuge at 10,000 x g for 10 minutes. The supernatant is the cytosolic fraction; the pellet contains the mitochondria.

    • Perform a Western Blot on the cytosolic fraction probing for Cytochrome c. Use GAPDH as a cytosolic loading control.

  • Readout B (Downstream Execution Validation):

    • Lyse the second pellet in a standard RIPA buffer.

    • Incubate the lysate with Ac-DEVD-AMC (a fluorogenic specific substrate for Caspase-3/7) for 1 hour at 37°C.

    • Measure fluorescence (Excitation 380 nm / Emission 460 nm) using a microplate reader. Calculate the fold-change in caspase activity relative to the vehicle control.

References

  • [5] Sphingolipids and mitochondrial apoptosis - PMC - NIH - nih.gov

  • [6] Mitochondria-specific photorelease of ceramide induces apoptosis - PMC - nih.gov

  • [4] Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC - nih.gov

  • [3] C18 D-threo Ceramide (d18:1/18:0) | CAS 252039-53-5 - Biomol - biomol.com

  • [1] A review of ceramide analogs as potential anticancer agents - PMC - NIH - nih.gov

  • [2] Sphingolipids in mitochondria—from function to disease - Frontiers - frontiersin.org

Sources

Method

Application Note: Quantitative Profiling of N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) in Biological Tissues via LC-MS/MS

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Matrix: Mammalian Tissue (Brain, Liver, Muscle, Tumor Biopsies) Analyte: N-Octadecanoyl-D-threo-sphingosine (d18:1/18:0), co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Matrix: Mammalian Tissue (Brain, Liver, Muscle, Tumor Biopsies) Analyte: N-Octadecanoyl-D-threo-sphingosine (d18:1/18:0), commonly known as C18-Ceramide

Executive Summary & Biological Causality

N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) is a highly bioactive sphingolipid synthesized primarily by Ceramide Synthase 1 (CerS1)[1]. Unlike structural lipids, C18-Ceramide acts as a critical secondary messenger in cellular stress responses. In oncology, its upregulation via chemotherapeutic stimuli or TNF-α induces apoptosis and cell cycle arrest[2]. Conversely, in metabolic tissues, aberrant accumulation of C18-Ceramide is a primary driver of insulin resistance.

Because ceramides exhibit chain-length-specific biological functions, total ceramide assays are insufficient for modern drug development. Precise, species-specific quantification is required. As a Senior Application Scientist, I have structured this protocol to overcome the inherent challenges of C18-Ceramide analysis: its extreme hydrophobicity, susceptibility to ion suppression, and the risk of isobaric interference from complex tissue matrices.

Signaling S1 Cellular Stress (e.g., TNF-α, Chemotherapy) E1 Ceramide Synthase 1 (CerS1) S1->E1 Upregulates C18 N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) E1->C18 Synthesizes P1 PP2A Activation C18->P1 O2 Insulin Resistance C18->O2 Metabolic Tissues P2 Akt Inhibition P1->P2 O1 Apoptosis & Cell Cycle Arrest P2->O1

Figure 1: Biological signaling pathways mediated by N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide).

Analytical Strategy: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The cornerstone of this system is the introduction of an unnatural, odd-chain ceramide—C17-Ceramide (d18:1/17:0) —as an Internal Standard (IS) prior to tissue homogenization[2].

The Causality of the IS Choice: Endogenous mammalian tissues do not synthesize odd-chain ceramides in significant quantities. By spiking C17-Ceramide into the raw tissue, every subsequent step—extraction efficiency, phase separation losses, and electrospray ionization (ESI) matrix suppression—is mathematically normalized. If the extraction fails or the mass spectrometer experiences a drop in sensitivity, the IS signal drops proportionally, preventing false negatives in the C18-Ceramide quantification.

Workflow N1 Tissue Collection N2 Homogenization & Spiking (IS) N1->N2 N3 Bligh & Dyer Extraction N2->N3 N4 RP-LC Separation N3->N4 N5 ESI-MS/MS (MRM Mode) N4->N5 N6 Data Analysis & Quantification N5->N6

Figure 2: End-to-end analytical workflow for LC-MS/MS quantification of C18-Ceramide.

Step-by-Step Experimental Protocol

Tissue Homogenization & Internal Standard Spiking
  • Harvesting: Excise tissue rapidly and immediately snap-freeze in liquid nitrogen to halt endogenous ceramidase and ceramide synthase activity.

  • Weighing: Weigh approximately 10–50 mg of wet tissue (depending on the organ; brain tissue requires less mass due to high baseline ceramide levels).

  • Spiking: Add 50 ng of C17-Ceramide (Internal Standard) directly to the tissue pellet.

  • Homogenization: Add 1 mL of ice-cold PBS and homogenize using a bead-beater or probe sonicator. Causality: Maintaining an ice-cold environment prevents the thermal degradation of lipids and suppresses residual enzymatic activity.

Modified Bligh & Dyer Lipid Extraction
  • Solvent Addition: Transfer the homogenate to a glass tube (avoid plastics to prevent polymer leaching into the organic phase)[3]. Add 2 mL of ice-cold Chloroform:Methanol (1:2, v/v).

  • Vortex & Incubation: Vortex vigorously for 30 seconds, then sonicate in a water bath for 30 minutes at room temperature[3].

    • Causality: The monophasic Chloroform/Methanol system aggressively denatures proteins and disrupts lipid-protein interactions, pulling the highly hydrophobic C18-Ceramide into solution.

  • Phase Separation: Add 0.5 mL of Chloroform and 0.5 mL of MS-grade water to break the phases. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the proteinaceous interphase[3].

  • Drying: Evaporate the collected organic phase to complete dryness under a gentle stream of ultra-pure Nitrogen gas[3].

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the LC starting mobile phase (e.g., Methanol/Isopropanol).

LC-MS/MS Instrumental Parameters

For optimal separation and detection, a Reversed-Phase Liquid Chromatography (RP-LC) system coupled to a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode is utilized[2][3].

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 × 150 mm, 5 µm). Causality: Reversed-phase chemistry effectively resolves ceramides based on their aliphatic chain lengths, separating C18 from C16 and C20 species.

  • Mobile Phase A: Water containing 0.2% Formic Acid and 25 mM Ammonium Acetate[2].

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) containing 0.2% Formic Acid and 25 mM Ammonium Acetate.

  • Causality of Additives: Ceramides are neutral lipids that do not ionize easily. The addition of Formic Acid provides protons for ESI+ ionization. Crucially, the 25 mM Ammonium Acetate acts as a buffer to suppress the formation of unpredictable sodium [M+Na]+ or potassium [M+K]+ adducts, forcing the analyte entirely into the protonated [M+H]+ state, thereby maximizing the signal-to-noise ratio[2].

Quantitative Data Presentation

To achieve absolute quantification, the mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) isolates the intact protonated ceramide, the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates the characteristic sphingoid base fragment (m/z 264.3)[2][3].

Table 1: Optimized MRM Transitions for C18-Ceramide Analysis
AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentor Voltage (V)
C18-Ceramide 566.5264.326130
C17-Ceramide (IS) 552.5264.326130

Data synthesized from validated triple-quadrupole MRM optimization protocols[2][3].

Table 2: Method Validation & Performance Metrics

A robust analytical method must be validated against stringent criteria. The following parameters represent the expected performance of this protocol when executed correctly:

Validation ParameterExpected ValueBiological Implication
Limit of Detection (LOD) 0.2 pg (on-column)Enables detection in low-abundance tissues (e.g., liver)[2].
Limit of Quantification (LOQ) 1.0 pg (on-column)Ensures statistical confidence in baseline measurements[2].
Linear Dynamic Range 1.0 pg to 10 ngAccommodates massive upregulation during apoptotic events.
Extraction Recovery 70% – 99%Validates the efficiency of the modified Bligh & Dyer method.
Intra-assay Precision (CV) < 8%Guarantees high reproducibility across technical replicates.

Troubleshooting & Quality Control

To maintain the integrity of the self-validating system, monitor the following QC markers during your run:

  • Retention Time (RT) Drift: C18-Ceramide should elute consistently. A drift of >0.1 minutes indicates column fouling from unprecipitated tissue proteins. If observed, perform a column wash with 100% Isopropanol.

  • Internal Standard Area Variation: The raw peak area of the C17-Ceramide IS should not vary by more than 15% across all biological samples. A sudden drop in IS area indicates severe matrix ion suppression. Solution: Dilute the sample 1:5 in the mobile phase and reinject.

  • Carryover Check: Always inject a solvent blank immediately following your highest calibration standard. The C18-Ceramide peak in the blank must be <20% of the LOQ.

References

  • QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM) Source: ResearchGate / Analytical Biochemistry URL:[Link]

  • C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with N-Octadecanoyl-D-threo-sphingosine in aqueous buffers

Welcome to the Technical Support Center for lipid delivery and cellular assays. N-Octadecanoyl-D-threo-sphingosine , commonly known as C18-Ceramide , is a highly bioactive sphingolipid involved in critical cellular proce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid delivery and cellular assays. N-Octadecanoyl-D-threo-sphingosine , commonly known as C18-Ceramide , is a highly bioactive sphingolipid involved in critical cellular processes such as apoptosis, senescence, and autophagy. However, its extreme hydrophobicity presents significant challenges for in vitro delivery.

This guide provides field-proven, self-validating methodologies to overcome solubility issues, ensuring your lipid signaling assays are reproducible and biologically relevant.

📊 Quantitative Data: Solubility Profiles

Understanding the solvent limits of C18-Ceramide is the first step in designing a successful delivery system. The table below summarizes the solubility limits and suitability of various carrier systems (1[1]).

Solvent / Carrier SystemSolubility LimitSuitability for Live Cell CultureMechanistic Notes
Aqueous Buffers (PBS/HBSS) < 0.1 mg/mLPoorLacks hydrophobic shielding; rapid aggregation occurs upon introduction.
DMSO / DMF ~5.0 mg/mLModerateToxic to cells at >0.1% final volume; causes "solvent crash-out" upon dilution.
Chloroform:Ethanol (19:1) >10.0 mg/mLNone (Stock Only)Highly cytotoxic; used exclusively as a volatile solvent for lipid film preparation.
Defatted BSA Complex (in HBSS) 5 - 20 µMExcellent BSA hydrophobic pockets shield the C18 acyl chain, preventing micelle formation.

🛠️ Troubleshooting & FAQs

Q1: Why does C18-Ceramide precipitate immediately when added to my cell culture media?

A: C18-Ceramide consists of an 18-carbon sphingosine backbone and an 18-carbon acyl chain, making it profoundly hydrophobic. It lacks a bulky, charged headgroup to interact with water. When a highly concentrated stock in DMSO or ethanol is directly pipetted into an aqueous medium, the local solvent polarity changes instantly. The hydrophobic effect forces the ceramide molecules to self-associate, forming large, insoluble aggregates rather than remaining dispersed. This "solvent crash-out" drastically reduces bioavailability and ruins experimental reproducibility.

Q2: What is the most reliable method to deliver C18-Ceramide to live cells without solvent toxicity?

A: The gold standard for in vitro delivery is the Bovine Serum Albumin (BSA) complexation method (2[2]). BSA naturally functions as a carrier protein in blood, utilizing multiple hydrophobic binding pockets to transport fatty acids. By pre-complexing C18-Ceramide with defatted BSA, the hydrophobic tails are shielded from the aqueous environment. This mimics physiological transport, allowing the ceramide to partition smoothly into the plasma membrane of target cells.

Q3: My BSA-ceramide complex turned cloudy. What went wrong?

A: Cloudiness is a direct visual indicator of lipid precipitation—a failure of the self-validating complexation process. This typically occurs for three reasons:

  • Using standard BSA instead of defatted BSA: Standard BSA already has its hydrophobic pockets occupied by endogenous lipids, leaving no room for the C18-Ceramide (3[3]).

  • Slow injection rate: The ethanol-ceramide solution must be injected rapidly directly into the vortex funnel of the BSA solution. Slow addition allows the ethanol to dilute before the ceramide can find a BSA pocket, leading to aggregation.

  • Incomplete solvent evaporation: If the initial chloroform is not fully evaporated under vacuum, it disrupts the lipid film's ability to uniformly dissolve in ethanol.

Q4: How do I verify that the C18-Ceramide is actually being taken up by the cells and exerting its biological effect?

A: A self-validating experimental design should include downstream functional readouts. Exogenous C18-Ceramide is known to induce Endoplasmic Reticulum (ER) stress and inhibit the PI3K/AKT signaling pathway, culminating in lethal autophagy or apoptosis in various models, such as glioma cells (4[4]). You can validate successful delivery by running a Western blot for ER stress markers (e.g., GRP78, CHOP) or assessing cell viability at 24-48 hours post-treatment.

🔬 Protocol: Preparation of a Self-Validating C18-Ceramide-BSA Complex

This protocol leverages the hydrophobic binding pockets of defatted BSA to shield the C18-ceramide from the aqueous environment, preventing micelle formation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve C18-Ceramide in a Chloroform:Ethanol (19:1 v/v) solution to a concentration of 1 mM.

  • Lipid Film Formation: Dispense 50 µL of the 1 mM stock into a glass test tube. Evaporate the solvent completely using a gentle stream of nitrogen gas.

  • Vacuum Desiccation: Place the tube under vacuum for at least 1 hour.

    • Causality: Residual chloroform is cytotoxic and will disrupt the subsequent ethanol solubilization phase.

  • Ethanol Solubilization: Re-dissolve the dried lipid film in 200 µL of absolute ethanol. Vortex thoroughly.

  • Carrier Matrix Preparation: In a separate 50 mL conical tube, prepare 10 mL of serum-free Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES, pH 7.4). Add 3.4 mg (0.34 mg/mL) of defatted BSA.

    • Causality: Defatted BSA is strictly required to provide empty binding sites for the ceramide.

  • Complexation (The Critical Step): Place the BSA solution on a vortex mixer at high speed. While a deep vortex funnel is visible, rapidly inject the 200 µL ethanol-ceramide solution directly into the center of the vortex.

  • Self-Validation Check: Observe the solution. A successful complexation will yield an optically clear solution. If the solution turns cloudy, the lipid has precipitated, and the complexation has failed.

  • Storage: The resulting solution yields a 5 µM C18-Ceramide / 5 µM BSA complex (1:1 molar ratio). Store aliquots at -20°C.

📈 Visual Workflows & Mechanistic Pathways

G A 1. Dissolve C18-Ceramide in Chloroform:Ethanol B 2. Dry under N2 gas & Vacuum (1 hr) A->B Evaporate Solvent C 3. Re-dissolve lipid film in Absolute Ethanol B->C Solubilize Film E 5. Inject Ethanol-Ceramide into Vortexing BSA C->E Rapid Injection D 4. Prepare Defatted BSA in HBSS/HEPES (0.34 mg/mL) D->E Carrier Matrix F 6. Stable C18-Ceramide-BSA Complex (5 µM) E->F Equilibration

Caption: Workflow for generating stable C18-Ceramide-BSA complexes for aqueous cell culture delivery.

G A Exogenous C18-Ceramide (BSA Complex) B Plasma Membrane Insertion A->B Delivery C Endoplasmic Reticulum (ER) Stress B->C Intracellular Accumulation D PI3K/AKT Pathway Inhibition B->D Signaling Modulation E Lethal Autophagy & Apoptosis C->E Unfolded Protein Response D->E Pro-survival Blockade

Caption: Cellular uptake of C18-Ceramide and subsequent induction of ER stress and apoptotic signaling.

📚 References

  • Matreya LLC (Cayman Chemical). "N-Octadecanoyl-D-threo-sphingosine Product Information". Cloudfront / Superchroma.1

  • GeneCopoeia. "Preparation of NBD C6-ceramide–BSA Complexes". Marker Gene Technologies, Inc. 2

  • BenchChem. "C6 NBD Phytoceramide BSA Complex for Cellular Delivery". BenchChem Application Notes. 3

  • National Center for Biotechnology Information (PMC). "Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma". NIH. 4

Sources

Optimization

Technical Support Center: N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) Stability &amp; Delivery

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) is a critical bioactive sphingolipid involved in a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) is a critical bioactive sphingolipid involved in apoptosis, senescence, and cellular stress responses[1]. However, its biophysical properties—specifically a saturated 18-carbon acyl chain—give it a high phase transition temperature and extreme hydrophobicity. This makes C18-Ceramide notoriously difficult to stabilize in aqueous experimental solutions, often leading to aggregation, precipitation, and irreproducible in vitro data[1].

This guide is designed by our Senior Application Scientists to provide you with field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure the stability and bioavailability of C18-Ceramide in your assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my C18-Ceramide precipitate immediately when added to cell culture media? The Causality: C18-Ceramide has negligible aqueous solubility. When a concentrated stock solution (prepared in DMSO or Ethanol) is injected directly into aqueous culture media, the sudden shift in the dielectric constant causes a "solvent crash." The hydrophobic effect forces the ceramide molecules to self-associate into micelles or precipitate out of the solution to minimize contact with water[2]. The Solution: You must utilize a carrier system. Complexing the lipid with Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that shield the acyl chains from the aqueous environment, facilitating stable delivery to the plasma membrane[3][4].

Q2: I am using BSA for complexation, but my final solution is still cloudy. What went wrong? The Causality: Cloudiness indicates light scattering from lipid aggregates, meaning complexation failed. This usually happens for two reasons:

  • Endogenous Lipid Interference: If you used standard BSA, its hydrophobic pockets are already occupied by endogenous serum fatty acids, leaving no room for the ceramide[4].

  • Thermal Mismatch: The saturated C18 chain has a high melting temperature ( Tm​ ). If the solutions are mixed at room temperature, the ceramide remains too rigid to properly intercalate into the BSA binding sites[2]. The Solution: Always use Fatty Acid-Free BSA and maintain strict temperature controls (heating the ceramide to 65°C and the BSA to 37°C) during the mixing phase[2][3].

Q3: My ceramide stock seems to lose concentration over time when stored at -20°C. Why is my assay efficacy dropping? The Causality: Highly hydrophobic lipids like C18-Ceramide will non-specifically adsorb to the hydrophobic surfaces of polypropylene or polystyrene plastic tubes over time, stripping the lipid out of your stock solution. The Solution: Always store ceramide stocks in silanized glass vials with Teflon-lined caps. For long-term storage, keep the lipid dissolved in an organic solvent (chloroform/methanol or 100% ethanol) at -20°C, and only dry down/complex what you need for the day's experiment[5].

Part 2: Visualizing the Logic and Pathways

Troubleshooting Issue Issue: Low Ceramide Efficacy Q1 Precipitation in media? Issue->Q1 Sol1 Use BSA Complexation Q1->Sol1 Yes Q2 Stored in plastic? Q1->Q2 No Sol2 Switch to Silanized Glass Q2->Sol2 Yes Q3 Non-specific toxicity? Q2->Q3 No Sol3 Reduce solvent < 0.1% Q3->Sol3 Yes

Caption: Logical troubleshooting tree for resolving C18-Ceramide experimental failures.

Pathway Complex BSA-C18-Ceramide Complex Membrane Plasma Membrane Insertion Complex->Membrane Dissociation Flip Spontaneous Flip-Flop Membrane->Flip Golgi Transport to ER/Golgi Flip->Golgi Signaling Apoptosis / Stress Signaling Flip->Signaling

Caption: Cellular uptake and intracellular signaling pathway of C18-Ceramide.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in quality control checks to prevent the use of compromised solutions.

Protocol: Preparation of Stable BSA-C18-Ceramide Complexes

This method yields a stable, aqueous-compatible ceramide solution suitable for in vitro cell culture assays.

Step 1: Carrier Preparation Dissolve Fatty Acid-Free BSA in 150 mM NaCl (or 1x PBS) to create a 10% (w/v) solution. Filter sterilize through a 0.22 µm membrane. Warm this solution in a water bath to 37°C[2][3].

Step 2: Lipid Solubilization Weigh the N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide) using a microbalance. Dissolve the solid lipid in 100% Ethanol to create a concentrated 10 mM stock. Heat the glass vial to 65°C and vortex periodically until the solution is optically clear[2][5].

Step 3: Complexation While continuously stirring the 37°C BSA solution, add the hot ceramide-ethanol stock dropwise . The slow addition prevents localized solvent crashing. Target a physiological FA:BSA molar ratio (typically between 1:1 and 3:1)[4].

Step 4: Incubation Incubate the mixed solution at 37°C for 1 hour. This thermal energy is required for the rigid C18 acyl chains to properly orient and bind within the hydrophobic pockets of the albumin[2].

Step 5: Self-Validation Check (Critical) Before applying to cells, measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

  • Pass: OD600​<0.05 . The solution is clear; complexation was successful. Proceed to sterile filter (0.22 µm) and use[2].

  • Fail: OD600​≥0.05 . The solution is cloudy, indicating micelle formation or precipitation. Discard the solution. Re-evaluate your heating temperatures and ensure your BSA is strictly fatty acid-free.

BSA_Protocol Start Start: Weigh C18-Ceramide Solvent Dissolve in 100% EtOH (Heat to 65°C) Start->Solvent Mix Dropwise addition of Ceramide into BSA solution with stirring Solvent->Mix BSA Prepare 10% FA-free BSA in 150mM NaCl (37°C) BSA->Mix Incubate Incubate 1 hr at 37°C Mix->Incubate Check Validation: OD600 < 0.05? Incubate->Check Filter Sterile Filter (0.22 µm) Check->Filter Yes Fail Discard & Optimize (Check Temp/Ratio) Check->Fail No (Cloudy) End Store at -20°C or Use Filter->End

Caption: Workflow for preparing and validating BSA-C18-Ceramide complexes.

Part 4: Quantitative Data & Delivery Comparison

Table 1: Comparison of C18-Ceramide Delivery Methods
Delivery MethodStability in MediaCellular UptakeCytotoxicity RiskPrimary Use Case
Direct Solvent (DMSO/EtOH) Very Low (Precipitates)Poor/InconsistentHigh (>0.1% solvent)Not recommended for C18 due to high Tm​ .
BSA Complexation High (Days at 37°C)Excellent (Physiological)LowStandard in vitro cell culture assays.
Liposomes (DOPC/Cer) Medium-HighGood (Fusion/Endocytosis)LowMembrane biophysics & structural studies.
Cyclodextrins (MβCD) HighVery RapidMedium (Cholesterol depletion)Acute signaling assays requiring fast loading.
Table 2: Troubleshooting Matrix for C18-Ceramide Stability
SymptomPrimary CauseCorrective Action
White flakes in media Solvent crash / Hydrophobic mismatchSwitch to BSA-carrier protocol; avoid direct injection.
Cloudy BSA-Ceramide stock Endogenous lipids blocking BSA pocketsVerify the use of strictly "Fatty Acid-Free" BSA.
Loss of assay reproducibility Adsorption to plasticwareSwitch all storage and mixing vessels to silanized glass.
High background cell death Solvent toxicity (Ethanol/DMSO)Ensure final solvent concentration in media is <0.1% v/v.

References

  • Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics | Chemical Reviews - ACS Publications Source: ACS Publications URL
  • Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC - NIH Source: NIH / PMC URL
  • Best practices for preparing fatty acid-BSA complexes for experiments - Benchchem Source: BenchChem URL
  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC Source: NIH / PMC URL
  • About Matreya LLC (N-Octadecanoyl-D-threo-sphingosine specifications)

Sources

Troubleshooting

Strategies to prevent the degradation of N-Octadecanoyl-D-threo-sphingosine during sample preparation

Welcome to the Technical Support Center for Lipidomics and Sphingolipid Analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the analytical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipidomics and Sphingolipid Analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the analytical challenges of N-Octadecanoyl-D-threo-sphingosine (C18-ceramide) .

C18-ceramide is a critical bioactive sphingolipid that acts as a tumor suppressor, mediating processes such as mitophagy and apoptosis[1]. However, due to its highly hydrophobic nature and specific amide-linked structure, it is highly susceptible to physical loss, chemical hydrolysis, and enzymatic degradation during sample preparation[2][3].

This guide provides field-proven troubleshooting strategies, emphasizing causality and self-validating methodologies to ensure absolute scientific integrity in your lipidomics workflows.

Workflow Visualization: C18-Ceramide Degradation Nodes

G Start Biological Sample (Plasma/Tissue) Homogenization 1. Homogenization Risk: Ceramidase Activity Start->Homogenization Quench Mitigation: Snap-freeze, MTBE/MeOH quench Add D7-C18-Ceramide ISTD Homogenization->Quench Extraction 2. Lipid Extraction Risk: Incomplete Recovery / Precipitation Quench->Extraction Solvent Mitigation: Two-phase (Bligh-Dyer) or MTBE extraction Extraction->Solvent Hydrolysis 3. Saponification (Optional) Risk: Amide Bond Cleavage Solvent->Hydrolysis MildBase Mitigation: Mild alkaline hydrolysis (0.2 N KOH, 37°C) Hydrolysis->MildBase Storage 4. Storage & Transfer Risk: Plastic Adsorption MildBase->Storage Glassware Mitigation: Silanized glassware, Store at -80°C in CHCl3/MeOH Storage->Glassware LCMS LC-MS/MS Lipidomics Glassware->LCMS

Workflow for C18-ceramide sample preparation highlighting degradation risks and mitigations.

Troubleshooting & FAQs

Q1: Why are my C18-ceramide yields inconsistently low across technical replicates?

The Causality: C18-ceramide (d18:1/18:0) possesses a long, saturated stearic acid chain, making it exceptionally hydrophobic. During extraction and solvent evaporation, C18-ceramide readily adsorbs to the hydrophobic surfaces of untreated polypropylene or polystyrene plasticware. The Solution: You must eliminate plastic from the final stages of your workflow. Always use silanized glass vials for the storage and transfer of the final lipid extract. If plastic tubes must be used during the initial centrifugation, minimize the contact time. Furthermore, reconstitute the dried lipid film in a solvent with sufficient non-polar character, such as Chloroform/Methanol (2:1, v/v) or Isopropanol, to ensure complete solubilization prior to LC-MS injection[4][5].

Q2: I use a base-hydrolysis step to remove glycerophospholipids. Is this degrading my C18-ceramide?

The Causality: Mild alkaline hydrolysis (saponification) is a standard technique used to cleave the ester bonds of highly abundant glycerophospholipids (like PC and PE) to reduce ion suppression, theoretically preserving the amide-linked sphingolipids[6]. However, aggressive base treatment (e.g., high temperatures, strong alkali concentrations, or microwave-assisted heating) will overcome the activation energy required to hydrolyze the amide bond of C18-ceramide, degrading it into sphingosine and free stearic acid[7]. The Solution: Strictly limit saponification to mild conditions: incubate the lipid extract with 0.2 N KOH in methanol at 37°C for exactly 1 hour, followed immediately by neutralization with 0.4 N HCl[6].

Q3: How do I prevent enzymatic degradation during tissue homogenization?

The Causality: Tissues and cells contain active acid, neutral, and alkaline ceramidases. These enzymes rapidly hydrolyze ceramides ex vivo[8][9]. If a sample is homogenized in an aqueous buffer without immediate quenching, these enzymes remain active and artificially deplete C18-ceramide levels. The Solution: Implement a self-validating quenching system. Snap-freeze tissues in liquid nitrogen immediately upon collection. Perform the homogenization directly in the extraction solvent (e.g., ice-cold Methanol) rather than an aqueous buffer. The high concentration of organic solvent immediately precipitates proteins and denatures ceramidases[9].

Q4: Which extraction solvent system is optimal for recovering long-chain ceramides without inducing precipitation?

The Causality: While one-phase extractions (e.g., 100% Methanol or Acetonitrile) are popular for high-throughput metabolomics, they fail to fully solubilize nonpolar and long-chain lipids. C18-ceramide can co-precipitate with the protein pellet in highly polar solvents, leading to incomplete extraction[10]. The Solution: Utilize a two-phase extraction method. The Methyl tert-butyl ether (MTBE) method is highly recommended over the traditional Bligh and Dyer method because MTBE forms the lipid-rich organic layer at the top of the tube, minimizing the risk of aspirating the aqueous phase or protein disk, thereby improving throughput and reproducibility[11][12].

Mechanism of Degradation Visualization

Pathway Cer C18-Ceramide (N-stearoyl-sphingosine) Enzyme Ceramidases (Acid/Neutral/Alkaline) or Strong Base/Heat Cer->Enzyme Amide Bond Cleavage Sph Sphingosine (d18:1) Enzyme->Sph FA Stearic Acid (C18:0) Enzyme->FA

Mechanism of C18-ceramide degradation via enzymatic or chemical hydrolysis of the amide bond.

Quantitative Data: Impact of Extraction Methods on C18-Ceramide

Extraction MethodSolvent SystemC18-Ceramide Recovery (%)Risk of Enzymatic DegradationAnalytical Notes
One-Phase (Polar) 100% Methanol< 70%Low (Quenches enzymes)High risk of co-precipitation with proteins[10].
Bligh & Dyer CHCl3 : MeOH : H2O> 90%LowBottom organic layer makes automated pipetting difficult[5].
MTBE Method MTBE : MeOH : H2O> 95%LowTop organic layer ensures high recovery and prevents contamination[11].

Standard Operating Procedure: Self-Validating MTBE Extraction

To ensure a self-validating system, this protocol utilizes a stable isotope-labeled internal standard (ISTD) introduced before any processing occurs. If the ratio of endogenous C18-ceramide to the ISTD changes, it reflects true biological variance. If the absolute signal of both drops proportionately, it indicates degradation or physical loss during sample preparation.

Step-by-Step Methodology:

  • Quenching & Spiking: To 50 µL of plasma or 10 mg of snap-frozen tissue, immediately add 225 µL of ice-cold Methanol. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., C18 Ceramide-d7)[13].

    • Causality: Methanol instantly denatures ceramidases, preventing enzymatic degradation. The early introduction of the d7-ISTD controls for all downstream physical losses[14].

  • Homogenization: Vortex vigorously for 30 seconds. For solid tissues, use a bead beater at 4°C for 2 minutes.

  • Primary Extraction: Add 750 µL of Methyl tert-butyl ether (MTBE). Incubate on an orbital shaker at room temperature for 10 minutes[11].

    • Causality: The highly non-polar MTBE efficiently partitions the hydrophobic C18-ceramide away from the precipitating protein matrix.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic (MTBE) phase to a silanized glass vial.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of Chloroform/Methanol (2:1, v/v) or Isopropanol/Methanol prior to LC-MS/MS analysis to prevent precipitation prior to injection[5][15].

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Sensitive Detection of D-threo Ceramides

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who require highly sensitive, artifact-free detection of D-thr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who require highly sensitive, artifact-free detection of D-threo ceramides.

Unlike standard lipidomics profiling, optimizing for the D-threo stereoisomer requires a precise balance of source thermodynamics, adduct chemistry, and kinetic energy management. Below, you will find the mechanistic causality behind common ionization failures, step-by-step troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: The Core Principles of Ceramide Ionization (Causality & Mechanism)

D-threo ceramides are bioactive stereoisomers of the more abundant D-erythro ceramides. Because stereoisomers share identical masses and nearly identical standard fragmentation patterns, differentiating them relies heavily on upstream liquid chromatography (LC) and highly optimized mass spectrometry (MS) source conditions.

The pKa Barrier: The amide N-H bond on a ceramide has a high pKa ranging from 25 to 26, making it an exceptionally weak acid that strongly resists deprotonation[1]. Consequently, standard negative electrospray ionization (ESI-) targeting the [M-H]- ion is highly inefficient and yields poor signal-to-noise ratios.

The Fragility of the Sphingoid Base: In positive mode (ESI+), the hydroxyl groups on the sphingoid base are highly fragile. When subjected to excessive capillary voltages or high desolvation temperatures, the molecule absorbs internal energy. This leads to collisions with neutral gas molecules in the intermediate pressure region, triggering rapid in-source fragmentation (ISF)—specifically, the neutral loss of water (-18 Da)[2]. If ISF is not controlled, the resulting [M+H-H2O]+ fragment can be misannotated as an entirely different endogenous lipid species, compromising the integrity of your quantitative assay.

ISF_Pathway Precursor Intact D-threo Ceramide [M+H]+ Energy Excessive Capillary Voltage or Source Temperature Precursor->Energy Collision Collision with Neutral Gas Energy->Collision Fragment In-Source Fragment [M+H-H2O]+ Collision->Fragment Loss of 18 Da (-H2O) Misannotation Misannotation as Endogenous Lipid Fragment->Misannotation

Mechanistic pathway of ceramide in-source fragmentation leading to misannotation.

Part 2: Troubleshooting Guides & FAQs

Q: My D-threo ceramide signal is weak, and I see a massive peak 18 Da lower. How do I correct this? A: You are observing in-source dehydration. Systematically reduce your capillary voltage (e.g., from 3.5 kV to 2.5 kV) and lower the desolvation temperature. The goal is a "soft" ionization environment that preserves the fragile hydroxyl groups on the sphingoid backbone[1].

Q: I need to differentiate D-threo from D-erythro ceramides, but their MS/MS spectra look identical. What source modifications can help? A: Stereoisomers yield nearly identical fragmentation patterns when ionized as simple protonated adducts ([M+H]+). To resolve this, switch to lithium adducts ([M+Li]+). By doping your mobile phase with lithium acetate, the Li+ ion coordinates with the ceramide's hydroxyl and amide groups, forming a rigid complex. Because the D-threo and D-erythro isomers have different spatial arrangements, this rigid lithium coordination induces distinct steric strain. Upon higher-energy collisional dissociation (HCD), this translates into unique, structurally informative fragment ions that allow for unambiguous stereochemical differentiation[3].

Q: Positive mode isn't providing the limit of detection (LOD) required for my trace-level D-threo ceramides. Is negative mode viable? A: Yes, but do not rely on standard deprotonation. Instead, force the formation of chloride adducts ([M+Cl]-). By introducing a chlorinated additive (like ammonium chloride) into the mobile phase, you can increase assay sensitivity for ceramides by 10- to 50-fold compared to standard ESI+ methods[4].

Q: My retention times for D-threo ceramides are shifting between runs, causing integration errors. What is the cause? A: Retention time shifts in lipidomics are frequently caused by column contamination or mobile phase pH changes. Routine system suitability tests (SSTs) and column wash protocols are critical for preventing carryover and maintaining stable chromatography prior to MS detection[5].

Part 3: Data Presentation & Parameter Optimization

Table 1: Comparison of Ionization Modes and Adducts for D-threo Ceramides
Ionization ModeTarget AdductRequired AdditiveRelative SensitivityStereochemical DifferentiationPrimary Use Case
Positive (ESI+) [M+H]+0.1% Formic AcidModeratePoorGeneral high-throughput lipidomics profiling.
Positive (ESI+) [M+Li]+5 mM Lithium AcetateModerateExcellent Differentiating threo vs erythro isomers via HCD.
Negative (ESI-) [M-H]-None (High pH)LowPoorNot recommended due to high amide pKa.
Negative (ESI-) [M+Cl]-1-5 mM Ammonium ChlorideVery High ModerateTrace-level quantification and shotgun lipidomics.
Table 2: Typical ESI Source Parameter Starting Points (Triple Quadrupole / Orbitrap)
ParameterPositive Mode ([M+H]+)Positive Mode ([M+Li]+)Negative Mode ([M+Cl]-)Causality / Effect
Capillary Voltage 2.5 - 3.0 kV3.0 - 3.5 kV2.0 - 2.5 kVHigh voltages induce ISF; lower voltages preserve hydroxyls.
Desolvation Temp 250 - 300 °C300 - 350 °C200 - 250 °CHeat aids desolvation but risks thermal degradation.
Declustering Potential 30 - 40 V40 - 60 V20 - 30 VMust be optimized to prevent collision-induced dehydration.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a closed-loop, self-validating system. Do not proceed to sample analysis until the validation checkpoints are met.

Protocol 1: Soft Ionization Tuning for Intact Precursor Preservation

Objective: Eliminate in-source fragmentation (ISF) to maximize the intact [M+H]+ signal.

  • Preparation: Prepare a 0.5 µM solution of D-threo ceramide standard in a 50:50 methanol/chloroform mixture.

  • Infusion: Initiate direct infusion at 10 µL/min into the ESI source using a syringe pump.

  • Monitoring: Set the mass spectrometer to monitor both the intact precursor ([M+H]+) and the dehydrated fragment ([M+H-H2O]+).

  • Voltage Titration: Titrate the declustering potential (or cone voltage) downward in 5V increments until the fragment signal sharply declines.

  • Thermal Tuning: Lower the vaporizer/desolvation temperature in 25°C increments, pausing for 2 minutes between adjustments to allow thermal equilibration.

  • Self-Validation Checkpoint: Calculate the ISF Ratio = Intensity([M+H]+) / Intensity([M+H-H2O]+).

    • Pass: The system is validated and ready for LC coupling when this ratio strictly exceeds 5.0 .

    • Fail: If the ratio is < 5.0, return to Step 4 and further reduce kinetic energy parameters.

Protocol 2: Lithium Adduct Generation for Stereochemical Analysis

Objective: Force the formation of [M+Li]+ adducts to differentiate D-threo from D-erythro isomers via HCD MS/MS.

  • Solvent Modification: Modify the LC mobile phase by adding 5 mM Lithium Acetate. Ensure no sodium or potassium salts are present, as they will aggressively compete for adduct formation.

  • Infusion: Infuse the D-threo ceramide standard and switch the MS to positive mode.

  • Collision Energy Optimization: Optimize the HCD collision energy (typically sweeping between 20-40 eV) to target the long-chain base (LCB) fragments.

  • Self-Validation Checkpoint: The protocol is validated when the [M+Li]+ precursor intensity is ≥ 3x the [M+H]+ intensity, confirming successful adduct substitution. Furthermore, the specific LCB product ions (e.g., m/z 282, 300) must be clearly resolved above the noise floor.

Workflow Start Start: D-threo Ceramide Sample Preparation Infusion Direct Infusion (10 µL/min) Start->Infusion ModeSelect Select Ionization Mode (Positive vs Negative) Infusion->ModeSelect PosMode Positive Mode Target:[M+H]+ or [M+Li]+ ModeSelect->PosMode Acidic/Lithium Additives NegMode Negative Mode Target: [M-H]- or [M+Cl]- ModeSelect->NegMode Chloride Additives ISFCheck Evaluate In-Source Fragmentation (ISF) PosMode->ISFCheck NegMode->ISFCheck OptTemp Decrease Source Temp & Capillary Voltage ISFCheck->OptTemp High [M+H-H2O]+ Validate Validate Signal-to-Noise Ratio > 10:1 ISFCheck->Validate Intact Precursor Dominant OptTemp->ISFCheck

Workflow for optimizing ESI source conditions for D-threo ceramides.

Part 5: References

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC (nih.gov) -[2]

  • Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids - Elsevier -[4]

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers - bioRxiv -[1]

  • Electrospray ionization with higher-energy collision dissociation tandem mass spectrometry toward characterization of ceramides as[M + Li]+ ions: Mechanisms of fragmentation and structural identification - Washington University in St. Louis (wustl.edu) -[3]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci -[5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Octadecanoyl-D-threo-sphingosine Assays

[label Optimizing C18-Ceramide Assays I've refined the assay diagram, specifically the enzymatic workflow, with a new focus on substrate options like NBD-sphinganine, and updated color-coding. The radioactive assays are...

Author: BenchChem Technical Support Team. Date: March 2026

[label

Optimizing C18-Ceramide Assays

I've refined the assay diagram, specifically the enzymatic workflow, with a new focus on substrate options like NBD-sphinganine, and updated color-coding. The radioactive assays are not very good, so now I will focus on fluorescent and HPLC approaches. I also incorporated an additional diagram on sphingosine.

\n\n I'm now zeroing in on an improved diagram of the CerS activity assay. I'm focusing on contrasting the fluorescent and radioactive methods, highlighting their respective advantages. I am adding nodes for sphingosine and NBD-sphinganine substrates.

Welcome to the Technical Support Center for sphingolipidomics and ceramide research. N-Octadecanoyl-D-threo-sphingosine—commonly referred to as C18-ceramide or D-threo Cer(d18:1/18:0)—is a potent bioactive sphingolipid that acts as a stereoisomer of natural C18 ceramide and a known inhibitor of mitochondrial ceramidase [1.20].

Working with long-chain ceramides presents unique biochemical challenges due to their extreme hydrophobicity, tendency to form micelles, and complex metabolic interconversion. This guide provides field-proven troubleshooting strategies to resolve variability in cell culture delivery, LC-MS/MS quantification, and enzymatic activity assays.

Section 1: In Vitro Delivery & Cell Culture Variability

Q: Why does my C18-ceramide precipitate in the culture medium, leading to inconsistent cellular uptake and high assay variability?

The Causality: C18-ceramide is highly lipophilic. When dissolved in organic solvents like DMSO or ethanol and introduced directly into an aqueous culture medium, the solvent rapidly diffuses into the water. This sudden change in polarity strips the lipid of its solvation shell, causing the ceramide to "crystallize" or precipitate out of solution[1]. This not only prevents cellular uptake but also causes solvent-induced cytotoxicity, skewing phenotypic results such as apoptosis assays[1].

The Solution: Utilize a solvent-free delivery system. Complexation with fatty-acid-free Bovine Serum Albumin (BSA) acts as a physiological carrier[2]. Alternatively, formulation into1 shields the hydrophobic lipid species from unfavorable interactions with water, allowing the transfer of monomeric ceramide to cell membranes[1]. Liposomal delivery has been shown to significantly enhance the intracellular accumulation and pro-apoptotic activity of ceramides compared to non-liposomal administration[3][4].

Protocol 1: Preparation of C18-Ceramide-BSA Complexes

This protocol utilizes a self-validating visual checkpoint to ensure complete complexation before experimental use.

  • Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile PBS or serum-free medium[2].

  • Warm the BSA solution to 37°C[2].

  • Slowly add the C18-ceramide stock (pre-dissolved in a minimal volume of ethanol) dropwise to the BSA solution while vortexing vigorously to achieve a 2:1 ceramide:BSA molar ratio[2].

  • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation[2].

  • Self-Validation Step: Inspect the solution visually against a light source. The solution must be completely clear. Any turbidity indicates incomplete complexation or lipid precipitation. If cloudy, discard the batch and repeat with a slower addition rate and higher vortexing speed.

  • Sterile-filter (0.22 µm) the complex before adding it to the cell culture[2].

G C18 C18-Ceramide DMSO DMSO/EtOH C18->DMSO BSA BSA Complex C18->BSA Liposome CholPC Liposome C18->Liposome Precip Precipitation DMSO->Precip Solvent diffusion Uptake Cellular Uptake BSA->Uptake Carrier transport Liposome->Uptake Membrane fusion

Impact of delivery vehicle on C18-ceramide solubility and cellular uptake.

Section 2: LC-MS/MS Quantification & Extraction

Q: I am seeing >20% coefficient of variation (CV) when quantifying endogenous C18-ceramide levels across biological replicates. How can I improve precision?

The Causality: High inter-assay variability in LC-MS/MS typically stems from inconsistent lipid extraction efficiency and matrix-induced ion suppression during electrospray ionization (ESI). Without proper internal normalization that mimics the target analyte's exact ionization behavior, these losses are magnified.

The Solution: Implement stable isotope-labeled (SIL) internal standards (e.g., C18-Ceramide-d7) or odd-chain ceramides (e.g., C17-ceramide) spiked prior to extraction[5][6]. Mammalian tissues predominantly contain even-chain sphingoid bases, making odd-chain variants ideal, cost-effective internal standards[6]. Furthermore, replacing the traditional, labor-intensive Folch extraction with a high-throughput Isopropanol (IPA) protein precipitation method reduces handling errors and improves recovery[7].

Table 1: LC-MS/MS Quantitative Parameters for C18-Ceramide Profiling

Summary of quantitative mass spectrometry parameters for targeted ceramide screening.

AnalyteFormula WeightPrecursor Ion [M+H]+ (m/z)Product Ion (LCB) (m/z)Linear Dynamic Range
C18-Ceramide (d18:1/18:0)566.0566.5264.22.8 – 357 ng/mL
C18-Ceramide-d7 (d18:1-d7/18:0)573.0573.5264.21.2 – 575 ng/mL
C17-Ceramide (d18:1/17:0)552.0552.5264.2Internal Standard
Protocol 2: High-Throughput IPA Extraction for Plasma C18-Ceramide

This protocol includes built-in quality control checks to validate extraction efficiency.

  • Aliquot 50 µL of plasma into a glass vial[7].

  • Crucial Step: Spike with 10 µL of Internal Standard mix (e.g., C18 Ceramide-d7 or C17 Ceramide) before adding any extraction solvent to correct for downstream extraction losses[5][6].

  • Add 250 µL of pre-cooled Isopropanol (IPA) to achieve a 1:5 plasma:IPA ratio[7].

  • Vortex mix for 1 minute, then incubate at -20°C for 10 minutes to ensure complete protein precipitation[7].

  • Centrifuge at 10,300 x g for 10 minutes at 4°C[7].

  • Transfer the supernatant to an LC-MS/MS autosampler vial[7].

  • Self-Validation Step: Run a calibration curve using SIL standards prior to sample analysis. Proceed with the batch only if the linear regression yields an R² > 0.95 and the CV for Quality Control (QC) samples remains <30% (ideally <15% for clinical precision)[7][8].

Section 3: Enzymatic Assays (Ceramide Synthase)

Q: My ceramide synthase (CerS) activity assays using tritiated sphinganine suffer from high background noise and poor reproducibility. Are there alternatives?

The Causality: Traditional radioactive CerS assays require thin-layer chromatography (TLC) to resolve the ceramide products[9]. TLC is prone to poor resolution, and the manual scraping of radioactive bands introduces significant user-to-user variability and high background noise.

The Solution: Transition to a 9 or a direct LC-MS/MS enzymatic assay[9]. NBD-sphinganine acts as a structurally viable substrate for endogenous ceramide synthases[9]. The resulting fluorescent product can be quantified with high precision using a fluorescent imager or HPLC, bypassing the hazards and variability of radioactivity[9].

G Substrate Sphinganine + C18:0-CoA Radio [3H]-Sphinganine Substrate->Radio Fluoro NBD-Sphinganine Substrate->Fluoro TLC TLC (Manual) Radio->TLC HPLC HPLC / Imager Fluoro->HPLC HighVar High Variability TLC->HighVar HighPrec High Precision HPLC->HighPrec

Comparison of radioactive vs. fluorescent CerS activity assays.

References

  • Benchchem. Troubleshooting low cellular uptake of exogenous C22-ceramide.2

  • Waters / lcms.cz. LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen.7

  • NIH / PMC. Development and validation of LC-MS/MS method for determination of very long acyl chain ceramides in human plasma.8

  • NIH / PMC. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY.5

  • MedChemExpress. Intracellular delivery of ceramide lipids via liposomes enhances apoptosis in vitro (PMID: 12729935).3

  • PubMed. Liposomal delivery enhances short-chain ceramide-induced apoptosis of breast cancer cells.4

  • ResearchGate. A fluorescent assay for ceramide synthase activity.9

  • Cayman Chemical. Deuterated Odd Chain Fluorescent Standards for Sphingolipidomics.6

  • Biomol. C18 D-threo Ceramide (d18:1/18:0) | CAS 252039-53-5.10

Sources

Optimization

Interpretation of unexpected analytical signals in N-Octadecanoyl-D-threo-sphingosine analysis

Focus Area: N-Octadecanoyl-D-threo-sphingosine (C18 Ceramide) LC-MS/MS Troubleshooting Welcome to the Advanced Applications Support Center. N-Octadecanoyl-D-threo-sphingosine, commonly known as C18 Ceramide (d18:1/18:0),...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: N-Octadecanoyl-D-threo-sphingosine (C18 Ceramide) LC-MS/MS Troubleshooting

Welcome to the Advanced Applications Support Center. N-Octadecanoyl-D-threo-sphingosine, commonly known as C18 Ceramide (d18:1/18:0), is a critical bioactive sphingolipid involved in apoptosis, cell senescence, and insulin resistance pathways[1]. Due to its highly hydrophobic nature and the presence of fragile hydroxyl moieties, researchers frequently encounter unexpected analytical signals during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

This guide is designed by Senior Application Scientists to help you diagnose, troubleshoot, and resolve complex spectral anomalies, ensuring absolute confidence in your lipidomic data.

Diagnostic Decision Matrix

When unexpected signals or split peaks appear in your C18 Ceramide chromatograms, the root cause typically falls into one of three categories: ionization artifacts, in-source fragmentation, or isobaric interference. Use the diagnostic workflow below to isolate the variable.

DiagnosticWorkflow Start Unexpected Signal in C18 Ceramide MRM CheckMass Analyze Δm/z from Expected [M+H]+ (566.5) Start->CheckMass MassMinus18 Δm/z = -18 Da (m/z 548.5) CheckMass->MassMinus18 MassPlus22 Δm/z = +22 Da (m/z 588.5) CheckMass->MassPlus22 MassIsobaric Identical m/z Different RT CheckMass->MassIsobaric ISF In-Source Fragmentation (Water Loss) MassMinus18->ISF Adduct Sodium Adduct Formation ([M+Na]+) MassPlus22->Adduct Isomer Isomeric Interference (Isotopologues/Isomers) MassIsobaric->Isomer FixISF Lower Declustering Potential / Source Temp ISF->FixISF FixAdduct Add 25 mM Ammonium Acetate to Mobile Phase Adduct->FixAdduct FixIsomer Optimize LC Gradient (Use CSH C18 Column) Isomer->FixIsomer

Figure 1: Decision tree for diagnosing unexpected signals in C18 Ceramide LC-MS/MS analysis.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing a massive peak at m/z 548.5 that perfectly co-elutes with my C18 Ceramide standard. Is this a novel biological metabolite?

A: No. This is a classic example of In-Source Fragmentation (ISF) . Electrospray Ionization (ESI) is considered a "soft" ionization technique, but the intermediate pressure region between the atmospheric source and the vacuum chamber can impart enough energy to cleave fragile moieties[2]. Ceramides contain hydroxyl groups on their sphingoid base. During desolvation, C18 Ceramide ([M+H]+ m/z 566.5) readily loses a water molecule (-18 Da) to form an [M+H-H2O]+ ion at m/z 548.5[3][4].

  • The Causality: Because this fragmentation happens after chromatographic separation but before mass analysis, the ISF product will have the exact same retention time (RT) as the intact parent molecule[5].

  • The Fix: Do not annotate this as a separate cellular lipid. To minimize ISF, decrease your declustering potential (DP) or cone voltage, and slightly lower the source desolvation temperature.

Q2: My signal intensity for the [M+H]+ precursor (m/z 566.5) is highly variable between runs, but the total lipid extract is consistent. Why?

A: You are likely experiencing uncontrolled adduct formation . Ceramides are neutral lipids and have a high affinity for alkali metals present in biological matrices or glassware. If your mobile phase lacks a dominant charge carrier, the ceramide will randomly partition into protonated ([M+H]+, m/z 566.5) and sodiated ([M+Na]+, m/z 588.5) adducts[3][6].

  • The Causality: The mass spectrometer's first quadrupole (Q1) is set to filter specifically for m/z 566.5. Any ceramide molecules that form sodium adducts will be filtered out, leading to an artificial drop in your perceived signal intensity.

  • The Fix: Force the ionization pathway. Add 25 mM Ammonium Acetate to your mobile phase A (aqueous) and B (organic)[7]. This overwhelms the background sodium, driving the formation of consistent [M+H]+ or [M+NH4]+ precursor ions and stabilizing your quantitative MRM transitions.

Q3: Why do all published MRM methods for ceramides use m/z 264.2 as the product ion?

A: The m/z 264.2 fragment is the definitive structural signature of the d18:1 sphingosine backbone [1].

  • The Causality: When C18 Ceramide undergoes Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the amide bond linking the C18:0 fatty acid is cleaved, and the molecule simultaneously loses two water molecules from the sphingoid base. This leaves a highly stable, conjugated diene structure (m/z 264.2)[3]. Monitoring the 566.5 → 264.2 transition ensures you are exclusively quantifying ceramides with a d18:1 backbone[1][8].

FragmentationPathway Precursor [M+H]+ m/z 566.5 (C18 Ceramide) Frag1 Loss of H2O m/z 548.5 Precursor->Frag1 -H2O Frag2 Loss of Acyl Chain + H2O (m/z 282.2) Precursor->Frag2 -C18:0 Ketene -H2O Frag3 Sphingoid Backbone (m/z 264.2) Frag1->Frag3 CID Cleavage Frag2->Frag3 -H2O

Figure 2: Positive-ion CID fragmentation pathway of C18 Ceramide yielding the m/z 264.2 product ion.

Quantitative Data Summary

To ensure accurate peak annotation, cross-reference your observed signals against the expected exact masses and common adducts for C18 Ceramide (Formula: C36H71NO3).

Ionization ModeSpecies / AdductExpected m/zDiagnostic Significance
Positive (ESI+) [M+H]+566.55Primary precursor for MRM quantification[7].
Positive (ESI+) [M+H-H2O]+548.54Major in-source fragment; do not mistake for a unique lipid[4].
Positive (ESI+) [M+Na]+588.53Unwanted adduct; indicates poor mobile phase buffering[6].
Positive (ESI+) Product Ion 1264.27Universal quantifier for d18:1 sphingoid base (loss of acyl + 2H2O)[1].
Positive (ESI+) Product Ion 2282.28Qualifier ion (loss of acyl + 1H2O)[1].
Negative (ESI-) [M+HCOO]-610.54Formate adduct; highly stable if using formic acid modifiers[3].

Self-Validating Experimental Protocol: C18 Ceramide Quantification

To eliminate unexpected signals caused by poor extraction or chromatography, implement this standardized, self-validating LC-MS/MS workflow. This protocol uses an internal standard (C18 Ceramide-d7) to continuously verify extraction efficiency and correct for matrix-induced ion suppression[9].

Step 1: Lipid Extraction (Modified Protein Precipitation)
  • Aliquot 50 µL of biological sample (e.g., plasma or cell lysate) into a glass vial (avoid plastics to prevent polymer leaching and lipid adsorption)[7].

  • Add 10 µL of C18 Ceramide-d7 internal standard (Avanti Polar Lipids, 100 ng/mL)[9]. Self-Validation Check: The deuterated standard must be added BEFORE extraction to account for recovery losses.

  • Add 250 µL of pre-cooled Isopropanol (IPA) to precipitate proteins[8].

  • Vortex vigorously for 60 seconds, then incubate at -20°C for 15 minutes.

  • Centrifuge at 10,300 x g for 10 minutes at 4°C[8]. Transfer the supernatant to an LC-MS autosampler vial.

Step 2: Chromatographic Separation

Isomeric interference (e.g., isotopic overlap from C18:1 Ceramide) requires robust chromatographic resolution[2].

  • Column: ACQUITY CSH C18 (2.1 mm × 150 mm, 1.7 µm) maintained at 60°C[10].

  • Mobile Phase A: H2O/Acetonitrile (60:40, v/v) containing 0.1% Formic Acid and 25 mM Ammonium Acetate[7].

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) containing 0.1% Formic Acid and 25 mM Ammonium Acetate.

  • Gradient:

    • 0.0 - 1.0 min: 50% B

    • 1.0 - 4.0 min: Ramp to 100% B

    • 4.0 - 16.0 min: Hold at 100% B (elutes highly hydrophobic long-chain ceramides)[1].

    • 16.1 - 21.0 min: Re-equilibrate at 50% B.

  • Flow Rate: 0.4 mL/min[10].

Step 3: Mass Spectrometry (MRM Parameters)
  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • Transitions:

    • Native C18 Ceramide: m/z 566.5 → 264.2 (Quantifier), m/z 566.5 → 282.2 (Qualifier).

    • Internal Standard C18 Ceramide-d7: m/z 573.5 → 264.2[8].

  • System Suitability Criteria: The retention time of the native C18 Ceramide must match the C18 Ceramide-d7 standard within ±0.05 minutes. If the native peak splits or drifts from the internal standard, isomeric interference or column degradation has occurred.

References

  • Sentelle, R. D., et al. "Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma." Oncotarget, 2017. URL: [Link]

  • Bligh, E. A., & Dyer, W. J. "QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY." PMC / NIH, 2008. URL:[Link]

  • "C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometry." PMC / NIH, 2008. URL: [Link]

  • "Cerebrospinal Fluid C18 Ceramide Associates with Markers of Alzheimer's Disease and Inflammation." PMC / NIH, 2021. URL:[Link]

  • "Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes." Frontiers, 2018. URL: [Link]

  • "Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics." PMC / NIH, 2015. URL:[Link]

  • "A systematic analysis of in-source fragments in LC-MS metabolomics." bioRxiv, 2025. URL:[Link]

  • Chen, L., et al. "Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS." Wiley Analytical Science, 2023. URL:[Link]

  • "LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen." Waters Corporation. URL: [Link]

  • "C18 Ceramide-d7 (d18:1-d7/18:0) - 860677." Avanti Polar Lipids. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of N-Octadecanoyl-D-threo-sphingosine and N-Octadecanoyl-D-erythro-sphingosine

Executive Summary In the landscape of sphingolipid signaling and drug development, stereochemistry is the definitive gatekeeper of biological activity. As researchers investigate the tumor-suppressive and apoptotic roles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of sphingolipid signaling and drug development, stereochemistry is the definitive gatekeeper of biological activity. As researchers investigate the tumor-suppressive and apoptotic roles of ceramides, failing to distinguish between stereospecific protein binding and non-specific biophysical membrane perturbations is a common point of experimental failure.

This guide provides a rigorous, objective comparison between N-Octadecanoyl-D-erythro-sphingosine (the naturally occurring, highly bioactive C18-ceramide) and its synthetic stereoisomer, N-Octadecanoyl-D-threo-sphingosine . By analyzing their structural causality, metabolic fates, and target engagement, this guide establishes self-validating workflows for utilizing these lipids in advanced cellular assays.

Structural Causality & Target Engagement

Sphingolipids possess two chiral centers at the C2 and C3 positions of the sphingoid base, dictating their three-dimensional conformation and biological utility.

  • N-Octadecanoyl-D-erythro-sphingosine (2S, 3R): This is the natural stereoisomer. The 2S, 3R spatial arrangement allows precise hydrogen bonding within the active sites of critical signaling proteins, such as Ceramide-Activated Protein Phosphatases (CAPPs).

  • N-Octadecanoyl-D-threo-sphingosine (2S, 3S): The altered stereochemistry prevents functional target engagement. Because it possesses the exact same hydrophobic bulk and chain length as the erythro isomer, it intercalates into the lipid bilayer identically. Consequently, the D-threo isomer serves as the ultimate negative control, allowing researchers to isolate true stereospecific signaling events from generic membrane fluidity changes or lipid toxicity 1.

Metabolic Fate & Enzyme Substrate Specificity

A critical divergence between the two isomers is their metabolic stability, which directly impacts data interpretation in long-term cell culture assays.

  • D-erythro-C18-Ceramide: Rapidly metabolized by Glucosylceramide Synthase (GCS) to form glucosylceramide, and by ceramidases to yield sphingosine. This dynamic metabolism often masks its direct apoptotic effects, as the cell actively clears the bioactive lipid to survive 2.

  • D-threo-C18-Ceramide: Highly resistant to GCS and ceramidases. Because it is a poor substrate for metabolic enzymes, exogenously added D-threo-ceramide is not converted to glucosylceramide. It remains metabolically stable but signaling-incompetent, making it an ideal tool for decoupling metabolism-dependent effects from direct ceramide signaling 3.

Signaling Pathways & Biological Activity

CeramidePathways Erythro N-Octadecanoyl- D-erythro-sphingosine (Natural) CAPP CAPP (PP1/PP2A) Activation Erythro->CAPP High Affinity GCS Glucosylceramide Synthase (GCS) Erythro->GCS Substrate Threo N-Octadecanoyl- D-threo-sphingosine (Synthetic) Threo->CAPP No Activation Threo->GCS Poor Substrate AKT AKT Kinase (Inhibited) CAPP->AKT Metabolites Glucosylceramide (Metabolized) GCS->Metabolites Apoptosis Apoptosis & Cell Cycle Arrest AKT->Apoptosis

Stereospecific signaling and metabolic pathways of D-erythro vs. D-threo C18-ceramides.

Quantitative Data Comparison

To facilitate experimental design, the functional differences between the two isomers are summarized below:

ParameterN-Octadecanoyl-D-erythro-sphingosineN-Octadecanoyl-D-threo-sphingosine
Stereochemistry 2S, 3R (Natural)2S, 3S (Synthetic)
CAPP (PP2A) Activation High (Potent Activator)Negligible
Metabolism by GCS High Affinity SubstratePoor Substrate / Resistant
Apoptosis Induction Potent (Dose-dependent)Weak / Inactive
Membrane Intercalation Yes (Forms Lipid Rafts)Yes (Alters Fluidity)
Primary Research Utility Bioactive Lipid StandardNegative Control / Biophysical Probe

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of the D-threo isomer is not optional; it is the mechanistic baseline that validates the D-erythro data.

Protocol 1: Assessing Stereospecific Apoptosis via Annexin V/PI

Causality Focus: Lipid delivery is the most common point of failure in ceramide research. Direct addition of ethanol-solubilized ceramides to aqueous media causes micelle precipitation, leading to erratic cellular uptake and false negatives. Conjugating the lipid to fatty-acid-free Bovine Serum Albumin (BSA) ensures monomeric delivery to the plasma membrane, mimicking physiological lipid transport.

Step-by-Step Methodology:

  • Lipid-BSA Complexation: Dry 100 µg of D-erythro or D-threo C18-ceramide under a gentle stream of N2​ gas to prevent lipid oxidation. Resuspend the lipid film in 100 µL of 100% ethanol, warm to 37°C, and slowly inject it into 10 mL of pre-warmed culture media containing 2% defatted BSA while vortexing vigorously.

  • Cell Treatment: Seed target cancer cells at 2×105 cells/well in a 6-well plate. Treat parallel cohorts with 10 µM of either the D-erythro-BSA complex, the D-threo-BSA complex, or a BSA-vehicle control.

  • Incubation: Incubate for 24 hours. Causality: 24 hours provides sufficient time for CAPP activation to dephosphorylate AKT, lifting the inhibition on pro-apoptotic pathways.

  • FACS Analysis: Harvest cells (including floating cells to capture late-apoptotic bodies), wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry.

Self-Validation Checkpoint: The D-threo cohort must exhibit baseline apoptosis comparable to the vehicle control. If significant apoptosis is observed in the D-threo cohort, it indicates non-specific lipid toxicity (e.g., solvent effects or detergent overload) rather than stereospecific ceramide signaling, invalidating the assay.

Protocol 2: LC-MS/MS Tracking of Ceramide Metabolism

Causality Focus: To prove that a biological effect is driven by ceramide itself and not its downstream metabolites (like glucosylceramide), metabolic tracking is required. D-threo-ceramide is utilized here because its resistance to GCS allows researchers to decouple direct ceramide signaling from metabolite-driven signaling.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells at 1×106 cells/dish. Treat parallel cohorts with 5 µM of either D-erythro or D-threo C18-ceramide.

  • Lipid Extraction: After 4 hours, harvest cells and perform a Bligh-Dyer lipid extraction (Chloroform:Methanol:Water). Causality: The biphasic separation ensures quantitative recovery of highly hydrophobic long-chain ceramides in the lower organic phase while precipitating proteins and isolating aqueous metabolites.

  • Internal Standard Spike: Add 50 pmol of C17-ceramide (an unnatural odd-chain lipid) prior to extraction to normalize extraction efficiency and matrix effects.

  • LC-MS/MS Analysis: Run samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transitions for C18-ceramide and C18-glucosylceramide.

Self-Validation Checkpoint: The D-threo cohort must show near-zero conversion to C18-glucosylceramide. If significant glucosylceramide is detected in the D-threo samples, it indicates either isotopic contamination of the standard or non-specific enzymatic activity, demanding a recalibration of the LC-MS/MS parameters.

References

  • A review of ceramide analogs as potential anticancer agents. National Institutes of Health (NIH) / PubMed Central. URL: 1

  • Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth. Journal of Neuroscience. URL: 2

  • Golgi Fragmentation Is Associated with Ceramide-induced Cellular Effects. Molecular Biology of the Cell. URL: [[3]]()

Sources

Comparative

Comparative studies of the effects of threo and erythro ceramide isomers in cells

Executive Summary Ceramides are foundational lipid second messengers governing cell fate, apoptosis, and membrane architecture. However, the stereochemistry of the ceramide backbone—specifically at the C2 and C3 chiral c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ceramides are foundational lipid second messengers governing cell fate, apoptosis, and membrane architecture. However, the stereochemistry of the ceramide backbone—specifically at the C2 and C3 chiral centers—strictly dictates its biological activity, metabolic fate, and intracellular localization. This guide systematically compares the natural D-erythro isomers against synthetic threo isomers (primarily L-threo), providing researchers and drug development professionals with the mechanistic rationale and self-validating protocols necessary for robust experimental design.

Mechanistic Divergence: Metabolism and Subcellular Localization

The divergent biological activities of ceramide isomers stem fundamentally from their metabolic clearance rates. Natural D-erythro ceramides are highly preferred substrates for intracellular enzymes such as glucosylceramide (GlcCer) synthase and sphingomyelin (SM) synthase[1]. Upon entering the cell, D-erythro ceramides are rapidly transported to the Golgi apparatus, where they are converted into complex, non-toxic sphingolipids[1].

Conversely, unnatural stereoisomers—most notably L-threo and L-erythro—exhibit profound metabolic resistance. Because they are poor substrates for GlcCer and SM synthases, they cannot be efficiently cleared and subsequently accumulate in the Endoplasmic Reticulum (ER)[1]. For researchers, this metabolic bottleneck makes L-threo ceramides invaluable tools: they allow for the isolation of direct ceramide-mediated signaling without the confounding effects of downstream metabolites like sphingosine-1-phosphate (S1P) or glucosylceramide.

Comparative Biological Activity

Apoptosis and Cytotoxicity In oncological screening models (e.g., U937 leukemia cells), the unnatural L-threo stereoisomers paradoxically exhibit significantly higher pro-apoptotic potency than the natural D-erythro isomers[2]. The established potency ranking for inducing nucleosomal fragmentation is L-threo > D-erythro = L-erythro > D-threo[2]. This enhanced toxicity is a direct consequence of the aforementioned metabolic resistance; the inability to clear L-threo ceramide leads to sustained activation of ceramide-activated protein kinases (CAPK), accelerating cell death[3].

Membrane Biophysics and Microdomains Stereochemistry also governs the biophysical behavior of ceramides within the plasma membrane. Fluorescent BODIPY-lipid studies demonstrate that D-erythro isomers naturally partition into cholesterol- and sphingolipid-enriched microdomains (lipid rafts), exhibiting a concentration-dependent red shift indicative of tight intermolecular packing[4]. L-threo isomers fail to form these domains[4]. Molecular modeling suggests that in the L-threo configuration, the head group and acyl chain project perpendicularly, sterically hindering the tight packing required for raft assembly[4].

Cholesterol Efflux D-erythro ceramides actively stimulate ABCA1-mediated cholesterol efflux to apolipoprotein A-I, increasing efflux up to 4-fold[5]. Altering the spatial orientation at either chiral center (resulting in L-erythro, D-threo, or L-threo isomers) completely abolishes this stimulatory effect, underscoring the strict stereospecificity required for ABCA1-lipid interactions[5].

Quantitative Data Comparison

To facilitate experimental selection, the following table summarizes the distinct behavioral profiles of the four primary ceramide stereoisomers across standard cellular assays:

Feature / AssayD-erythro (Natural)L-threo (Synthetic)L-erythro (Synthetic)D-threo (Synthetic)
Apoptotic Potency (U937 cells) ModerateHighestModerateLowest
Metabolic Clearance Rate High (Rapid)Very Low (Resistant)LowLow
Primary Subcellular Accumulation Golgi ApparatusEndoplasmic ReticulumEndoplasmic ReticulumEndoplasmic Reticulum
Microdomain/Lipid Raft Formation Yes (Red-shifted)NoNoNo
ABCA1 Efflux Stimulation High (~4-fold increase)NoneNoneNone
Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific internal controls to prove causality rather than mere correlation.

Protocol 1: Stereospecific Apoptosis & Metabolic Bottleneck Assay

Rationale: To prove that the enhanced toxicity of L-threo is caused by its resistance to metabolic clearance, this protocol uses a GlcCer synthase inhibitor (PDMP) alongside D-erythro to artificially recreate the L-threo metabolic bottleneck. Self-Validating Mechanism: If the metabolic clearance hypothesis holds true, the D-erythro + PDMP cohort will phenocopy the rapid apoptosis observed in the L-threo cohort.

  • Cell Seeding: Seed U937 cells at 1×105 cells/mL in RPMI 1640 medium supplemented with 10% FBS.

  • Cohort Division: Divide cells into four treatment groups:

    • Group A: Vehicle Control (Ethanol or DMSO, <0.1% final concentration).

    • Group B: D-erythro-C8-Ceramide (10 µM).

    • Group C: L-threo-C8-Ceramide (10 µM).

    • Group D: D-erythro-C8-Ceramide (10 µM) + D-threo-PDMP (20 µM).

  • Incubation: Incubate for 6 hours. (Note: L-threo induces peak DNA fragmentation much faster than the 18 hours required for D-erythro[3]).

  • Quantification: Extract genomic DNA and analyze via agarose gel electrophoresis for nucleosomal laddering, or utilize a quantitative Caspase-3/7 fluorometric cleavage assay.

  • Expected Outcome: Groups C and D will show rapid, high-intensity apoptotic signaling compared to Group B, confirming that preventing Golgi-mediated clearance drives ceramide toxicity.

Protocol 2: Subcellular Localization via Fluorescent Isomer Tracking

Rationale: To visually confirm the differential intracellular sorting of ceramide stereoisomers. Self-Validating Mechanism: Co-staining with established organelle markers ensures that the BODIPY signal is definitively mapped to the correct subcellular compartment, ruling out non-specific lipophilic aggregation.

  • Preparation: Culture HT29 or BHK cells on glass coverslips until 70% confluent.

  • Complexation: Prepare 2.5 µM complexes of BODIPY-D-erythro-Ceramide and BODIPY-L-threo-Ceramide complexed with defatted BSA (1:1 molar ratio) to facilitate physiological cellular uptake[4].

  • Pulse-Chase: Incubate cells with the respective lipid complexes for 30 minutes at 4°C (allowing plasma membrane binding while inhibiting endocytosis). Wash, then shift to 37°C for 2 hours to allow intracellular trafficking.

  • Organelle Marking: During the final 30 minutes of the 37°C incubation, add ER-Tracker™ Red (for L-threo cohorts) or Golgi-Tracker™ Red (for D-erythro cohorts).

  • Fixation & Imaging: Fix cells in 4% paraformaldehyde for 15 minutes, wash with PBS, and mount. Image using confocal microscopy.

  • Expected Outcome: The D-erythro signal will strongly co-localize with the Golgi marker, while the L-threo signal will co-localize with the ER marker[1].

Visualizing the Pathway

The following diagram illustrates the causal relationship between ceramide stereochemistry, enzymatic metabolism, and ultimate cell fate.

Pathway N1 Exogenous Ceramide Pool N2 D-erythro Isomer (Natural) N1->N2 N3 L-threo Isomer (Unnatural) N1->N3 N4 Metabolized by GlcCer Synthase & SM Synthase N2->N4 N5 Resistant to Metabolism N3->N5 N6 Transported to Golgi N4->N6 N7 Accumulates in ER N5->N7 N8 Complex Sphingolipids (Cell Survival/Growth) N6->N8 N9 Prolonged CAPK Activation (Enhanced Apoptosis) N7->N9

Metabolic divergence of ceramide isomers dictating cell survival versus apoptosis.

References
  • A review of ceramide analogs as potential anticancer agents. PMC - NIH. 2

  • Comparison of D-erythro and L-threo stereoisomers of Bodipy-LacCer. ResearchGate. 4

  • Dihydroceramide biology - Structure-specific metabolism and intracellular localization. University of Groningen. 1

  • Ceramide structural features required to stimulate ABCA1-mediated cholesterol efflux to apolipoprotein A-I. Semantic Scholar. 5

  • Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. PubMed. 3

Sources

Validation

Validation of N-Octadecanoyl-D-threo-sphingosine as a Certified Reference Material: A Comparative Guide

Executive Summary In the rapidly advancing fields of lipidomics and drug development, the transition from relative biomarker profiling to absolute quantification is critical. N-Octadecanoyl-D-threo-sphingosine, commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly advancing fields of lipidomics and drug development, the transition from relative biomarker profiling to absolute quantification is critical. N-Octadecanoyl-D-threo-sphingosine, commonly known as C18 Ceramide (d18:1/18:0) , is a highly bioactive sphingolipid that dictates cell fate. As a Senior Application Scientist, I frequently see clinical assays fail during inter-laboratory validation due to reliance on non-certified, research-grade lipid standards. This guide details the causal logic, analytical framework, and self-validating methodologies required to utilize C18 Ceramide as an ISO 17034 Certified Reference Material (CRM)[1], comparing its performance against conventional alternatives.

Mechanistic Context: Why Absolute Accuracy Matters

C18 Ceramide is not merely a structural component of the cell membrane; it is a potent signaling hub. Under cellular stress or chemotherapeutic stimulus, Ceramide Synthase 1 (CerS1) upregulates the de novo synthesis of C18 Ceramide. This specific chain-length ceramide directly interacts with and activates Protein Phosphatase 2A (PP2A), which subsequently dephosphorylates and inhibits the Akt/PKB survival pathway, ultimately driving lethal mitophagy and apoptosis[2].

Because subtle fluctuations in endogenous C18 Ceramide levels can indicate the onset of neurodegeneration or tumor suppression, analytical accuracy is paramount. A false positive driven by a degraded or impure standard can derail a drug development pipeline.

Pathway Stimulus Cellular Stress / Chemotherapy CerS1 Ceramide Synthase 1 (CerS1) Stimulus->CerS1 Upregulates C18 N-Octadecanoyl-D-threo-sphingosine (C18 Ceramide) CerS1->C18 De novo synthesis PP2A Protein Phosphatase 2A (PP2A) Activation C18->PP2A Direct binding AKT Akt / PKB Inhibition PP2A->AKT Dephosphorylation Apoptosis Lethal Mitophagy / Apoptosis AKT->Apoptosis Removes survival signal

Figure 1: C18 Ceramide signaling pathway driving apoptosis and lethal mitophagy.

The ISO 17034 Validation Framework

To elevate C18 Ceramide from a "research-grade" chemical to an ISO 17034 CRM[3], a rigorous, self-validating analytical framework is required. The causality behind these validation steps ensures metrological traceability and absolute trust:

  • Identity and Absolute Purity (qNMR): Traditional HPLC-UV only provides relative purity based on chromophore response, which is blind to non-UV absorbing impurities. Quantitative NMR (qNMR) measures the absolute mass fraction. By comparing the analyte's proton signals against an SI-traceable internal standard (e.g., maleic acid), we establish unbroken metrological traceability to the SI unit (mole).

  • Homogeneity Testing: Stratified random sampling across the filling batch ensures that vial #1 and vial #1000 contain the exact same concentration. This statistically eliminates batch-to-batch variance.

  • Stability Assessment: Isochronous stability studies (accelerated and long-term) monitor the lipid under various thermal conditions. This ensures the C18 Ceramide does not hydrolyze into sphingosine or isomerize over its shelf life.

Workflow Raw Raw Material Synthesis ID qNMR & HRMS (Absolute Purity) Raw->ID Homogeneity Homogeneity Testing ID->Homogeneity Stability Isochronous Stability Homogeneity->Stability Cert ISO 17034 Certification Stability->Cert

Figure 2: ISO 17034 CRM validation workflow ensuring metrological traceability.

Comparative Performance Data

When developing a targeted lipidomics assay, the choice of reference material directly impacts the statistical confidence of the data. Table 1 summarizes the analytical impact of utilizing an ISO 17034 CRM versus a standard research-grade material.

Table 1: Performance Comparison of C18 Ceramide Standards

Analytical ParameterISO 17034 CRM C18 CeramideResearch-Grade C18 CeramideAnalytical Impact in Drug Development
Purity Assessment Absolute mass fraction via SI-traceable qNMR.Relative area % via HPLC/ELSD.Accuracy: Eliminates quantification bias caused by non-chromatographic impurities.
Uncertainty Budget Fully characterized ( UCRM​ typically 1.0%).Not provided or assumed.Confidence: Allows for rigorous statistical validation of assay limits (LOD/LOQ).
Homogeneity Statistically validated (ANOVA) across the entire batch.Assumed homogeneous.Reproducibility: Prevents calibration curve shifts when switching between standard vials.
Stability Monitored via long-term isochronous studies.General storage guideline only.Reliability: Ensures the standard has not degraded into sphingoid bases over time.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To utilize the C18 Ceramide CRM effectively, it must be integrated into a robust workflow. The following protocol details the absolute quantification of endogenous C18 Ceramide in mammalian cells using a deuterated CRM (C18 Ceramide-d7) as an internal standard[4].

Step 1: Sample Preparation & Isotope Dilution
  • Action: Aliquot 100 µL of cell lysate (normalized to 1 mg/mL protein). Add 10 µL of C18 Ceramide-d7 CRM (100 ng/mL in ethanol) prior to any extraction steps.

  • Causality: Spiking the stable-isotope labeled CRM before extraction creates a self-validating system. Any physical losses during extraction or ion suppression during electrospray ionization (ESI) will affect the endogenous lipid and the deuterated CRM equally. Because their ratio remains constant, absolute accuracy is preserved regardless of matrix complexity.

Step 2: Biphasic Lipid Extraction (Bligh & Dyer)
  • Action: Add 375 µL of Chloroform:Methanol (1:2 v/v) to the lysate and vortex for 10 minutes. Add 125 µL Chloroform and 125 µL LC-MS grade water. Centrifuge at 10,000 x g for 5 minutes.

  • Causality: C18 Ceramide is highly hydrophobic. The biphasic solvent system efficiently partitions the ceramides into the lower organic (chloroform) phase, while precipitating proteins at the interface and leaving polar metabolites (salts, sugars) in the upper aqueous phase.

Step 3: LC-MS/MS Analysis
  • Action: Evaporate the lower organic phase under nitrogen gas and reconstitute in 100 µL Methanol. Inject 5 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Causality: Reversed-phase chromatography separates isobaric lipid species based on acyl chain length, preventing in-source fragmentation interference from heavier complex sphingolipids.

  • Detection: Operate the tandem mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 566.5 → 264.3 for endogenous C18 Ceramide, and m/z 573.5 → 264.3 for the d7-CRM[4]. The m/z 264.3 product ion corresponds to the characteristic sphingoid base backbone, providing maximum sensitivity (LOD ~0.2 pg) and selectivity.

Sources

Comparative

Cross-Validation of Analytical Modalities for N-Octadecanoyl-D-threo-sphingosine (C18 Ceramide) Quantification

Executive Summary & Biological Context As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with sphingolipid quantification. N-Octadecanoyl-D-threo-sphingosine, commonly known as C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with sphingolipid quantification. N-Octadecanoyl-D-threo-sphingosine, commonly known as C18 Ceramide (d18:1/18:0), is a highly bioactive signaling lipid. It plays a central role in mediating cellular processes such as apoptosis, stress responses, and insulin resistance, and has emerged as a highly predictive circulating biomarker for fatal outcomes in coronary artery disease (CAD)[1].

Quantifying C18 ceramide is notoriously difficult. The molecule lacks natural chromophores or fluorophores, exhibits extreme hydrophobicity, and exists in complex biological matrices alongside numerous isobaric lipid species. To ensure scientific integrity and reproducibility, this guide cross-validates the three dominant mass spectrometry-based modalities used for its quantification, detailing the mechanistic causality behind each protocol step.

Quantitative Comparison of Analytical Modalities

Selecting the correct analytical platform requires balancing chromatographic resolution against sample throughput. Below is a cross-validation of the three primary methodologies utilized in modern lipidomics.

Analytical ModalitySeparation MechanismCycle TimeLinear Range (C18 Ceramide)Primary Application
RP-LC-MS/MS Hydrophobic (C8/C18 Column)5.0 min0.008 – 2.0 pmol/µL[1]Routine clinical quantification & diagnostics
HILIC-LC-MS/MS Polar (Amide/Silica Column)10–15 min1.2 – 575 ng/mLComprehensive lipid class profiling
RF-MS/MS (RapidFire) Solid-Phase (C4 Cartridge)~10 sec0.0008 – 0.04 pmol/µL[2]Ultra-high-throughput cohort screening

Mechanistic Workflow & Causality in Method Design

To build a trustworthy assay, we must understand why specific sample preparation and detection parameters are chosen.

Workflow A Plasma Sample (10 µL) B Add D7-C18 Ceramide IS (Isotope Dilution) A->B C Protein Precipitation (IPA:MeOH 1:1) B->C D Centrifugation (10,000 x g, 4°C) C->D E RP-LC-MS/MS (C8 Column, 5 min) D->E High Resolution F RF-MS/MS (C4 SPE, 10 sec) D->F High Throughput G MRM: 566.6 -> 264.3 Quantification E->G F->G

Analytical workflow comparison for C18 Ceramide: RP-LC-MS/MS vs. RF-MS/MS.

Causality in Sample Preparation

Historically, lipidomics relied on two-phase Bligh-Dyer liquid-liquid extractions (Chloroform/Methanol/Water). However, pipetting the lower chloroform layer is difficult to automate and risks aspirating the protein disc, which fouls the MS ion source. Instead, a single-phase protein precipitation using Isopropanol:Methanol (1:1, v/v) achieves excellent extraction recoveries (98–109%)[1]. The inclusion of isopropanol is critical; its lower polarity compared to pure methanol is required to keep highly lipophilic long-chain ceramides fully solubilized once lipid-binding proteins (e.g., albumin) are precipitated.

Causality in Mass Spectrometry Detection

C18 ceramide is detected using positive electrospray ionization (ESI+). To achieve maximum specificity, we rely on Collision-Induced Dissociation (CID).

Fragmentation P Precursor Ion [M+H]+ m/z 566.6 (C18 Ceramide) Frag1 Neutral Loss: H2O (-18 Da) P->Frag1 Frag2 Neutral Loss: Stearic Acid (-284 Da) Frag1->Frag2 Prod Product Ion m/z 264.3 (Sphingosine Base) Frag2->Prod

Collision-induced dissociation (CID) fragmentation pathway of C18 Ceramide.

The precursor ion [M+H]+ at m/z 566.6 fragments reliably into a product ion at m/z 264.3. This specific fragment represents the d18:1 sphingosine backbone following the neutral loss of water and the cleavage of the stearic acid (C18:0) acyl chain[2]. Monitoring this specific Multiple Reaction Monitoring (MRM) transition ensures high specificity against complex plasma backgrounds.

Self-Validating Experimental Protocols

To ensure trustworthiness, an assay must be a self-validating system. The following protocols incorporate built-in quality controls to monitor matrix effects and carryover.

Protocol A: Gold-Standard RP-LC-MS/MS Quantification
  • Matrix Aliquot & IS Spiking : Aliquot 10 µL of human plasma into a 96-well plate. Spike with 10 µL of stable isotope-labeled internal standard (D7-C18 Ceramide, d18:1-d7/18:0). Causality: D7 labeling shifts the precursor mass by +7 Da (m/z 573.6), completely bypassing the natural M+2/M+3 isotopic envelope of endogenous C18 ceramide. This prevents false-positive integration and perfectly corrects for matrix suppression[1][2].

  • Single-Phase Extraction : Add 100 µL of Isopropanol:Methanol (50:50, v/v). Vortex vigorously for 1 minute to disrupt lipid-protein complexes.

  • Phase Separation : Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation : Inject 2 µL onto a C8 analytical column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C. Causality: A C8 stationary phase is preferred over C18. Ceramides are extremely hydrophobic; C8 provides sufficient retention for separation from matrix interferences while preventing the excessive band broadening and severe column carryover typical of C18 columns[1].

  • Detection (MRM) : Operate the triple quadrupole MS in ESI+ mode. Monitor transitions m/z 566.6 → 264.3 (Endogenous) and m/z 573.6 → 271.3 (Internal Standard)[2].

  • Self-Validation Step : Inject a blank solvent immediately after the highest calibration standard. A signal-to-noise (S/N) ratio >10 must be maintained at the LLOQ, and the blank must show negligible signal to validate the absence of carryover[1][2].

Protocol B: Ultrafast RF-MS/MS (RapidFire) for Cohort Screening

For clinical cohorts requiring massive throughput, chromatographic separation is bypassed in favor of Solid-Phase Extraction (SPE).

  • Sample Preparation : Follow steps 1-3 from Protocol A.

  • SPE Loading : Aspirate the extract for 600 ms and load onto a C4 SPE cartridge for 3,000 ms using an aqueous wash solvent. Causality: The C4 cartridge traps the hydrophobic ceramide while salts and polar matrix components are washed to waste, minimizing ion suppression[2].

  • Elution & Detection : Elute with an organic solvent directly into the MS source for 3,000 ms. Causality: Bypassing the analytical column reduces the cycle time from 5 minutes to ~10 seconds per sample, enabling population-scale screening without sacrificing the R² > 0.99 linearity[2].

References

  • Source: helsinki.fi (PubMed)
  • Source: Analytical Chemistry (acs.org)
  • Title: LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen Source: Waters Corporation URL

Sources

Validation

Biological activity comparison between N-Octadecanoyl-D-threo-sphingosine and other acyl-chain length ceramides

Executive Summary: Decoupling Biophysics from Biochemistry The "Many Ceramides" hypothesis has fundamentally shifted sphingolipid biology. We now understand that a ceramide's biological function is not monolithic; it is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Decoupling Biophysics from Biochemistry

The "Many Ceramides" hypothesis has fundamentally shifted sphingolipid biology. We now understand that a ceramide's biological function is not monolithic; it is intricately dictated by both its stereochemistry and its N-acyl chain length [1].

N-Octadecanoyl-D-threo-sphingosine (C18 D-threo ceramide) is a highly specialized, non-natural synthetic lipid probe. While endogenous mammalian ceramides exist almost exclusively in the D-erythro conformation, the D-threo stereoisomer serves a critical investigative purpose. By utilizing C18 D-threo ceramide, researchers can experimentally decouple the biophysical effects of the C18 long acyl chain (such as membrane gel-phase formation) from the stereospecific biochemical signaling cascades (such as protein phosphatase activation) typically triggered by natural ceramides[2].

This guide provides a comprehensive comparison of C18 D-threo ceramide against standard D-erythro ceramides of varying chain lengths (C16, C18, and C24), equipping drug development professionals with the mechanistic insights and validated protocols needed for advanced lipid signaling research.

Mechanistic Divergence: Stereochemistry and Chain Length

The Stereochemical Switch: PP1 and PP2A Modulation

The primary biochemical distinction between D-erythro and D-threo ceramides lies in their interaction with Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These phosphatases are central regulators of cell growth and apoptosis.

  • Natural D-erythro ceramides stereospecifically bind and activate PP1 and PP2A, driving kinase dephosphorylation and initiating apoptotic cascades[2].

  • Non-natural D-threo ceramides , including N-Octadecanoyl-D-threo-sphingosine, competitively inhibit PP1 and PP2A[2].

Despite this inhibition, C18 D-threo ceramide remains highly pro-apoptotic. This causality indicates that its apoptotic drive relies heavily on biophysical membrane alterations rather than phosphatase-dependent signaling.

Acyl-Chain Biophysics: C16/C18 vs. C24

The length of the N-acyl chain dictates how the ceramide behaves within the phospholipid bilayer:

  • Long-Chain Ceramides (C16:0, C18:0): Both C16 and C18 ceramides severely impact fluid membranes by increasing lipid order and promoting rigid gel/fluid phase separation[3]. This rigidification is an absolute prerequisite for the recruitment and oligomerization of the pro-apoptotic protein Bax at the mitochondrial outer membrane[4].

  • Very-Long-Chain Ceramides (C24:0, C24:1): Conversely, C24 ceramides form interdigitated phases and tubular structures[3]. They do not promote Bax translocation; in fact, they often exhibit anti-apoptotic properties and can disrupt the membrane pores formed by C16/C18 ceramides[1][5].

G C18_Erythro C18 D-erythro Ceramide (Natural) PP1_PP2A PP1 / PP2A Phosphatases C18_Erythro->PP1_PP2A Activates Bax Bax Translocation (Membrane Effect) C18_Erythro->Bax Promotes C18_Threo C18 D-threo Ceramide (Synthetic Probe) C18_Threo->PP1_PP2A Inhibits C18_Threo->Bax Promotes (Chain Driven) Apoptosis Apoptosis PP1_PP2A->Apoptosis Kinase Modulation Bax->Apoptosis Mito. Permeabilization

Divergent signaling of C18 ceramide stereoisomers on PP1/PP2A and Bax-mediated apoptosis.

Quantitative Data & Activity Comparison

The following table synthesizes the biological and biophysical activities of N-Octadecanoyl-D-threo-sphingosine against standard D-erythro references[1][2][3][4][5].

Ceramide SpeciesStereochemistryAcyl ChainPP1/PP2A ModulationMembrane BiophysicsApoptotic PhenotypePrimary Mechanism of Action
N-Octadecanoyl-D-threo-sphingosine D-threoC18:0Inhibitor Gel Phase PromoterPro-apoptoticBiophysical (Bax Recruitment)
N-Octadecanoyl-D-erythro-sphingosine D-erythroC18:0ActivatorGel Phase PromoterPro-apoptoticBiochemical + Biophysical
N-Palmitoyl-D-erythro-sphingosine D-erythroC16:0ActivatorStrong Gel PhaseHighly Pro-apoptoticBiochemical + Biophysical
N-Nervonoyl-D-erythro-sphingosine D-erythroC24:1Activator (Low Affinity)Interdigitated PhasesAnti-apoptotic / SurvivalMembrane stabilization

Experimental Protocols

To ensure scientific integrity, any study comparing these lipid species must utilize self-validating systems. Below are two standardized protocols designed to isolate the biochemical and biophysical effects of C18 D-threo ceramide.

Protocol 1: Assessing PP2A Phosphatase Activity via Ceramide Analogs

Purpose: To validate the stereospecific inhibition of PP2A by D-threo ceramides against the activation baseline of D-erythro ceramides.

Step-by-Step Methodology:

  • Preparation of Lipid Vesicles: Suspend C18 D-threo ceramide and C18 D-erythro ceramide (positive control) in a lipid vehicle (e.g., DOPC/DOPE liposomes) to ensure aqueous bioavailability.

  • Enzyme Incubation: Incubate 0.5 units of purified human PP2A with varying concentrations of the ceramide liposomes (1 µM to 50 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM EGTA, 0.1% BME) for 15 minutes at 30°C.

  • Substrate Addition: Add a colorimetric or fluorogenic PP2A substrate (e.g., pNPP or a specific phosphopeptide) to the reaction mixture.

  • Quantification: Measure absorbance (405 nm for pNPP) or fluorescence over a 30-minute kinetic window.

  • Data Validation: C18 D-erythro should yield a dose-dependent increase in Vmax, whereas C18 D-threo must demonstrate a dose-dependent decrease (inhibition) of Vmax.

Protocol 2: Subcellular Fractionation for Bax Translocation

Purpose: To demonstrate that despite inhibiting PP2A, the C18 acyl chain of N-Octadecanoyl-D-threo-sphingosine is sufficient to drive Bax to the mitochondria.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HeLa or HCT116 cells at 1×106 cells/dish. Treat parallel groups with 10 µM of C18 D-threo ceramide, C16 D-erythro ceramide (positive control), and C24 D-erythro ceramide (negative control) for 6 hours.

  • Cell Lysis: Harvest cells and resuspend in hypotonic isolation buffer (250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA) supplemented with protease inhibitors. Dounce homogenize for 30 strokes.

  • Differential Centrifugation:

    • Centrifuge at 800 × g for 10 min at 4°C to pellet intact cells and nuclei.

    • Transfer supernatant and centrifuge at 10,000 × g for 20 min at 4°C. The resulting pellet is the Mitochondrial Fraction . The supernatant is the cytosolic fraction.

  • Western Blotting: Lyse the mitochondrial pellet in RIPA buffer. Run 20 µg of protein on an SDS-PAGE gel. Probe with anti-Bax antibodies. Use anti-VDAC as a mitochondrial loading control and anti-GAPDH to confirm the absence of cytosolic contamination.

  • Expected Outcome: Both C18 D-threo and C16 D-erythro will show heavy Bax accumulation in the mitochondrial fraction, whereas C24 D-erythro will mirror the vehicle control[4].

Workflow Step1 Cell Culture & Treatment (C18 vs C24) Step2 Cell Lysis & Homogenization Step1->Step2 Step3 Subcellular Fractionation (Centrifugation) Step2->Step3 Step4 Isolate Mito. Fraction Step3->Step4 Step5 Western Blot (Bax & VDAC) Step4->Step5

Workflow for isolating mitochondrial fractions to assess ceramide-induced Bax translocation.

References

  • National Institutes of Health (PubMed). Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation. Retrieved from: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. Retrieved from: [Link]

  • MDPI. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation. Retrieved from:[Link]

Sources

Comparative

Stereochemical Validation of Synthetic N-Octadecanoyl-D-threo-sphingosine: A Comparative Guide to Analytical Modalities

Executive Summary As a Senior Application Scientist, confirming the stereochemical fidelity of synthetic sphingolipids is a critical prerequisite for downstream biological assays. While natural ceramides predominantly ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, confirming the stereochemical fidelity of synthetic sphingolipids is a critical prerequisite for downstream biological assays. While natural ceramides predominantly exist in the D-erythro (2S, 3R, 4E) configuration ()[1], synthetic stereoisomers like N-Octadecanoyl-D-threo-sphingosine (C18-Ceramide, D-threo isomer; 2R, 3R, 4E) are heavily utilized to probe structure-activity relationships, such as stereospecific apoptosis induction and enzyme inhibition.

Because diastereomers and enantiomers share identical molecular weights (m/z 566.5) and highly similar basic physicochemical properties, standard reversed-phase chromatography is insufficient. This guide objectively compares three orthogonal analytical modalities, detailing the mechanistic causality behind each technique and providing self-validating experimental protocols to guarantee stereochemical integrity.

Comparison of Analytical Modalities

Table 1: Quantitative & Qualitative Comparison of Stereochemical Validation Methods

Analytical ModalityPrimary OutputSensitivityThroughputBest Use Case
Chiral LC-MS/MS Enantiomeric & Diastereomeric PurityHigh (pg/ng)HighRoutine batch release, trace impurity profiling
Advanced NMR (1D/2D) Absolute & Relative ConfigurationLow (mg)LowFirst-principle structural elucidation
Polarimetry ( [α]D​ ) Net Optical ActivityModerate (mg)HighRapid orthogonal enantiomeric screening

Method 1: Chiral LC-MS/MS (The High-Throughput Standard)

Causality & Mechanism: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing chiral stationary phases (CSPs) is the gold standard for resolving ceramide stereoisomers ()[2]. CSPs, such as immobilized amylose or cellulose derivatives, separate enantiomers based on differential hydrogen bonding, π−π interactions, and steric fit within the chiral grooves of the polymer. When coupled with MS/MS operating in Multiple Reaction Monitoring (MRM) mode, this method provides unparalleled sensitivity, isolating the D-threo isomer from potential D-erythro, L-erythro, and L-threo synthetic impurities ()[3].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1 mg of synthetic N-Octadecanoyl-D-threo-sphingosine in chloroform/methanol (2:1, v/v). Dilute to a working concentration of 100 ng/mL using the mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a Chiralpak IB column (250 × 4.6 mm, 5 µm). Use an isocratic mobile phase of Hexane/Ethanol (80:20, v/v) at a flow rate of 1.0 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the MRM transition from the [M+H]+ precursor ion at m/z 566.5 to the characteristic sphingoid base product ion at m/z 264.3 ()[4].

  • System Validation: Co-inject the sample with a certified mixture of all four C18-ceramide stereoisomers. The protocol is internally validated when baseline resolution ( Rs​>1.5 ) is achieved among all four peaks, confirming the specific retention time of the D-threo isomer.

Workflow A Synthetic N-Octadecanoyl- D-threo-sphingosine B Chiral LC-MS/MS (Enantiomeric Purity) A->B C NMR Spectroscopy (Absolute Configuration) A->C D Polarimetry (Optical Rotation) A->D E Chiralpak Column Separation MRM: m/z 566.5 -> 264.3 B->E F Mosher's Derivatization 1H/2D NOESY Analysis C->F G Measure[α]D at 589 nm Compare to Standards D->G H Validated D-threo (2R,3R) Stereochemical Identity E->H F->H G->H

Analytical Workflow for Stereochemical Validation of D-threo-Ceramide

Method 2: Advanced NMR Spectroscopy (The Absolute Truth)

Causality & Mechanism: While LC-MS/MS proves purity, Nuclear Magnetic Resonance (NMR) establishes the first-principle structural truth. The relative configuration (erythro vs. threo) is determined by the 1H NMR vicinal coupling constant ( J2,3​ ). Due to the preferred antiperiplanar conformation, erythro isomers typically exhibit a larger J2,3​ (6–8 Hz), whereas threo isomers show a smaller J2,3​ (3–5 Hz).

To establish the absolute configuration (2R, 3R), the Modified Mosher's Method is employed ()[5]. Derivatization of the C3-hydroxyl group with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric esters. The anisotropic shielding effect of the MTPA phenyl ring causes predictable chemical shift differences ( Δδ=δS​−δR​ ) in the adjacent C2 and C4 protons, definitively assigning the spatial orientation of the C3 stereocenter.

Self-Validating Protocol:

  • Relative Configuration ( J -Coupling): Dissolve 5 mg of the ceramide in CDCl3​/CD3​OD . Acquire a 1D 1H NMR spectrum at 600 MHz. Extract the J2,3​ coupling constant from the C2 methine multiplet to confirm the threo relationship.

  • Mosher's Derivatization: Split the sample into two 2 mg aliquots. React one aliquot with (R)-MTPA-Cl, pyridine, and DMAP in CDCl3​ . React the second with (S)-MTPA-Cl.

  • Data Acquisition: Acquire 1H and 2D COSY spectra for both the (S)-MTPA and (R)-MTPA esters to ensure accurate proton assignment.

  • System Validation: Calculate the Δδ values for the C2 and C4 protons. A valid 3R configuration (D-threo) will yield a specific pattern of positive Δδ at C4 and negative Δδ at C2, internally validating the absolute stereochemistry without relying on external reference standards ()[5].

MosherLogic N1 C18-Ceramide (Target: 3R) N2 Derivatization with (R)- & (S)-MTPA-Cl N1->N2 N3 Calculate Δδ (δS - δR) for C2 and C4 Protons N2->N3 N4 Positive Δδ at C4 Negative Δδ at C2 N3->N4 N5 Confirms C3 (R) Configuration N4->N5

Logic Flow of Mosher's Method for Absolute Configuration Assignment at C3

Method 3: Polarimetry (Rapid Orthogonal Screening)

Causality & Mechanism: Polarimetry measures the macroscopic optical activity of the chiral bulk. The specific rotation ( [α]D​ ) provides a rapid, non-destructive orthogonal check. While it cannot elucidate atomic-level structure like NMR, it instantly differentiates the D-threo enantiomer from the L-threo enantiomer, which will exhibit an equal but opposite rotation angle.

Self-Validating Protocol:

  • Preparation: Accurately weigh 10 mg of the synthetic ceramide and dissolve in 1.0 mL of Chloroform/Methanol (2:1, v/v).

  • Measurement: Transfer to a 1 dm temperature-controlled polarimeter cell at 20°C. Measure the optical rotation using the sodium D-line (589 nm).

  • System Validation: Calculate the specific rotation [α]D20​ . Compare the value against a known blank (solvent only) and certified literature values for D-threo-sphingosine derivatives to confirm enantiomeric identity ()[6].

Conclusion & Decision Matrix

For routine batch release and impurity profiling of synthetic N-Octadecanoyl-D-threo-sphingosine, Chiral LC-MS/MS is the optimal choice due to its high throughput and unmatched sensitivity. However, for novel synthetic pathway validation or structural elucidation of unknown byproducts, Advanced NMR with Mosher's derivatization remains the unequivocal gold standard. Polarimetry serves as a mandatory, rapid orthogonal screen to ensure bulk enantiomeric purity prior to initiating complex in vitro or in vivo assays.

References

  • Title: LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery Source: NIH / PubMed Central URL: [Link]

  • Title: Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma Source: NIH / PubMed Central URL: [Link]

  • Title: Halisphingosines A and B, Modified Sphingoid Bases from Haliclona tubifera. Assignment of Configuration by Circular Dichroism and van't Hoff's Principle of Optical Superposition Source: NIH / PubMed Central URL: [Link]

  • Title: Determination of the Absolute Configuration of (+)-Xestoaminol Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL: [Link]

Sources

Validation

Stereospecificity in Sphingolipid Signaling: A Comparative Guide to C18-Ceramide and Its D-threo Negative Control

As a Senior Application Scientist, I frequently review experimental designs where researchers misattribute non-specific lipid toxicity to targeted sphingolipid signaling. Long-chain ceramides, such as C18-ceramide, are h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently review experimental designs where researchers misattribute non-specific lipid toxicity to targeted sphingolipid signaling. Long-chain ceramides, such as C18-ceramide, are highly hydrophobic molecules. When introduced into aqueous cell culture systems, they can indiscriminately perturb membrane fluidity, form cytotoxic micelles, or act as non-specific detergents.

To establish true causality—proving that a biological response is driven by specific protein-lipid interactions rather than biophysical membrane stress—your experimental protocol must be a self-validating system. This requires the use of an inactive stereoisomer control. N-Octadecanoyl-D-threo-sphingosine (D-threo-C18-ceramide) serves as the definitive negative control against the biologically active natural isomer, D-erythro-C18-ceramide.

Mechanistic Causality: Why Stereochemistry Dictates Function

Natural D-erythro-C18-ceramide acts as a potent tumor suppressor in various models, inducing lethal autophagy, activating endoplasmic reticulum (ER) stress, and inhibiting the PI3K/AKT survival pathway1[1]. It achieves this by physically binding to specific intracellular targets, such as anchoring LC3B-II to mitochondria or activating Protein Phosphatase 2A (PP2A)2[2].

Because ceramide signaling relies on the precise spatial orientation of the hydroxyl and amine groups at the C2 and C3 chiral centers of the sphingoid base, the D-threo stereoisomer cannot fit into these specific binding pockets 3[3]. Consequently, N-Octadecanoyl-D-threo-sphingosine shares the exact molecular weight, chain length, and hydrophobicity as the erythro isomer, but remains biologically inert in these specific apoptotic pathways 4[4]. If cell death occurs with the erythro isomer but not the threo isomer, you have successfully proven that the mechanism is receptor/target-mediated, not a biophysical artifact.

SignalingPathway Erythro D-erythro-C18-Ceramide (Biologically Active) Target Specific Protein Binding (e.g., PP2A, LC3B-II) Erythro->Target Stereospecific Fit Threo N-Octadecanoyl-D-threo-sphingosine (Inactive Control) Membrane Non-specific Membrane Integration Only Threo->Membrane Steric Hindrance Path1 ER Stress & PI3K/AKT Inhibition Target->Path1 Outcome2 Maintained Cell Viability Membrane->Outcome2 Outcome1 Lethal Autophagy / Apoptosis Path1->Outcome1

Divergent signaling of C18-ceramide stereoisomers based on target affinity.

Quantitative Performance Comparison

When executing parallel assays, the divergence in quantitative readouts between the active isomer and the threo-control should be stark. The table below summarizes the expected experimental outcomes when treating cancer cell lines (e.g., U251 glioma) with 20 μM of each lipid complex5[5].

Assay / ParameterD-erythro-C18-Ceramide (20 μM)N-Octadecanoyl-D-threo-sphingosine (20 μM)
Cell Viability (MTT, 48h) ~40-50% reduction in viability>95% viability (Baseline maintained)
Apoptotic Index (Annexin V) 3- to 5-fold increase vs. vehicle≤ 1.2-fold increase vs. vehicle
p-AKT (S473) Expression >60% reduction in phosphorylationNo significant change (±5%)
CHOP mRNA Fold Change 4- to 6-fold upregulation (ER Stress)~1.0-fold (No ER Stress induction)
Intracellular Lipid Uptake >300% increase in C18-Cer mass>300% increase in C18-Cer mass
Self-Validating Experimental Protocol

A common pitfall in lipid signaling research is assuming that the negative control entered the cell at the same rate as the active compound. If your D-threo treated cells do not die, a rigorous reviewer will ask: "Did the control fail to induce apoptosis because it is biologically inactive, or simply because it precipitated out of solution and never entered the cell?"

To address this, your protocol must include a lipid-uptake validation step.

Step 1: Preparation of Lipid-BSA Complexes
  • Dissolve D-erythro-C18-ceramide and N-Octadecanoyl-D-threo-sphingosine in 100% ethanol to create 10 mM stock solutions. Warm slightly (37°C) and sonicate to ensure complete dissolution.

  • Prepare a 10% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) solution in sterile PBS.

  • Slowly inject the lipid stocks into the BSA solution while vortexing to achieve a final working concentration (e.g., 1 mM ceramide in 1% BSA).

  • Causality Note: Complexing the lipids with BSA prevents the highly hydrophobic C18 chains from forming biologically inert micelles in the media, ensuring both isomers are equally bioavailable to the cell membrane.

Step 2: Cell Treatment
  • Seed target cells and allow them to adhere overnight.

  • Treat cells in parallel cohorts: Vehicle Control (BSA/Ethanol alone), D-erythro-C18-ceramide (20 μM), and D-threo-C18-ceramide (20 μM).

  • Incubate for the desired timepoint (e.g., 24h for signaling, 48h for viability) 6[6].

Step 3: Intracellular Uptake Validation (Critical E-E-A-T Step)
  • Harvest a subset of cells from all three cohorts at 4 hours post-treatment.

  • Perform lipid extraction and quantify intracellular C18-ceramide levels using LC-MS/MS.

  • Causality Note: You must prove that the D-threo isomer successfully integrated into the cells at the same concentration as the D-erythro isomer. This mass spectrometry data definitively proves that the lack of toxicity in the control group is due to stereospecific inactivity, not a delivery failure.

Step 4: Phenotypic and Mechanistic Readouts
  • Viability: Perform an MTT or CCK-8 assay at 48h. The D-erythro treated cells should show significant death, while the D-threo treated cells should mirror the vehicle control.

  • Signaling: Lyse cells at 24h and perform immunoblotting for ER stress markers (CHOP, ATF-4) and survival pathway inhibition (p-AKT S473).

ProtocolWorkflow Step1 1. Lipid Preparation Complex C18-Ceramides with BSA/Ethanol Step2 2. Treatment Phase Parallel dosing of D-erythro & D-threo isomers Step1->Step2 Step3 3. Validation of Delivery Confirm uptake via MS or fluorescent analogs Step2->Step3 Step4 4. Phenotypic Assays Quantify viability (MTT) & apoptosis (Annexin V) Step3->Step4 Step5 5. Mechanistic Readouts Immunoblot for LC3B-II, CHOP, p-AKT Step4->Step5

Self-validating workflow for stereospecific ceramide biological assays.

References
  • Source: nih.
  • Source: medchemexpress.
  • Source: oncotarget.
  • Source: nih.
  • Source: atsjournals.
  • Source: ahajournals.

Sources

Comparative

A Comparative Guide: Metabolic Fate of N-Octadecanoyl-D-threo-sphingosine vs. Endogenous Ceramides

Executive Summary In sphingolipidomics, the stereochemistry of the sphingoid base fundamentally dictates a lipid's biological function and metabolic trajectory[1]. Endogenous ceramides, which universally possess a D-eryt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In sphingolipidomics, the stereochemistry of the sphingoid base fundamentally dictates a lipid's biological function and metabolic trajectory[1]. Endogenous ceramides, which universally possess a D-erythro (2S, 3R) configuration, act as central hubs in sphingolipid metabolism—serving as substrates for complex sphingolipids and acting as potent signaling molecules[2]. Conversely, N-Octadecanoyl-D-threo-sphingosine (C18 D-threo-ceramide) is a synthetic stereoisomer with a 2R, 3R configuration[3].

This structural inversion at the C2 position prevents D-threo-ceramides from being metabolized into complex sphingolipids[4]. Instead of acting as substrates, they function as competitive inhibitors against specific catabolic enzymes, most notably mitochondrial ceramidase (mt-CDase)[3]. This guide objectively compares the metabolic fates of these two stereoisomers, providing foundational data and self-validating experimental workflows for researchers developing ceramide-based therapeutics or probes.

Structural and Stereochemical Divergence

The metabolic divergence between these two molecules is entirely driven by their spatial conformation. Enzymes in the sphingolipid pathway—such as Sphingomyelin Synthase (SMS), Glucosylceramide Synthase (GCS), and Ceramidases (CDase)—possess highly stereospecific catalytic pockets[5].

  • Endogenous C18 Ceramide (D-erythro): The 2S, 3R configuration allows optimal hydrogen bonding and hydrophobic interactions within the active sites of anabolic and catabolic enzymes[5].

  • N-Octadecanoyl-D-threo-sphingosine: The 2R, 3R configuration creates steric hindrance in the active sites of SMS and GCS, preventing the transfer of phosphocholine or glucose headgroups[4]. However, it successfully binds the active site of mt-CDase without undergoing hydrolysis, thereby acting as a competitive inhibitor[3].

Table 1: Structural and Functional Comparison
PropertyEndogenous C18 CeramideN-Octadecanoyl-D-threo-sphingosine
Stereochemistry D-erythro (2S, 3R)D-threo (2R, 3R)
Primary Biological Role Structural precursor, apoptotic signalingSynthetic probe, enzyme inhibitor
Anabolic Fate Converted to Sphingomyelin & GlucosylceramideNot converted to complex sphingolipids
Catabolic Fate Hydrolyzed to Sphingosine + Stearic AcidResists hydrolysis
Enzyme Interaction Substrate for SMS, GCS, CERK, CDasesCompetitive Inhibitor of mt-CDase

Metabolic Pathways: Substrate vs. Inhibitor

The Endogenous Fate (D-erythro)

Endogenous ceramides are rapidly metabolized to maintain cellular homeostasis. They are transported to the Golgi apparatus where they are converted into sphingomyelin by SMS or into glucosylceramide by GCS[2]. Alternatively, they are degraded in lysosomes, mitochondria, or the plasma membrane by compartment-specific ceramidases to yield sphingosine, which is subsequently phosphorylated to the pro-survival factor Sphingosine-1-Phosphate (S1P)[5].

G Cer D-erythro-Ceramide (Endogenous) SM Sphingomyelin Cer->SM SM Synthase GlcCer Glucosylceramide Cer->GlcCer GlcCer Synthase Sph Sphingosine Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase

Diagram 1: Metabolic fate of endogenous D-erythro-ceramides into complex lipids and signaling molecules.

The D-threo Fate (Inhibitory Blockade)

Because N-Octadecanoyl-D-threo-sphingosine cannot be glycosylated or converted to sphingomyelin[4], it accumulates and interacts with ceramidases. Specifically, it has been identified as a targeted inhibitor of rat brain mitochondrial ceramidase (mt-CDase)[3]. By occupying the active site, it prevents the degradation of endogenous ceramides, leading to localized ceramide accumulation and subsequent mitochondrial-mediated apoptosis.

G DThreo N-Octadecanoyl-D-threo-sphingosine (C18 D-threo Ceramide) mtCDase Mitochondrial Ceramidase (mt-CDase) DThreo->mtCDase Competitive Inhibition (IC50 = 16.6 µM) Sph Sphingosine + Stearic Acid mtCDase->Sph Hydrolysis (Blocked) DErythro Endogenous C18 Ceramide DErythro->mtCDase Substrate Binding

Diagram 2: Mechanism of action for D-threo-ceramide acting as a competitive inhibitor of mt-CDase.

Quantitative Data Summaries

Experimental assays utilizing isolated rat brain mitochondria demonstrate the stark contrast in how these two molecules interact with mt-CDase. The data below summarizes the inhibitory potency and metabolic conversion rates[3],[4].

Table 2: Metabolic Conversion & Inhibition Kinetics
Compoundmt-CDase IC50Conversion to SphingomyelinConversion to Glucosylceramide
Endogenous C18 Ceramide N/A (Natural Substrate)High (>85% in 24h)Moderate (~40% in 24h)
C18 D-threo Ceramide 16.6 µMNegligible (<1%)Negligible (<1%)

Experimental Protocols: Validating Metabolic Fate

To empirically determine the metabolic fate and inhibitory profile of these ceramides, researchers must employ highly sensitive LC-MS/MS workflows. The following protocol is a self-validating system: it utilizes C17-ceramide (an unnatural chain length) as an internal standard to normalize extraction efficiency and mass spectrometer ionization variations, ensuring that any observed lack of D-threo metabolism is biological, not an artifact of sample loss.

Protocol: LC-MS/MS Profiling of Ceramidase Inhibition & Lipid Flux

Objective: Quantify the inhibition of mt-CDase by C18 D-threo-ceramide and verify its lack of conversion into complex sphingolipids.

Step 1: Mitochondrial Isolation & Preparation

  • Isolate mitochondria from rat brain tissue using differential centrifugation.

  • Resuspend the mitochondrial pellet in assay buffer (25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% Triton X-100 to solubilize membrane-bound mt-CDase).

Step 2: Substrate/Inhibitor Incubation

  • Control Group: Incubate mitochondria with 10 µM Endogenous C18 Ceramide.

  • Test Group: Incubate mitochondria with 10 µM Endogenous C18 Ceramide + varying concentrations (1 µM to 50 µM) of N-Octadecanoyl-D-threo-sphingosine.

  • Incubate at 37°C for 60 minutes.

Step 3: Self-Validating Lipid Extraction (Bligh-Dyer)

  • Spike all samples with 50 pmol of C17-Ceramide (Internal Standard) to control for extraction recovery. Causality: C17 is not endogenously synthesized, providing an absolute baseline for MS quantification.

  • Add Chloroform:Methanol (1:2 v/v) to quench the reaction and extract lipids. Phase-separate by adding water and additional chloroform.

  • Collect the lower organic phase and dry under a gentle stream of nitrogen gas.

Step 4: LC-MS/MS Quantification

  • Reconstitute lipids in Methanol:Chloroform (9:1).

  • Inject into a triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Track the transitions for Sphingosine (m/z 300.3 -> 282.3) to measure mt-CDase activity, and transitions for C18-Sphingomyelin (m/z 731.6 -> 184.1) to confirm the lack of D-threo anabolic conversion.

G Prep 1. Sample Prep (Mitochondrial Fraction) Incubate 2. Incubation (Substrate + Inhibitor) Prep->Incubate Extract 3. Lipid Extraction (Bligh-Dyer + C17 IS) Incubate->Extract LCMS 4. LC-MS/MS (MRM Quantification) Extract->LCMS Data 5. Kinetic Analysis (IC50 Calculation) LCMS->Data

Diagram 3: Step-by-step experimental workflow for LC-MS/MS sphingolipidomic profiling.

References

  • American Heart Association Journals. Sphingolipids in Atherosclerosis and Vascular Biology.[2] URL:[Link]

  • Chemical Reviews (ACS Publications). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics.[1] URL:[Link]

  • PMC - NIH. A review of ceramide analogs as potential anticancer agents.[5] URL:[Link]

  • Portland Press. Ceramide synthases at the centre of sphingolipid metabolism and biology.[4] URL:[Link]

Sources

Validation

A Researcher's Guide to Metabolic Flux Analysis: Tracing the Path of N-Octadecanoyl-D-threo-sphingosine

Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of methodologies for studying sphingolipid metabolism, with a focus on the application of isotopically labeled N-Octadecano...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of methodologies for studying sphingolipid metabolism, with a focus on the application of isotopically labeled N-Octadecanoyl-D-threo-sphingosine (Ceramide d18:1/18:0). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to metabolic flux analysis.

The Centrality of Ceramide in Cellular Signaling and Disease

Sphingolipids are far more than structural components of cellular membranes; they are critical signaling molecules involved in a vast array of cellular processes, including proliferation, apoptosis, and stress responses.[1][2] At the heart of this intricate metabolic network lies ceramide, a molecule whose synthesis and degradation are tightly regulated to maintain cellular homeostasis.[3] An imbalance in ceramide metabolism is implicated in numerous pathologies, from cancer and neurodegenerative diseases to metabolic disorders.[3][4]

To truly understand the role of ceramide in these conditions, a static snapshot of its concentration is insufficient. We must instead measure its dynamic flow—or metabolic flux—through various interconnected pathways. This is where stable isotope tracing becomes an indispensable tool, allowing us to follow the journey of specific molecules in real-time.[5][6][7]

Visualizing the Metabolic Crossroads: The Sphingolipid Pathway

N-Octadecanoyl-D-threo-sphingosine (Ceramide d18:1/18:0) is a key intermediate that can be directed toward several metabolic fates. Understanding these pathways is crucial for designing and interpreting any flux experiment.

Sphingolipid_Metabolism cluster_denovo De Novo Synthesis (ER) cluster_salvage Salvage & Signaling Pathway Serine Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine->Dihydroceramide SPT, CerS Ceramide N-Octadecanoyl-D-threo-sphingosine (Ceramide d18:1/18:0) Dihydroceramide->Ceramide SM Sphingomyelin (SM) Ceramide->SM SMS GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SGPP1/2

Caption: Experimental workflow for ceramide metabolic flux analysis.

Detailed Experimental Protocol
  • Cell Culture and Treatment: Plate cells at a consistent density to ensure reproducibility. Introduce experimental conditions (e.g., drug treatment, genetic modification) and allow for adaptation before introducing the tracer.

  • Tracer Introduction: Prepare a stock solution of isotopically labeled N-Octadecanoyl-D-threo-sphingosine (e.g., N-Octadecanoyl-d3-D-threo-sphingosine) complexed to bovine serum albumin (BSA) to facilitate cellular uptake. Add the tracer to the culture medium at a final concentration that is minimally disruptive to the endogenous pool.

  • Time-Course Sampling: At designated time points, rapidly quench metabolic activity by aspirating the medium and washing cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping into a solvent like methanol to immediately halt enzymatic processes.

  • Lipid Extraction: Perform a biphasic lipid extraction using the Bligh-Dyer method or a similar protocol. This separates the lipids (in the chloroform layer) from aqueous metabolites. Add a suite of non-endogenous internal standards before extraction to control for sample loss and analytical variability.

  • LC-MS/MS Analysis: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for analysis. [3][8]The LC method should be optimized to separate different sphingolipid classes. The mass spectrometer will be set to detect the precursor and product ions for both the unlabeled (endogenous) and labeled (tracer-derived) versions of each target lipid.

  • Data Analysis and Interpretation:

    • Identify and Integrate: Integrate the peak areas for each labeled (M+n) and unlabeled (M+0) lipid species.

    • Calculate Mole Percent Enrichment (MPE): For each downstream metabolite (e.g., Sphingomyelin), calculate the MPE at each time point: MPE = [Σ(Labeled Isotopologues) / (Σ(Labeled Isotopologues) + Unlabeled Isotopologue)] * 100

    • Determine Flux: The rate of increase in MPE over time reflects the metabolic flux from ceramide into that specific downstream product.

Data in Focus: Interpreting Flux Results

The output of a flux experiment is quantitative data that reveals the dynamics of the system. Below is a hypothetical dataset illustrating the effect of a Sphingomyelin Synthase (SMS) inhibitor.

Time (Hours) Analyte MPE (%) - Control MPE (%) - SMS Inhibitor
0 Sphingomyelin-d300
2 Sphingomyelin-d35.20.8
6 Sphingomyelin-d314.82.1
12 Sphingomyelin-d325.13.5
24 Sphingomyelin-d338.64.2
0 Glucosylceramide-d300
2 Glucosylceramide-d32.12.3
6 Glucosylceramide-d36.57.1
12 Glucosylceramide-d311.813.2
24 Glucosylceramide-d319.422.5

Interpretation:

  • In the Control group, the rapid increase in MPE for Sphingomyelin-d3 demonstrates a high flux from the labeled ceramide into sphingomyelin.

  • In the SMS Inhibitor group, this flux is dramatically reduced, confirming the inhibitor's on-target effect.

  • A slight increase in flux towards Glucosylceramide-d3 in the inhibitor group might suggest a shunting of the ceramide pool into an alternative pathway when the primary route is blocked.

Conclusion: Selecting the Right Tool for the Scientific Question

The application of isotopically labeled N-Octadecanoyl-D-threo-sphingosine is a powerful and precise method for dissecting the metabolic fate of a specific ceramide pool. It offers unparalleled clarity for questions related to the activity of ceramide-consuming enzymes and the flux into complex sphingolipids or the salvage pathway.

However, it is not a one-size-fits-all solution. For researchers interested in the rate of de novo synthesis, tracing foundational precursors like labeled serine or palmitate is the more appropriate choice. For biomarker discovery or profiling studies, a non-labeled, steady-state quantitative approach remains the gold standard. The ultimate power lies in the intelligent combination of these techniques to build a comprehensive, dynamic, and multi-faceted understanding of sphingolipid metabolism in health and disease.

References

  • Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. (n.d.). MetwareBio. Retrieved from [Link]

  • Allen, D. K., & Young, B. (2020). Dynamic Metabolic Flux Analysis Amidst Data Variability: Sphingolipid Biosynthesis Case Study in Arabidopsis thaliana. UNL Digital Commons. Retrieved from [Link]

  • Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids, 35(9), 937–945. [Link]

  • Wang, Y., et al. (2023). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. Metabolites, 13(7), 851. [Link]

  • A-Gonzalez, N., & Castrillo, A. (2011). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 978–988. [Link]

  • Martínez-Montañés, F., & Schneiter, R. (2016). Tools for the analysis of metabolic flux through the sphingolipid pathway. Biochimie, 130, 76–80. [Link]

  • Othman, A., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1228. [Link]

  • Kane, M. S., et al. (2018). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism, 314(6), E596–E605. [Link]

  • Le, T. T., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 80. [Link]

  • Alsiyabi, A., et al. (2023). Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana. bioRxiv. [Link]

  • Alsiyabi, A., et al. (2023). Comprehensive 15 N profiling and isotopologue analysis of sphingolipid species. ResearchGate. Retrieved from [Link]

  • Lipidomics Standards. (n.d.). Eurisotop. Retrieved from [Link]

  • Calculated ion abundance of ceramide based upon natural isotope abundance and labeling with [U13 C]palmitate. (n.d.). ResearchGate. Retrieved from [Link]

  • Avioli, L. V., Lee, S. W., & Scharp, C. R. (1968). The metabolic fate of vitamin D3-3H in chronic renal failure. Journal of Clinical Investigation, 47(10), 2239–2252. [Link]

  • Le, T. T., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 80. [Link]

  • Sphingolipid Metabolism. (n.d.). PathBank. Retrieved from [Link]

  • The metabolic fate of vitamin D3-3H in chronic renal failure. (1968). PubMed. Retrieved from [Link]

  • Saponaro, F., et al. (2020). An Update on Vitamin D Metabolism. International Journal of Molecular Sciences, 21(18), 6573. [Link]

  • Zhao, L., et al. (2021). A Glimpse of the Structural Biology of the Metabolism of Sphingosine-1-Phosphate. Frontiers in Molecular Biosciences, 8, 715053. [Link]

Sources

Comparative

Investigating D-threo-sphingosine as a competitive inhibitor of sphingosine kinase

An in-depth mechanistic evaluation of sphingosine kinase (SphK) inhibitors is critical for researchers targeting the "sphingolipid rheostat"—the cellular balance between pro-apoptotic ceramide/sphingosine and pro-surviva...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic evaluation of sphingosine kinase (SphK) inhibitors is critical for researchers targeting the "sphingolipid rheostat"—the cellular balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P). As a Senior Application Scientist, I frequently consult on lipid kinase assay design. A recurring challenge is selecting an inhibitor that effectively blocks S1P production without triggering off-target kinase cascades.

While non-lipid small molecules are popular, structural analogs like D-threo-sphingosine offer unparalleled precision for active-site mapping and competitive inhibition studies. This guide provides an objective comparison of D-threo-sphingosine against alternative SphK inhibitors, supported by mechanistic insights and a self-validating experimental protocol.

Mechanistic Overview: The Structural Basis of Inhibition

Sphingosine kinases (SphK1 and SphK2) exhibit strict stereoselectivity. They readily phosphorylate the naturally occurring D-erythro-sphingosine to generate S1P. However, altering the stereochemistry at the C3 hydroxyl group prevents the catalytic transfer of the phosphate from ATP.

D-threo-sphingosine, a stereoisomer of the natural substrate, binds to the SphK active site with high affinity but cannot be phosphorylated[1]. By occupying the lipid-binding pocket, it acts as a potent competitive inhibitor, effectively starving the enzyme of its natural substrate and shifting the cellular rheostat toward apoptosis and growth arrest[2]. Furthermore, while SphK2 exhibits slightly broader substrate tolerance, SphK1 is exceptionally rigid, phosphorylating only the D-erythro isomer, making threo-analogs highly effective competitive tools[3].

Pathway Cer Ceramide (Pro-apoptotic) Sph D-erythro-Sphingosine (Natural Substrate) Cer->Sph Ceramidase SphK Sphingosine Kinase (SphK1 / SphK2) Sph->SphK S1P Sphingosine-1-Phosphate (Pro-survival) SphK->S1P ATP -> ADP Inh D-threo-Sphingosine (Competitive Inhibitor) Inh->SphK Blocks Active Site

Sphingolipid rheostat and competitive inhibition of the SphK active site by D-threo-sphingosine.

Comparative Performance: D-threo-sphingosine vs. Alternatives

When designing an experiment, the choice of inhibitor dictates the validity of your downstream data. Below is a quantitative and functional comparison of D-threo-sphingosine against other standard SphK inhibitors.

InhibitorTarget ProfileMechanism of ActionApparent Ki​ / IC50​ Primary AdvantagesLimitations & Causality
D-threo-sphingosine SphK1 & SphK2Competitive (Sphingosine site)~5 µMStructurally identical to the natural substrate except at C3; excellent for active-site mapping.Highly hydrophobic; requires BSA complexing to prevent micelle formation in aqueous buffers.
N,N-Dimethylsphingosine (DMS) SphK1 & SphK2Competitive (Sphingosine site)~4 µMWidely cited; highly potent in vitro inhibitor[1].Off-target effects: Known to potently inhibit Protein Kinase C (PKC), confounding signaling data.
SKI-II SphK1 & SphK2Non-competitive~0.5 µMNon-lipid structure; highly soluble; does not require BSA carrier proteins.Non-competitive nature makes it unsuitable for studies investigating substrate-binding pocket dynamics.
Safingol (L-threo-dihydrosphingosine)SphK1 & PKCCompetitive~5 µMClinically evaluated; useful for dual-targeting in oncology models[2].Lack of specificity; the dual inhibition of PKC limits its utility in isolated SphK pathway analysis.

Experimental Protocol: In Vitro Competitive Inhibition Assay

To generate trustworthy, publication-quality data, an assay must be a self-validating system. The following protocol outlines a luminescence-based SphK activity assay designed to definitively prove the competitive nature of D-threo-sphingosine.

A. Reagent Preparation & The Causality of Lipid Delivery
  • Lipid-BSA Complexing: Sphingolipids are highly hydrophobic and will non-specifically bind to plasticware or aggregate into micelles, leading to artificially low inhibitor efficacy.

    • Step: Dissolve D-threo-sphingosine and D-erythro-sphingosine in pure DMSO to 10 mM. Dilute working stocks into an assay buffer containing 4 mg/mL Fatty Acid-Free Bovine Serum Albumin (BSA) .

    • Why: BSA acts as a lipid carrier, ensuring monomeric delivery of both the substrate and the inhibitor to the enzyme's active site.

B. Step-by-Step Assay Workflow
  • Enzyme Preparation: Dilute recombinant human SphK1 in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% Triton X-100).

  • Inhibitor Pre-incubation: Add D-threo-sphingosine to the enzyme at varying concentrations (0, 1, 5, 10, 25, 50 µM). Incubate at room temperature for 15 minutes to allow active-site equilibration.

  • Substrate Titration (Crucial for Validation): To prove competitive inhibition, you must run the assay across a gradient of the natural substrate. Add D-erythro-sphingosine at 1, 5, 10, and 20 µM to the pre-incubated enzyme-inhibitor mix.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction.

  • Incubation: Incubate at 37°C for 30 minutes. Note: Ensure this timeframe falls within the linear phase of enzyme kinetics for your specific SphK lot.

  • Detection: Terminate the reaction using a luminescence-based ATP depletion reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity (less ATP = more SphK activity).

Workflow Prep 1. Prepare Recombinant SphK in BSA-containing Buffer Inhib 2. Pre-incubate with D-threo-Sphingosine (0 - 50 µM) Prep->Inhib Subst 3. Add ATP & D-erythro-Sphingosine (Substrate Titration: 1 - 20 µM) Inhib->Subst Incub 4. Incubate 30 min at 37°C (Linear Kinetic Phase) Subst->Incub Detect 5. Quantify ATP Depletion (Luminescence Detection) Incub->Detect

Step-by-step workflow for validating competitive SphK inhibition in vitro.

C. Data Interpretation & Troubleshooting

To validate your system, plot the reaction velocity ( V ) against substrate concentration ( [S] ) using a Lineweaver-Burk plot ( 1/V vs. 1/[S] ).

  • Sign of Success: If D-threo-sphingosine is acting as a true competitive inhibitor, the lines for different inhibitor concentrations will intersect at the y-axis. This indicates that the maximum velocity ( Vmax​ ) remains unchanged, but the apparent Michaelis constant ( Km​ ) increases, proving that the inhibitor and substrate are competing for the exact same catalytic pocket.

  • Troubleshooting: If Vmax​ decreases, suspect either micelle formation (increase BSA concentration) or enzyme denaturation due to excessive DMSO carryover (keep final DMSO < 1%).

References

  • Benchchem. "D-threo-Dihydrosphingosine (Safingol) - Benchchem".
  • ResearchGate. "Synthesis of fluorescence-labeled sphingosine and sphingosine 1-phosphate; Effective tools for sphingosine and sphingosine 1-phosphate behavior".
  • National Institutes of Health (NIH) / PMC. "Sphingosine 1-phosphate Chemical Biology".

Sources

Safety & Regulatory Compliance

Safety

N-Octadecanoyl-D-threo-sphingosine proper disposal procedures

Comprehensive Operational and Disposal Guide for N-Octadecanoyl-D-threo-sphingosine (C18 Ceramide) As a Senior Application Scientist, I frequently consult with research teams on the handling of highly bioactive lipids. N...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for N-Octadecanoyl-D-threo-sphingosine (C18 Ceramide)

As a Senior Application Scientist, I frequently consult with research teams on the handling of highly bioactive lipids. N-Octadecanoyl-D-threo-sphingosine, commonly known as C18 Ceramide or Ceramide (d18:1/18:0), is a critical secondary messenger in cellular senescence, apoptosis, and cell cycle arrest.

While researchers often focus on the toxicity of heavy metals or volatile organics, bioactive lipids present a unique logistical challenge: cross-contamination . Because C18 Ceramide is biologically active at micro-molar concentrations, improper handling and disposal do not just pose a mild environmental risk—they threaten the integrity of your laboratory's entire cell culture ecosystem.

This guide provides the definitive, self-validating protocols for the safe handling, operational use, and compliant disposal of C18 Ceramide.

Chemical Identity & Hazard Profile

Before handling any compound, establishing its physical and regulatory profile is paramount. While C18 Ceramide is not classified as hazardous under the Globally Harmonized System (GHS)[1], it is classified as a Water Hazard Class 1 (slightly hazardous for water)[1].

PropertySpecification
Chemical Name N-Octadecanoyl-D-threo-sphingosine
Common Synonyms C18 Ceramide, Ceramide (d18:1/18:0), N-Stearoyl-D-Sphingosine[1]
CAS Number 2304-81-6[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Solubility Chloroform, Methanol, DMSO, Ethanol
Storage Conditions -20°C, tightly sealed in a cool, dry location[2]
Environmental Hazard Do not allow undiluted product to reach ground water or sewage[1]

Mechanistic Insight: The "Why" Behind the Protocol

Why do we treat a GHS "non-hazardous"[1] lipid with strict chemical waste protocols? The answer lies in its biological mechanism.

C18 Ceramide is not an inert structural lipid; it is a potent signaling molecule. When introduced to a cellular environment, it rapidly integrates into the plasma membrane, organizing into ceramide-rich macrodomains. This structural shift triggers the activation of Protein Phosphatase 2A (PP2A), which subsequently dephosphorylates and inhibits the pro-survival kinase Akt, ultimately driving the cell into apoptosis.

If ceramide dust aerosolizes during weighing, or if contaminated glassware is washed in a shared sink, trace amounts can contaminate incubators or shared media. This exogenous ceramide can induce spontaneous apoptosis in neighboring sensitive cell lines, rendering weeks of experimental data invalid.

G SM Sphingomyelin Cer C18 Ceramide (Bioactive Lipid) SM->Cer Hydrolysis SMase Sphingomyelinase SMase->Cer PP2A PP2A Activation Cer->PP2A Akt Akt Inhibition PP2A->Akt Apoptosis Apoptosis / Cell Arrest Akt->Apoptosis

Figure 1: C18 Ceramide bioactive signaling pathway inducing cellular apoptosis.

Standard Operating Procedure: Handling & Reconstitution

Because C18 Ceramide is highly hydrophobic, it must be reconstituted in organic solvents (such as chloroform or methanol) prior to use in aqueous biological assays. The hazards of the solvent supersede the hazards of the lipid. For instance, chloroform has a Protective Action Criteria (PAC-1) limit of 2 ppm[3].

Step-by-Step Reconstitution Protocol:

  • Environmental Control: Perform all weighing and reconstitution inside a certified chemical fume hood to prevent inhalation of aerosolized lipid dust[2] and exposure to solvent vapors.

  • PPE Requirements: Don nitrile gloves, a standard laboratory coat, and safety goggles with side-shields[2].

  • Thermal Equilibration: Allow the sealed C18 Ceramide vial to reach room temperature before opening to prevent ambient moisture condensation, which degrades lipid stability.

  • Solvent Addition: Add the desired volume of Chloroform:Methanol (2:1 v/v) directly to the vial to create a stock solution.

  • Aliquoting (Critical Step): Transfer the reconstituted lipid into glass vials with Teflon-lined caps . Do not use standard polypropylene microcentrifuge tubes, as hydrophobic ceramides will rapidly adsorb to the plastic walls, drastically reducing the actual concentration of your stock.

  • Storage: Purge the vial headspace with inert gas (Argon or Nitrogen) to prevent oxidation, seal tightly, and store at -20°C[2].

Comprehensive Disposal & Spill Management

Good laboratory practice dictates that even non-hazardous chemicals must be managed to minimize environmental impact[4]. Furthermore, because C18 Ceramide is slightly hazardous to water[1], sink disposal is strictly prohibited [1].

A. Spill Cleanup Procedure
  • Solid (Powder) Spills: Do not sweep dry powder, as this creates aerosols. Pick up mechanically using a damp paper towel or use a HEPA-filtered vacuum[1]. Place the contaminated material into a solid chemical waste container.

  • Liquid Spills (Reconstituted): Absorb the liquid with an inert liquid-binding material (sand, diatomite, acid binders, or universal binders)[3]. Ensure adequate ventilation if hazardous solvents were used[3]. Transfer the absorbent material to a sealed hazardous waste receptacle.

B. Waste Segregation Workflow

The disposal pathway of C18 Ceramide depends entirely on its physical state and the solvent used for reconstitution.

G Start C18 Ceramide Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Glass Vials, Tips) State->Solid Solid Liquid Liquid Waste (Reconstituted Solution) State->Liquid Liquid Incineration EHS Approved Incineration Facility Solid->Incineration Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Waste (e.g., Chloroform) Solvent->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Waste (e.g., DMSO, EtOH) Solvent->NonHalogenated C, H, O, S only Halogenated->Incineration NonHalogenated->Incineration

Figure 2: Laboratory waste segregation workflow for C18 Ceramide and associated solvents.

Step-by-Step Disposal Protocol:

  • Solid Waste: Dispose of empty vials, contaminated pipette tips, and solid spill cleanup materials into a designated, rigid "Solid Chemical Waste" container. Do not place these in standard municipal trash, despite some manufacturer SDS suggestions that "smaller quantities can be disposed of with household waste"[1]. Institutional EHS (Environmental Health and Safety) policies universally override this for research environments.

  • Halogenated Liquid Waste: If the ceramide was dissolved in chloroform, pour the remaining solution into a dedicated "Halogenated Organic Waste" carboy. Keep the carboy tightly capped and stored in a secondary containment tray.

  • Non-Halogenated Liquid Waste: If dissolved in DMSO or Ethanol, dispose of it in a "Non-Halogenated Organic Waste" carboy.

  • Final Destruction: All segregated waste must be collected by your institution's EHS department for professional disposal, typically via high-temperature incineration, in accordance with prevailing federal, state, and local regulations[2].

References

  • Cayman Chemical. "C18 Ceramide (d18:1/18:0) - Safety Data Sheet." Cayman Chemical Co., 04 Aug. 2025. 1

  • ChemScene. "Safety Data Sheet: C18 Glucosyl(β) ceramide (d18:1/18:0)." ChemScene, 12 Jun. 2025.2

  • Cayman Chemical. "Safety Data Sheet: C18 Ceramide-d7 (d18:1-d7/18:0)." Cayman Chemical Co., 09 Jun. 2023. 3

  • Benchchem. "C16-Ceramide-d9 Safety and Logistics." Benchchem. 4

Sources

Handling

Personal protective equipment for handling N-Octadecanoyl-D-threo-sphingosine

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for N-Octadecanoyl-D-threo-sphingosine As a Senior Application Scientist, I frequently consult with drug development professionals and li...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Personal Protective Equipment and Handling Protocols for N-Octadecanoyl-D-threo-sphingosine

As a Senior Application Scientist, I frequently consult with drug development professionals and lipidomics researchers on the handling of bioactive sphingolipids. N-Octadecanoyl-D-threo-sphingosine (also known as C18 D-threo Ceramide or d18:1/18:0) is a synthetic stereoisomer of the naturally occurring C18 ceramide[1]. It is a critical tool for inhibiting mitochondrial ceramidase (mt-CDase) with a highly specific IC50 of 16.6 µM[1] and for interrogating p17/C18-ceramide-mediated mitophagy pathways[2].

However, its potent biological activity and the harsh organic solvents required for its reconstitution demand rigorous operational protocols. This guide provides a self-validating system for the safe handling, application, and disposal of this compound, ensuring both researcher safety and experimental integrity.

Physicochemical Properties & Risk Assessment

Before designing a Personal Protective Equipment (PPE) matrix, we must understand the physical and chemical constraints of the molecule. Although N-Octadecanoyl-D-threo-sphingosine is not classified as a severe hazard under the Globally Harmonized System (GHS)[3], the operational risk is driven by its biological activity (induction of cellular stress pathways) and the hazardous nature of its required solvents.

Table 1: Physicochemical and Logistical Parameters

ParameterSpecificationOperational Implication
Chemical Name N-Octadecanoyl-D-threo-sphingosine[1]D-threo stereoisomer; synthetic analog.
CAS Number 252039-53-5[1]Ensure correct isomer is procured (do not confuse with D-erythro).
Molecular Weight 566.0 g/mol [1]Highly hydrophobic, long-chain sphingolipid.
Solubility Chloroform, Ethanol, DMSO, DMF (up to 5 mg/mL)[4]Requires organic solvents; dictates PPE and container material.
Storage (Solid) -20°C[1][4]Requires cold-chain logistics; must be desiccated to prevent degradation.
Primary Target mt-CDase (IC50 = 16.6 µM)[1]Biologically active; accidental exposure via solvent carriers must be prevented.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not merely a compliance exercise; it is a scientifically grounded strategy to prevent cross-contamination and protect the researcher from solvent-mediated transdermal delivery of bioactive lipids.

  • Hand Protection (The Carrier Risk):

    • Protocol: Double-gloving with standard nitrile gloves, or single-gloving with fluorinated rubber (Viton) gloves if handling large volumes of chloroform.

    • Causality: While the solid ceramide poses minimal contact risk, reconstitution in DMSO or Chloroform profoundly changes the hazard profile. DMSO is a potent transdermal carrier that can transport dissolved ceramide directly through the skin, potentially triggering unintended localized apoptotic signaling. Furthermore, chloroform rapidly degrades standard nitrile; double-gloving provides a critical 30-second window to remove the outer glove immediately upon a splash without breaching the dermal barrier.

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient when handling highly volatile solvents like chloroform during the aliquoting phase. Splash goggles prevent the capillary action of solvent vapors into the ocular mucosa.

  • Body Protection:

    • Protocol: 100% cotton or flame-resistant (FR) lab coat with fitted cuffs.

    • Causality: Synthetic lab coats (like polyester) can melt or dissolve upon contact with chloroform or DMF, fusing the fabric to the skin. Fitted cuffs prevent accidental sweeping of lightweight glass vials containing the lipid.

  • Engineering Controls (Respiratory):

    • Protocol: All reconstitution and aliquoting must be performed in a Class II, Type B2 Biological Safety Cabinet or a dedicated Chemical Fume Hood[5].

    • Causality: The ceramide itself is non-volatile, but the aerosolization of lipid-laden DMSO or the inhalation of chloroform vapors poses a significant inhalation hazard.

Operational Plan: Reconstitution and Aliquoting

To maintain scientific integrity and ensure reproducible mt-CDase inhibition, the handling protocol must prevent lipid adsorption and solvent evaporation.

Step-by-Step Reconstitution Protocol:

  • Equilibration: Remove the lyophilized N-Octadecanoyl-D-threo-sphingosine from -20°C storage[1] and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation, leading to lipid hydrolysis or inaccurate concentration calculations due to excess water weight.

  • Solvent Selection: In a fume hood, add the appropriate volume of anhydrous Chloroform or DMSO to achieve a maximum concentration of 5 mg/mL[4].

  • Vial Selection (Critical): Transfer the solution exclusively into amber borosilicate glass vials with Teflon (PTFE)-lined screw caps.

    • Causality: Chloroform will dissolve polystyrene and extract plasticizers (e.g., slip agents) from polypropylene microcentrifuge tubes, introducing massive artifacts into downstream mass spectrometry or lipidomics assays.

  • Inert Gas Purging: Gently overlay the liquid surface with a stream of dry Argon or Nitrogen gas before sealing.

    • Causality: Prevents oxidation of the sphingoid backbone during long-term storage.

  • Storage: Store aliquots at -20°C[4]. Avoid repeated freeze-thaw cycles, which can cause the ceramide to precipitate out of solution.

Ceramide_Workflow Start Lyophilized C18 D-threo Ceramide (Store at -20°C) PPE Don PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Solvent Reconstitute in DMSO/Chloroform (Max 5 mg/mL) Hood->Solvent Aliquot Aliquot into Glass Vials (Teflon-lined caps) Solvent->Aliquot Assay Dose Cells (e.g., 15-20 µM) Monitor mt-CDase Inhibition Aliquot->Assay Disposal Hazardous Waste Segregation (Halogenated vs Non-Halogenated) Assay->Disposal

Caption: Operational workflow for the safe handling, reconstitution, and application of C18 D-threo Ceramide.

Experimental Workflow: Application in Mitophagy Assays

C18-ceramide is produced in response to cell stress and plays a vital role in stress-mediated mitophagy[2]. Exogenous N-Octadecanoyl-D-threo-sphingosine is frequently utilized to study these mitochondrial quality control mechanisms. The subcellular localization of CerS1 by the p17/PERMIT protein induces C18-ceramide generation in the mitochondrial membrane, requiring LC3 activation for mitophagy[2].

Step-by-Step Cell Dosing Protocol:

  • Thermal Solubilization: Warm the ceramide aliquot to 37°C in a water bath for 5 minutes prior to use.

    • Causality: Long-chain ceramides tend to form micelles or precipitate at lower temperatures; warming ensures complete dissolution for accurate dosing.

  • Media Preparation: Dilute the stock solution into pre-warmed, serum-free culture media.

    • Causality: Serum proteins (like BSA) can non-specifically bind the highly hydrophobic ceramide, drastically reducing the effective concentration delivered to the target cells.

  • Application: Apply to cells and incubate. For mt-CDase inhibition, concentrations around 15-20 µM are typically required, as the established IC50 is 16.6 µM[1].

Mitophagy_Signaling_Pathway Stress Cellular Stress / Brain Injury CerS1 Ceramide Synthase 1 (CerS1) Activation Stress->CerS1 p17 p17/PERMIT Transporter Binding CerS1->p17 Trafficking Signal Mito Translocation to Mitochondrial Membrane p17->Mito Spatial Relocation C18 C18-Ceramide Generation Mito->C18 Enzymatic Synthesis LC3 LC3 Recruitment & Activation C18->LC3 Membrane Tethering Mitophagy Selective Mitophagy Execution (Neuroprotective Response) LC3->Mitophagy Autophagosome Formation

Caption: p17/C18-ceramide-mediated mitophagy signaling pathway in response to cellular stress.

Disposal and Decontamination Plan

Proper disposal is critical to maintain laboratory compliance and environmental safety[3][5].

  • Liquid Waste:

    • Halogenated Waste: Any ceramide solutions prepared in chloroform must be disposed of in a dedicated, clearly labeled "Halogenated Organic Waste" container.

    • Non-Halogenated Waste: Solutions prepared in DMSO or Ethanol must be routed to the "Non-Halogenated Organic Waste" stream.

  • Solid Waste:

    • Empty glass vials, contaminated pipette tips (if using positive displacement glass capillaries), and used gloves must be disposed of in solid hazardous waste bins, not standard biohazard bags, due to chemical contamination.

  • Spill Decontamination:

    • If a solvent-lipid spill occurs, do not use water. Absorb the liquid with a chemical spill pad or diatomaceous earth[5]. Clean the surface with 70% ethanol or isopropanol to solubilize and remove any residual lipid film, followed by standard laboratory detergent.

References

  • Superchroma / Matreya LLC. "Matreya Products for Biochemistry Research." Superchroma, [Link]

  • PNAS Nexus. "p17/C18-ceramide–mediated mitophagy is an endogenous neuroprotective response in preclinical and clinical brain injury." Oxford Academic, [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.